Hypothiocyanite
Description
Structure
3D Structure
Propriétés
Numéro CAS |
64253-39-0 |
|---|---|
Formule moléculaire |
CHNOS |
Poids moléculaire |
75.09 g/mol |
Nom IUPAC |
hydroxy thiocyanate |
InChI |
InChI=1S/CHNOS/c2-1-4-3/h3H |
Clé InChI |
ZCZCOXLLICTZAH-UHFFFAOYSA-N |
SMILES |
C(#N)SO |
SMILES canonique |
C(#N)SO |
Autres numéros CAS |
63296-34-4 |
Description physique |
Solid |
Synonymes |
hypothiocyanite hypothiocyanite ion OSCN- |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Hypothiocyanite: Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypothiocyanite ([OSCN]⁻), and its conjugate acid, hypothiocyanous acid (HOSCN), is a potent, broad-spectrum antimicrobial agent produced by the innate immune system of mammals.[1] Generated in mucosal linings, saliva, tears, and milk, it plays a critical role in the first line of defense against a wide array of pathogens, including bacteria, viruses, and fungi.[1][2][3] Unlike many conventional antibiotics, this compound exhibits cytotoxicity towards microbes while remaining harmless to host cells, making it a molecule of significant interest for therapeutic and antimicrobial applications.[2][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological functions, and detailed experimental protocols for its synthesis and quantification.
Chemical Structure and Physicochemical Properties
This compound is the conjugate base of the weak hypothiocyanous acid (HOSCN), with a pKa of 5.3.[4][5][6] This equilibrium is critical to its biological activity; at physiological pH (~7.4), it exists predominantly as the anion ([OSCN]⁻), while the more bactericidal, uncharged acid form (HOSCN) is favored in more acidic environments.[4][5][7] The uncharged HOSCN is thought to more readily pass through bacterial cell membranes.[7]
The structure consists of a sulfur atom bonded to both an oxygen atom and the carbon atom of a cyano group.[5] It is classified as a pseudohypohalous acid due to its chemical similarities to hypohalous acids like HOCl.[8]
Quantitative Data Summary
All quantitative data for this compound and its conjugate acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | CNOS⁻ (this compound ion) / CHNOS (Acid) | [4][9] |
| IUPAC Name | oxido thiocyanate / hydroxy thiocyanate | [2][4] |
| Molar Mass | 74.08 g·mol⁻¹ (ion) / 75.09 g/mol (acid) | [2][4][5] |
| CAS Number | 63296-34-4 / 64253-39-0 | [2][4][5] |
| pKa (HOSCN) | 5.3 | [4][5][6] |
| Solubility | Soluble in water | [5][6] |
| Appearance | Typically a colorless solution | [5] |
| Stability | Relatively stable at neutral pH | [5] |
| Reactivity | Readily reacts with sulfhydryl (thiol) groups | [5] |
Biological Role and Mechanism of Action
This compound is a central component of the peroxidase-based innate immune system found in various bodily secretions.[2][10] Its primary function is to provide a rapid, localized antimicrobial defense at mucosal surfaces.
Enzymatic Production Pathway
This compound is not stored but is produced on-demand when pathogens are present.[1] The synthesis is catalyzed by heme peroxidase enzymes, primarily lactoperoxidase (LPO) in mucosal secretions, but also myeloperoxidase (MPO) and eosinophil peroxidase (EPO) released by immune cells during inflammation.[2][7][8] These enzymes utilize hydrogen peroxide (H₂O₂), often produced by bacteria or host cells via dual oxidase (DUOX) enzymes, to oxidize thiocyanate ions (SCN⁻).[6][11]
The overall reaction is: H₂O₂ + SCN⁻ —(Peroxidase)→ [OSCN]⁻ + H₂O [2][4][6]
Antimicrobial Mechanism of Action
The primary mechanism of this compound's antimicrobial activity is the oxidation of sulfhydryl (-SH) groups in bacterial proteins.[4][10] This targeted oxidation has several downstream effects:
-
Metabolic Inhibition: It inhibits key enzymes involved in glycolysis and glucose transport, disrupting the bacterium's energy production.[10]
-
Membrane Damage: Oxidation of proteins in the cytoplasmic membrane can compromise its integrity, leading to the leakage of essential ions and molecules.[4]
-
Reversible Action: Unlike more potent oxidants like hypochlorous acid (HOCl), the oxidative damage from HOSCN is largely reversible.[6][8] It typically oxidizes thiols to sulfenic acid (R-SOH), which can be repaired by the cell, rather than to irreversible sulfinic or sulfonic acids.[6][8] This selectivity may contribute to its low toxicity to host tissues.[6]
Experimental Protocols
Enzymatic Synthesis of this compound
The enzymatic method is the most common and biologically relevant approach for synthesizing HOSCN/OSCN⁻ for experimental use.[12] It mimics the natural production pathway and avoids the harsh chemicals or toxic byproducts of purely chemical methods.[12][13]
Materials:
-
Lactoperoxidase (LPO) from bovine milk
-
Potassium thiocyanate (KSCN)
-
Hydrogen peroxide (H₂O₂) (concentration must be accurately determined)
-
Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of KSCN (e.g., 100 mM) in buffer.
-
Prepare a stock solution of LPO (e.g., 1 mg/mL) in buffer.
-
Accurately determine the concentration of the H₂O₂ stock solution by measuring its absorbance at 240 nm (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).[12] Dilute to a working concentration (e.g., 10 mM) in buffer.
-
-
Reaction Mixture:
-
In a reaction vessel, combine the buffer, KSCN solution, and LPO solution. A typical starting point is a large molar excess of thiocyanate to hydrogen peroxide to ensure the H₂O₂ is the limiting reagent.[12]
-
Example concentrations: 10 mM KSCN, 5-10 µg/mL LPO.
-
-
Initiation:
-
Initiate the reaction by adding the H₂O₂ solution to the reaction mixture. The final concentration of H₂O₂ will determine the stoichiometric yield of this compound.[4] For example, adding H₂O₂ to a final concentration of 100 µM will yield approximately 100 µM of OSCN⁻.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. The reaction is rapid.
-
-
Quantification and Use:
-
Immediately quantify the concentration of the synthesized this compound (see Protocol 3.2).
-
Use the freshly prepared solution for experiments, as it has a limited half-life.[14]
-
Quantification of this compound
Method 1: Thiol Oxidation Assay (TNB Assay)
This classic spectrophotometric method relies on the oxidation of a chromogenic thiol-containing reagent.[8][15]
Materials:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
2-nitro-5-thiobenzoate (TNB) - generated from DTNB
-
This compound solution (from Protocol 3.1 or experimental sample)
-
Spectrophotometer
Protocol:
-
TNB Reagent Preparation: Prepare a solution of DTNB in buffer. The TNB, which is yellow and absorbs at 412 nm, is the reagent that will be oxidized by this compound.
-
Assay:
-
Add a known volume of the this compound-containing sample to the TNB solution.
-
This compound will oxidize the TNB, causing a decrease in absorbance at 412 nm.
-
The concentration of this compound is proportional to the amount of TNB oxidized, which is measured as the change in absorbance.
-
-
Controls: This method is susceptible to interference from other oxidants.[8][15] It is critical to run parallel controls, including a sample without LPO or without H₂O₂, to account for any non-specific oxidation.
Method 2: Ion Chromatography
A more modern, specific, and robust method for quantifying this compound, especially in complex biological samples like saliva, is ion chromatography combined with UV and electrochemical detection.[16][17]
Protocol Outline:
-
Sample Preparation: Saliva or other biological fluids may require centrifugation or filtration to remove particulates.
-
Chromatographic Separation: The sample is injected into an ion chromatograph equipped with a suitable anion-exchange column. The mobile phase is designed to separate OSCN⁻ from other anions like SCN⁻, chloride, and phosphate.
-
Detection:
-
UV Detection: OSCN⁻ has a characteristic UV absorbance that can be used for quantification.
-
Electrochemical Detection: An electrochemical detector provides high sensitivity and an additional layer of specificity.
-
Applications and Future Directions
The unique properties of this compound make it a promising candidate for various applications:
-
Therapeutics: Its natural origin and selective toxicity make it an attractive alternative to traditional antibiotics, especially in an era of growing antimicrobial resistance (AMR).[1][4] It is being investigated for conditions like cystic fibrosis, where natural production is impaired.[4]
-
Food Preservation: The LPO system has been explored for preserving milk and other food products due to its ability to inhibit microbial growth.[1][5]
-
Oral Care: Its presence in saliva and its effectiveness against oral streptococci have led to its inclusion in some oral care products like toothpastes and mouthwashes.[1][10]
Future research is needed to develop stable formulations for therapeutic delivery, as this compound is inherently short-lived.[14] Furthermore, exploring the genetic and molecular responses of various pathogens to this compound stress could reveal new therapeutic targets and strategies to combat infectious diseases.[8]
References
- 1. innovationnewsnetwork.com [innovationnewsnetwork.com]
- 2. Buy this compound | 64253-39-0 [smolecule.com]
- 3. This compound — Wikipédia [fr.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Buy this compound (EVT-1548275) | 64253-39-0 [evitachem.com]
- 6. This compound (64253-39-0) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ion | CNOS- | CID 124984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. US20060018817A1 - Synthesis and use of this compound - Google Patents [patents.google.com]
- 14. Microbicidal Activity of this compound against Pneumococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Enzymatic Synthesis of Hypothiocyanite by Lactoperoxidase: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The lactoperoxidase (LPO) system, a cornerstone of the innate immune defense in mammals, catalyzes the oxidation of thiocyanate ions (SCN⁻) by hydrogen peroxide (H₂O₂) to produce hypothiocyanite (OSCN⁻), a potent antimicrobial agent. This technical guide provides an in-depth exploration of the enzymatic synthesis of this compound, detailing the biochemical properties of lactoperoxidase, the kinetics of the reaction, and comprehensive experimental protocols. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in drug development and the study of antimicrobial pathways.
Introduction: The Lactoperoxidase System
Lactoperoxidase (EC 1.11.1.7) is a heme-containing glycoprotein found in various exocrine secretions, including milk, saliva, and tears.[1][2][3] It is a key component of the host's non-specific immune system, providing a first line of defense against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.[1][3][4] The antimicrobial activity of the LPO system is primarily attributed to the generation of this compound (OSCN⁻) and its protonated form, hypothiocyanous acid (HOSCN).[1][4][5] These reactive species exert their antimicrobial effect by oxidizing sulfhydryl groups of microbial proteins, thereby disrupting essential metabolic pathways and inhibiting microbial growth.[2][6]
The overall reaction catalyzed by lactoperoxidase is as follows:
SCN⁻ + H₂O₂ → OSCN⁻ + H₂O [1][7]
This enzymatic system's efficacy and its natural presence in the human body have spurred interest in its therapeutic and preservative applications, ranging from oral care products to food preservation.[1][8][9] Understanding the intricacies of this compound synthesis is therefore crucial for harnessing its full potential.
Lactoperoxidase: Physicochemical and Kinetic Properties
Bovine milk lactoperoxidase is a well-characterized enzyme, composed of a single polypeptide chain with a molecular weight of approximately 78 kDa.[2][10] The enzyme's catalytic activity is dependent on various factors, including pH, temperature, and substrate concentrations.
Quantitative Data on Lactoperoxidase Activity
The following tables summarize key quantitative data related to the enzymatic activity of lactoperoxidase.
| Parameter | Value | Substrate/Conditions | Source |
| Molecular Weight | ~78 kDa | Bovine Lactoperoxidase | [2][10] |
| Isoelectric Point (pI) | 9.6 | Bovine Lactoperoxidase | [2] |
| Optimal pH | 6.0 - 6.4 | Guaiacol as substrate | [10] |
| Optimal Temperature | 50°C | Guaiacol as substrate | [10] |
| K_m (Guaiacol) | 178 mM | pH 6.0, 30 mM phosphate buffer | [10] |
| V_max_ (Guaiacol) | 0.63 U/ml | pH 6.0, 30 mM phosphate buffer | [10] |
| K_m_ (SCN⁻) | 0.3587 ± 0.005 mM | pH 7.4, 22°C | [11] |
| V_max_ (SCN⁻) | 0.262 ± 0.003 mM/s | pH 7.4, 22°C | [11] |
| Condition | Effect on LPO Activity | Source |
| Heat Denaturation | Starts around 70°C | In milk, whey, permeate, and buffer |
| Acidic pH | Less stable at pH 5.3; denaturation below pH 4 | Release of calcium from the molecule |
| Excess H₂O₂ | Inhibition/Inactivation | Biphasic kinetics observed |
The Catalytic Mechanism of this compound Synthesis
The synthesis of this compound by lactoperoxidase follows a multi-step catalytic cycle. The widely accepted "halogen cycle" involves the initial two-electron oxidation of the enzyme's heme iron by hydrogen peroxide to form a reactive intermediate known as Compound I.[7] Compound I then oxidizes thiocyanate to produce this compound, returning the enzyme to its resting ferric state.[7][12]
However, recent studies have proposed a "reverse ordered sequential mechanism" where thiocyanate binds to the enzyme before hydrogen peroxide, particularly under conditions of low thiocyanate concentration.[7][13] This alternative mechanism helps to explain the observed biphasic kinetics and inhibition by excess hydrogen peroxide.[7][13]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic synthesis of this compound.
Assay for Lactoperoxidase Activity
This protocol is adapted from established methods using a chromogenic substrate to spectrophotometrically determine LPO activity.[10][14][15]
Materials:
-
Spectrophotometer capable of reading at 405 nm or 470 nm.
-
Cuvettes with a 1 cm path length.
-
0.1 M Sodium Phosphate Buffer, pH 6.0.
-
Substrate solution:
-
Option A (ABTS): 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) solution.
-
Option B (Guaiacol): 25 mM guaiacol solution.
-
-
0.0017 M Hydrogen Peroxide (H₂O₂) solution (prepare fresh daily).
-
Lactoperoxidase enzyme solution of unknown concentration, diluted in phosphate buffer containing 1 mg/ml Bovine Serum Albumin (BSA) to stabilize the enzyme.
Procedure:
-
Set the spectrophotometer to 25°C and the appropriate wavelength (405 nm for ABTS, 470 nm for guaiacol).
-
In a cuvette, combine:
-
2.65 ml of 0.1 M Sodium Phosphate Buffer (pH 6.0).
-
0.15 ml of H₂O₂ solution.
-
0.10 ml of the chosen substrate solution (ABTS or Guaiacol).
-
-
Incubate the mixture in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a blank rate.
-
Initiate the reaction by adding 0.10 ml of the diluted lactoperoxidase solution to the cuvette.
-
Immediately mix by inversion and start recording the absorbance increase for 4-6 minutes.
-
Calculate the rate of reaction (ΔA/min) from the initial linear portion of the curve.
Unit Definition: One unit of lactoperoxidase is typically defined as the amount of enzyme that catalyzes the oxidation of a specific amount of substrate per unit of time under the defined conditions.
Enzymatic Synthesis of this compound
This protocol is a generalized procedure for the in-vitro synthesis of this compound for further experimental use.[16]
Materials:
-
Lactoperoxidase (bovine milk).
-
Potassium thiocyanate (KSCN).
-
Hydrogen peroxide (H₂O₂).
-
Phosphate buffer (e.g., 0.1 M, pH 6.5).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the desired concentrations of lactoperoxidase and potassium thiocyanate in the phosphate buffer. A typical starting point could be 5 nM LPO and 2 mM SCN⁻.[11]
-
Initiate the reaction by adding a specific concentration of hydrogen peroxide. The ratio of SCN⁻ to H₂O₂ is a critical parameter, with an equimolar concentration often yielding maximal OSCN⁻ generation.[12]
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).
-
Monitor the production of this compound over time.
-
The reaction can be stopped by adding a reducing agent like 2-mercaptoethanol or by catalase to remove the remaining H₂O₂.
Quantification of this compound
Several methods can be employed to quantify the concentration of this compound.
4.3.1. Spectrophotometric Method this compound has a characteristic absorbance peak around 235 nm.[12][17]
-
Measure the absorbance of the reaction mixture at 235 nm.
-
The concentration of OSCN⁻ can be calculated using its molar extinction coefficient.
4.3.2. Thiol Oxidation Assay This method relies on the reaction of this compound with a thiol-containing compound, such as 5-thio-2-nitrobenzoic acid (TNB), which results in a measurable color change.[17]
4.3.3. Ion Chromatography A more specific and robust method for quantifying OSCN⁻ in complex biological samples like saliva is ion chromatography with combined UV and electrochemical detection.[17]
Biological Role and Applications in Drug Development
The lactoperoxidase system's ability to generate this compound is integral to the innate immunity of mucosal surfaces.[8] In the oral cavity, it helps control the microbial flora and prevent dental caries.[1] In the respiratory tract, it contributes to the clearance of airborne pathogens.[18]
For drug development professionals, the lactoperoxidase system presents several opportunities:
-
Novel Antimicrobials: The development of formulations that enhance the activity of the endogenous LPO system or deliver stabilized this compound could offer new therapeutic strategies against infections.
-
Drug Targeting: Lactoperoxidase itself can be a potential drug target.[19] Developing inhibitors of LPO could be relevant in conditions where its activity might be detrimental, while activators could boost its protective effects.[19][20][21]
-
Biopreservation: The antimicrobial properties of the LPO system are utilized in the food and cosmetics industries for preservation.[6][9]
Conclusion
The enzymatic synthesis of this compound by lactoperoxidase is a well-studied yet continually evolving field of research. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies essential for researchers and professionals working with this important biological system. A thorough understanding of the lactoperoxidase system's mechanism and kinetics is paramount for leveraging its antimicrobial potential in therapeutic and biotechnological applications. The provided protocols and data serve as a foundational resource to facilitate further investigation and innovation in this promising area.
References
- 1. The Significance of Lactoperoxidase System in Oral Health: Application and Efficacy in Oral Hygiene Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lactoperoxidase: Properties, Functions, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of Action of Lactoperoxidase as Related to Its Antimicrobial Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antimicrobial Activity of Films and Coatings Containing Lactoperoxidase System: A Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Reverse Ordered Sequential Mechanism for Lactoperoxidase with Inhibition by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactoperoxidase - Wikipedia [en.wikipedia.org]
- 9. Lactoperoxidase: physico-chemical properties, occurrence, mechanism of action and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of lactoperoxidase from bovine whey and investigation of kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of this compound production during peroxidase-catalyzed oxidation of thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reverse Ordered Sequential Mechanism for Lactoperoxidase with Inhibition by Hydrogen Peroxide [mdpi.com]
- 14. Lactoperoxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. atsjournals.org [atsjournals.org]
- 19. Lactoperoxidase as a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
The Role of Hypothiocyanite in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypothiocyanite (OSCN⁻/HOSCN) is a potent, yet selective, antimicrobial and immunomodulatory molecule generated by the innate immune system. Produced by the oxidation of thiocyanate (SCN⁻) by hydrogen peroxide (H₂O₂), a reaction catalyzed by peroxidase enzymes, this compound plays a crucial role in the first line of defense at mucosal surfaces. This technical guide provides an in-depth overview of the generation, mechanism of action, and multifaceted roles of this compound in innate immunity. It includes a compilation of quantitative data on its antimicrobial efficacy, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in leveraging the therapeutic potential of the lactoperoxidase system.
Introduction
The innate immune system employs a variety of antimicrobial agents to combat invading pathogens. Among these, this compound (OSCN⁻) and its protonated form, hypothiocyanous acid (HOSCN), are key effectors, particularly at mucosal surfaces such as the respiratory tract, oral cavity, and gastrointestinal tract.[1][2] Unlike more indiscriminate oxidants like hypochlorous acid (HOCl) produced by neutrophils, this compound exhibits potent microbicidal activity against a broad spectrum of pathogens while demonstrating remarkably low cytotoxicity towards host cells.[3][4] This selective toxicity makes the lactoperoxidase system, the primary generator of this compound in many secretions, an attractive target for therapeutic development.[5]
This guide will delve into the core aspects of this compound's role in innate immunity, providing the necessary technical details for its study and potential therapeutic exploitation.
Generation of this compound: The Lactoperoxidase System
This compound is primarily generated by the lactoperoxidase (LPO) system, which consists of three essential components:
-
Lactoperoxidase (LPO): A heme-containing peroxidase enzyme found in various exocrine secretions, including milk, saliva, tears, and airway surface liquid.[5]
-
Thiocyanate (SCN⁻): A pseudohalide anion that is the substrate for LPO. Its concentration in bodily fluids can vary based on diet and physiological conditions.[6]
-
Hydrogen Peroxide (H₂O₂): The oxidizing agent required for the reaction, which can be produced by host cells (e.g., via dual oxidase enzymes) or by commensal bacteria.[6]
The enzymatic reaction is as follows:
SCN⁻ + H₂O₂ --(LPO)--> OSCN⁻ + H₂O [4]
The pKa of HOSCN is approximately 5.3, meaning that at physiological pH, it exists predominantly as the this compound anion (OSCN⁻).[7]
Antimicrobial and Immunomodulatory Functions
Mechanism of Antimicrobial Action
This compound exerts its antimicrobial effects primarily through the oxidation of sulfhydryl (-SH) groups in microbial proteins.[8][9] This can lead to:
-
Enzyme Inactivation: Disruption of critical metabolic enzymes, such as those involved in glycolysis and respiration.[6]
-
Inhibition of Nutrient Transport: Impairment of transport systems for essential nutrients like glucose.[10]
-
Membrane Damage: Alteration of membrane proteins, leading to increased permeability and leakage of cellular contents.[2]
The oxidative damage caused by this compound is often reversible, which may contribute to its lower toxicity to host cells that have robust antioxidant defense mechanisms.[9]
Quantitative Antimicrobial Activity
The following tables summarize the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum biofilm eradication concentration (MBEC) of this compound or the lactoperoxidase system against various pathogens.
| Bacteria | Assay Condition | MIC (µg/mL) | MBC (µg/mL) | MBEC (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | Broth microdilution (ITC) | - | 7.8 - 31.3 | 31.3 - 250 | [10] |
| Escherichia coli | Broth microdilution (ITC) | - | 7.8 - 31.3 | 31.3 - 250 | [10] |
| Staphylococcus aureus | Broth microdilution (ITC) | - | 7.8 - 31.3 | 31.3 - 250 | [10] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Broth microdilution (ITC) | - | 7.8 - 31.3 | 31.3 - 250 | [10] |
| Fungi | Assay Condition | MIC (mM) | Reference(s) |
| Aspergillus niger | LPO system | - | [11] |
| Penicillium chrysogenum | LPO system | - | [11] |
| Candida albicans | LPO system | - | [12] |
| Rhodotorula rubra | LPO system in apple juice | - | [1] |
| Saccharomyces cerevisiae | LPO system in apple juice | - | [1] |
| Mucor rouxii | LPO system in apple juice | - | [1] |
| Byssochlamys fulva | LPO system in apple juice | - | [1] |
| Various Endophytes and Soil Fungi | PEITC (a related isothiocyanate) | 0.0178 - 0.0679 | [13] |
Note: ITC refers to an iodo-thiocyanate complex, which generates this compound and other reactive species. PEITC is 2-phenylethyl isothiocyanate, a related compound with antifungal activity.
Immunomodulatory Effects and Signaling Pathways
This compound can modulate the inflammatory response of immune cells. Key signaling pathways affected include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling: Hypothiocyanous acid (HOSCN) has been shown to induce the phosphorylation of p38 and JNK MAPKs in macrophages.[7][8] This activation can lead to the regulation of various cellular processes, including inflammation and apoptosis.
NF-κB Signaling: While direct evidence for this compound's effect on IKK phosphorylation is still emerging, related isothiocyanates have been shown to suppress NF-κB activation.[14] Hypothiocyanous acid has been demonstrated to increase pro-inflammatory gene expression and cytokine release in macrophages in an NF-κB-dependent manner.[15]
Experimental Protocols
Protocol for Measuring Lactoperoxidase Activity
This protocol is adapted from standard spectrophotometric assays for peroxidase activity.
Principle: The rate of oxidation of a chromogenic substrate (e.g., ABTS or guaiacol) by LPO in the presence of H₂O₂ is measured spectrophotometrically.
Materials:
-
Lactoperoxidase enzyme
-
Hydrogen peroxide (H₂O₂) solution
-
Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS or guaiacol)
-
Phosphate buffer (pH 6.0-7.4)
-
Spectrophotometer
Procedure (using ABTS):
-
Prepare a reaction mixture containing phosphate buffer, H₂O₂, and ABTS in a cuvette.
-
Incubate the mixture at a constant temperature (e.g., 25°C) to allow for temperature equilibration.
-
Initiate the reaction by adding a known amount of the lactoperoxidase sample.
-
Immediately monitor the increase in absorbance at the appropriate wavelength for the oxidized substrate (e.g., 405 nm for ABTS).
-
Calculate the enzyme activity based on the initial linear rate of the reaction.
Protocol for Quantifying this compound Concentration
This protocol is based on the oxidation of 5-thio-2-nitrobenzoic acid (TNB).
Principle: this compound oxidizes the colorless TNB to the yellow-colored 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which can be quantified spectrophotometrically.
Materials:
-
This compound-containing sample
-
TNB solution
-
Phosphate buffer (pH 7.4)
-
Microplate reader or spectrophotometer
Procedure:
-
In a microplate well or cuvette, mix the this compound sample with the TNB solution in a phosphate buffer.
-
Immediately measure the absorbance at 412 nm.
-
Calculate the concentration of this compound based on the change in absorbance and the molar extinction coefficient of DTNB.
Protocol for Assessing Bactericidal/Fungicidal Activity (Viability Assay)
This protocol uses the standard plate count method to determine the number of viable microorganisms after treatment with this compound.
Principle: The number of colony-forming units (CFUs) on an appropriate agar medium is determined after exposing a known concentration of microorganisms to this compound for a specific duration.
Materials:
-
Microbial culture (bacterial or fungal)
-
This compound solution of known concentration
-
Appropriate broth and agar media for the test microorganism
-
Sterile saline or buffer for dilutions
-
Incubator
Procedure:
-
Grow the microbial culture to a specific growth phase (e.g., mid-logarithmic).
-
Wash and resuspend the cells in a buffer to a known cell density.
-
Add the this compound solution to the cell suspension to achieve the desired final concentration. Incubate for a defined period (e.g., 1-2 hours).
-
At various time points, take aliquots of the suspension and perform serial dilutions in sterile saline or buffer.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates under optimal conditions for colony growth.
-
Count the number of CFUs on the plates and calculate the percentage of surviving cells compared to an untreated control.[6][16]
Visualizations of Signaling Pathways and Experimental Workflows
Lactoperoxidase System and its Antimicrobial Action
Caption: The Lactoperoxidase System generates this compound, which exerts its antimicrobial effect by oxidizing microbial sulfhydryl groups.
Experimental Workflow for Assessing Bactericidal Activity
Caption: A typical experimental workflow for determining the bactericidal activity of this compound using the plate count method.
This compound-Induced MAPK and NF-κB Signaling
Caption: this compound modulates the MAPK and NF-κB signaling pathways in immune cells, leading to changes in gene expression.
Role in Disease and Therapeutic Potential
The dysregulation of the lactoperoxidase system has been implicated in several diseases. In cystic fibrosis, for example, impaired thiocyanate transport leads to reduced this compound production in the airways, contributing to chronic bacterial infections.[7]
The selective antimicrobial activity and immunomodulatory properties of this compound make it an attractive candidate for therapeutic development. Potential applications include:
-
Topical antimicrobial agents: For the treatment of skin and mucosal infections.
-
Inhaled therapies: To augment airway defense in conditions like cystic fibrosis.[3]
-
Oral care products: To control pathogenic oral bacteria.
-
Food preservation: As a natural antimicrobial to extend the shelf life of food products.
Further research into the delivery and stabilization of this compound is warranted to fully realize its therapeutic potential.
Conclusion
This compound is a vital component of the innate immune system, providing a first line of defense against a wide range of pathogens at mucosal surfaces. Its potent and selective antimicrobial activity, coupled with its ability to modulate the host inflammatory response, underscores its importance in maintaining health. The detailed information provided in this technical guide, including quantitative data, experimental protocols, and signaling pathway visualizations, offers a valuable resource for the scientific community to further explore the biology of this compound and to develop novel therapeutic strategies based on the lactoperoxidase system.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple, quantitative assay for the detection of viable but non-culturable (VBNC) bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of thiocyanate in the modulation of myeloperoxidase-derived oxidant induced damage to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The role of metals in this compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IKKalpha limits macrophage NF-kappaB activation and contributes to the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. crcooper01.people.ysu.edu [crcooper01.people.ysu.edu]
The Discovery and Historical Perspective of Hypothiocyanite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypothiocyanite (OSCN⁻), the conjugate base of hypothiocyanous acid (HOSCN), is a potent, naturally occurring antimicrobial agent and a key component of the innate immune system in mammals. Produced by the enzymatic activity of peroxidases, primarily lactoperoxidase, it plays a crucial role in the host's first line of defense in mucosal secretions. This technical guide provides an in-depth exploration of the discovery and historical perspective of this compound, its chemical and physical properties, and its biological significance. Detailed experimental protocols for its generation and quantification, along with its antimicrobial activity assessment, are presented. Furthermore, this guide summarizes key quantitative data and visualizes the biochemical pathways and experimental workflows associated with this compound research.
Introduction: The Unveiling of a Natural Antimicrobial
The story of this compound is intertwined with early investigations into the antimicrobial properties of bodily fluids. For decades, scientists observed that secretions like saliva and milk possessed an intrinsic ability to inhibit bacterial growth.[1][2] This "lactenin," as it was once called in milk, was a puzzle until the constituent components of this defense system were systematically identified. The journey from observing a general antimicrobial effect to pinpointing this compound as the key player is a testament to the advancements in analytical chemistry and biochemistry.
The initial breakthrough came with the recognition of the lactoperoxidase system, a triad of the enzyme lactoperoxidase (LPO), thiocyanate ions (SCN⁻), and hydrogen peroxide (H₂O₂).[3] It was established in the 1960s that the combination of these three components was responsible for the observed antimicrobial activity, particularly against streptococci.[1] However, the exact identity of the inhibitory substance produced by this system remained elusive for some time.
A Historical Timeline of Discovery and Detection
The path to understanding this compound has been marked by key discoveries and the parallel evolution of analytical techniques to detect this reactive and often short-lived molecule.
-
1918: The first chemical description of hypothiocyanous acid (HOSCN), the protonated form of this compound, was provided by Bjerrum and Kirschner, though its biological importance was not yet realized.[1]
-
1924: Hanssen noted the variable bactericidal activity of milk, attributing it to "oxidases and peroxidases," which would later be identified as lactoperoxidase.[1]
-
1930s-1950s: Milk peroxidase was purified and recognized as a distinct enzyme present not only in milk but also in other bodily secretions like saliva and tears.[1]
-
1960s: Foundational studies demonstrated that the combination of lactoperoxidase, thiocyanate, and hydrogen peroxide was responsible for inhibiting bacterial growth.[1]
-
Late 1970s: Research solidified the understanding that this compound (OSCN⁻) was the primary antimicrobial product of the lactoperoxidase-mediated oxidation of thiocyanate.[1]
-
1980s: this compound was directly detected in human saliva.[1][4][5] Early detection methods relied on the oxidation of thiol-containing reagents like 2-nitro-5-thiobenzoate (TNB), which, while effective, required careful controls to avoid interference from other oxidants.[2]
-
2000s-Present: The role of this compound in airway defense and its connection to diseases like cystic fibrosis became a major research focus.[1][6] More specific and robust analytical techniques, such as ion chromatography with combined UV and electrochemical detection, have been developed for the precise quantification of this compound in biological samples.[2][7]
Chemical and Physical Properties of this compound
This compound is the anion [OSCN]⁻ and the conjugate base of the weak hypothiocyanous acid (HOSCN).[6]
| Property | Value | Reference |
| Chemical Formula | CNOS⁻ | [6] |
| Molar Mass | 74.08 g·mol⁻¹ | [6] |
| pKa of HOSCN | 5.3 | [6] |
At a physiological pH of 7.4, the equilibrium heavily favors the this compound anion (OSCN⁻), with HOSCN representing only a small fraction.[6] However, the uncharged HOSCN is considered to be the more potent bactericidal form due to its ability to more readily cross bacterial membranes.[6]
Biological Significance and Mechanism of Action
This compound is a critical effector molecule of the innate immune system, found in saliva, tears, milk, and the airway surface liquid.[3][6] Its production is a key defense mechanism against a broad spectrum of pathogens, including bacteria, viruses, and fungi.[3]
The primary antimicrobial action of this compound stems from its ability to selectively oxidize sulfhydryl (-SH) groups in microbial proteins.[6] This targeted oxidation disrupts essential metabolic pathways and cellular functions, leading to bacteriostasis or bactericidal effects. Unlike more aggressive oxidants like hypochlorous acid (HOCl), this compound is relatively harmless to host cells, which possess efficient mechanisms to reduce and detoxify it.[2]
The production of this compound is catalyzed by a family of heme peroxidase enzymes, including:
-
Lactoperoxidase (LPO): Found in milk, saliva, tears, and airway secretions.[2][3]
-
Myeloperoxidase (MPO): Released by neutrophils at sites of inflammation.[2]
-
Eosinophil Peroxidase (EPO): Released by eosinophils.[2]
dot```dot digraph "this compound Production and Antimicrobial Action" { graph [ rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=1.2 ];
node [ shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5 ];
edge [ fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.5 ];
subgraph "cluster_production" { label="this compound Production"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#4285F4"];
}
subgraph "cluster_action" { label="Antimicrobial Action"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#EA4335"];
} }
References
- 1. innovationnewsnetwork.com [innovationnewsnetwork.com]
- 2. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactoperoxidase: Properties, Functions, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxidase antimicrobial system of human saliva: this compound levels in resting and stimulated saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of the this compound (OSCN-) ion in human parotid saliva and the effect of pH on OSCN- generation in the salivary peroxidase antimicrobial system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Degradation Pathways of Hypothiocyanite in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Hypothiocyanite (OSCN⁻), the conjugate base of hypothiocyanous acid (HOSCN), is a potent antimicrobial agent produced by the innate immune system. Generated by the enzymatic oxidation of thiocyanate (SCN⁻) by peroxidases such as myeloperoxidase (MPO) and lactoperoxidase (LPO), it plays a crucial role in host defense.[1][2][3][4] However, its inherent instability in aqueous solutions presents challenges for its therapeutic application and necessitates a thorough understanding of its chemical behavior. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams.
Stability of this compound in Aqueous Solutions
The stability of this compound is significantly influenced by several factors, most notably pH, concentration, and the presence of other reactive species.
1.1. Influence of pH
Hypothiocyanous acid (HOSCN) is a weak acid with a pKa value reported to be between 4.85 and 5.3.[5][6][7] Consequently, at physiological pH (around 7.4), the equilibrium strongly favors the this compound anion (OSCN⁻).[5][8] The protonated form, HOSCN, is generally considered more reactive and bactericidal, likely due to its ability to more readily cross cell membranes.[8][9]
The decomposition of HOSCN/OSCN⁻ is pH-dependent. Kinetic studies have shown that the observed pseudo-first-order rate constants for its decomposition increase with increasing proton concentration (i.e., lower pH) in the range of pH 4 to 7.[10] The half-life of HOSCN/OSCN⁻ can be as short as approximately 0.5 seconds under certain acidic conditions, highlighting its transient nature.[10]
1.2. Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of this compound under various conditions.
| Parameter | Condition | Value | Reference |
| pKa (HOSCN) | I = 120 mM (NaCl and phosphate buffer), 25 °C | 4.85 ± 0.01 | [6] |
| pKa (HOSCN) | 5.3 | [4][8] | |
| Half-life | pH 4.37 - 5.66, [HOSCN]T,0 = 3.5 mM, [SCN⁻] = 0.25 M, 25.0 °C | ~0.5 s (condition dependent) | [10] |
| Second-order rate constant (reaction with 5-thio-2-nitrobenzoic acid) | 25 °C | (1.26 ± 0.02) × 10⁸ M⁻¹ s⁻¹ | [6] |
| Effective rate constant (reaction with 5-thio-2-nitrobenzoic acid) | pH 7.4, 25 °C | (4.37 ± 0.03) × 10⁵ M⁻¹ s⁻¹ | [6] |
| Second-order rate constant (reaction with reduced glutathione) | pH 7.4 | (8.0 ± 0.5) × 10⁴ M⁻¹ s⁻¹ | [6][11] |
Degradation Pathways of this compound
The degradation of this compound in aqueous solutions is a complex process involving a cascade of comproportionation, disproportionation, and hydrolysis reactions.[10][12]
2.1. Disproportionation and Hydrolysis
A key intermediate in the degradation of HOSCN/OSCN⁻ is thiocyanogen ((SCN)₂).[10][12] The presence of excess thiocyanate (SCN⁻) can decrease the stability of this compound.[12] The proposed mechanism involves the reaction of HOSCN with SCN⁻ to form (SCN)₂. This intermediate can then undergo further reactions, including hydrolysis and reaction with OSCN⁻.
The ultimate decomposition products are simple inorganic anions, including cyanide (CN⁻), cyanate (OCN⁻), thiocyanate (SCN⁻), sulfite (SO₃²⁻), and sulfate (SO₄²⁻).[10][12] The relative amounts of these products depend on the specific reaction conditions.
The overall decomposition can be summarized by the following unbalanced reaction: 3(SCN)₂ + 4H₂O → 5HSCN + H₂SO₄ + HCN[13]
A proposed mechanism for the disproportionation of HOSCN involves the following steps:
-
HOSCN + H⁺ + SCN⁻ ⇌ (SCN)₂ + H₂O
-
2 HOSCN → HO₂SCN + HSCN (disproportionation)
-
HO₂SCN + HOSCN → HO₃SCN + HSCN
-
HO₃SCN + H₂O → H₂SO₃ + HOCN and/or H₂SO₄ + HCN[10]
2.2. Reaction with Biological Molecules
This compound is a selective oxidant that primarily targets thiol groups (R-SH) in biological molecules, such as cysteine residues in proteins and glutathione.[1][5][14] This reactivity is central to its antimicrobial activity.[5]
The reaction of HOSCN with a thiol results in the formation of a sulfenyl thiocyanate derivative (RS-SCN).[1][11] These intermediates can be relatively stable on proteins but can also undergo further reactions:
-
Hydrolysis: The RS-SCN species can hydrolyze to form a sulfenic acid (RS-OH).[1]
-
Reaction with another thiol: The RS-SCN can react with another thiol to form a disulfide bond (RS-SR').[1]
With an excess of HOSCN, further oxidation of cysteine residues to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids can occur.[11]
References
- 1. Inactivation of thiol-dependent enzymes by hypothiocyanous acid: role of sulfenyl thiocyanate and sulfenic acid intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of decomposition of the human defense factor this compound near physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acidic aqueous decomposition of thiocyanogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physiological Concentrations of Hypothiocyanite in Human Saliva
This guide provides a comprehensive overview of the physiological concentrations of this compound (OSCN⁻) in human saliva, detailing the experimental protocols for its measurement and the biochemical pathways governing its production.
Quantitative Data on this compound Concentrations
This compound is a crucial component of the innate immune system in the oral cavity, exhibiting antimicrobial properties. Its concentration in saliva can vary depending on several factors, including the type of saliva (resting or stimulated) and the analytical method used for quantification. The following tables summarize the reported physiological concentrations of this compound in the saliva of healthy adults.
| Saliva Type | Mean Concentration (µM) | Standard Deviation (µM) | Reference |
| Resting Whole Saliva (RWS) | 31.21 | 13.54 | [1][2] |
| Stimulated Whole Saliva (SWS) | 24.90 | 12.61 | [1][2] |
| Stimulated Parotid Saliva (SPS) | 30.19 | 23.35 | [1][2] |
| Resting Saliva (prior to toothpaste use) | 30.1 | 25.1 | [3] |
| Analytical Method | Reported Concentration | Reference |
| Thiol-Oxidation Based Assays | Up to 60 µM | [4] |
| Ion Chromatography | Median: 0.56 mg/L (~9.6 µM) | [5] |
| Ion Chromatography | Maximum: 3.9 mg/L (~67 µM) | [4][5] |
Stimulation of saliva flow generally leads to a decrease in the concentration of this compound, a reduction that is more significant than what can be attributed to simple dilution.[6] This suggests that the antimicrobial activity of the salivary peroxidase system may be more potent in resting saliva.[6]
The Salivary Peroxidase System: this compound Production
The primary mechanism for this compound production in the oral cavity is the salivary peroxidase system, which is centered around the enzyme lactoperoxidase (LPO).[7][8] This system plays a vital role in innate immunity by generating this compound, a potent antimicrobial agent that is non-toxic to human cells.[4]
The production of this compound is a two-substrate enzymatic reaction involving thiocyanate (SCN⁻) and hydrogen peroxide (H₂O₂), catalyzed by lactoperoxidase.[4][9] Thiocyanate is present in saliva in concentrations ranging from 0.5 to 3 mM, derived from dietary sources and the detoxification of cyanide.[4] Hydrogen peroxide is produced by oral bacteria and can also have an endogenous glandular source.[1][2][8]
Experimental Protocols for this compound Measurement
Accurate quantification of this compound in saliva is essential for studying its role in oral health. Several methods have been developed, each with its own advantages and limitations.
Method 1: Assay Using 2-Mercaptoethanol as a Reducing Agent
This spectrophotometric method is based on the reduction of this compound by 2-mercaptoethanol and the subsequent measurement of the change in absorbance.
Protocol:
-
Saliva Collection: Collect resting or stimulated whole saliva from subjects. Centrifuge the samples to remove debris.
-
Reagent Preparation: Prepare a solution of 2-mercaptoethanol in a suitable buffer (e.g., phosphate buffer, pH 6.5).
-
Assay Procedure:
-
To a cuvette, add the saliva sample.
-
Initiate the reaction by adding the 2-mercaptoethanol solution.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 240 nm) using a spectrophotometer.
-
-
Quantification: The concentration of this compound is determined by the extent of the absorbance change, using a molar extinction coefficient for the reaction.
Method 2: Ion Chromatography with UV and Electrochemical Detection
This is a more recent and specific method for the direct quantification of this compound.[5]
Protocol:
-
Saliva Collection and Preparation: Collect saliva and centrifuge to obtain a clear supernatant. Dilute the sample with the eluent to minimize matrix effects.
-
Chromatographic Separation:
-
Inject the prepared sample into an ion chromatography system equipped with a suitable anion-exchange column.
-
Use an appropriate eluent (e.g., a carbonate/bicarbonate buffer) to separate this compound from other salivary anions.
-
-
Detection:
-
UV Detection: Monitor the eluate at a wavelength where this compound absorbs (e.g., 210-220 nm).
-
Electrochemical Detection: Use a downstream electrochemical detector (e.g., a silver working electrode) to confirm the identity of the this compound peak.
-
-
Quantification: Calibrate the system using standards of known this compound concentration. The peak area in the chromatogram is proportional to the concentration.
Factors Influencing this compound Concentration
The concentration of this compound in saliva is not static but is influenced by a variety of physiological and external factors. Understanding these factors is critical for interpreting measured concentrations and for the development of oral care products aimed at enhancing this natural defense system.
-
Salivary Flow Rate: As mentioned, stimulated saliva generally has a lower concentration of this compound than resting saliva.[6]
-
Diet: The intake of foods rich in thiocyanate precursors, such as cruciferous vegetables, can increase the substrate availability for the lactoperoxidase system.[9]
-
Oral Microbiota: The composition and metabolic activity of the oral microbiome influence the production of hydrogen peroxide, a key substrate for this compound synthesis.[8]
-
pH: The generation of this compound by the lactoperoxidase system is pH-dependent, with an optimal pH range of 6.5-7.0.[8]
-
Systemic Health: Certain conditions, such as cystic fibrosis, can affect thiocyanate transport and lead to lower salivary concentrations.[4]
-
Smoking: Tobacco smoking introduces cyanide into the body, which is detoxified to thiocyanate, often leading to higher salivary thiocyanate levels in smokers.[9][10]
References
- 1. Concentrations of thiocyanate and this compound in the saliva of young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentrations of Thiocyanate and this compound in the Saliva of Young Adults [jstage.jst.go.jp]
- 3. Effects of a lactoperoxidase system-containing toothpaste on levels of this compound and bacteria in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxidase antimicrobial system of human saliva: this compound levels in resting and stimulated saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Detection of the this compound (OSCN-) ion in human parotid saliva and the effect of pH on OSCN- generation in the salivary peroxidase antimicrobial system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Levels of the Thiocyanate in the Saliva of Tobacco Smokers in Comparison to e-Cigarette Smokers and Nonsmokers Measured by HPLC on a Phosphatidylcholine Column | MDPI [mdpi.com]
The Antimicrobial Mechanism of Hypothiocyanite: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypothiocyanite (OSCN⁻), the conjugate base of hypothiocyanous acid (HOSCN), is a potent, endogenously produced antimicrobial agent with significant potential in therapeutic and disinfectant applications. Generated by the peroxidase-catalyzed oxidation of thiocyanate (SCN⁻) by hydrogen peroxide (H₂O₂), this compound plays a crucial role in the innate immune system of mammals. Its primary mechanism of action involves the targeted oxidation of sulfhydryl groups in bacterial proteins, leading to enzyme inactivation, disruption of metabolic pathways, and ultimately, bacterial growth inhibition or death. This technical guide provides an in-depth exploration of the antimicrobial action of this compound, presenting quantitative efficacy data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
Core Antimicrobial Mechanism of Action
This compound is a strong oxidant that primarily targets exposed sulfhydryl (-SH) groups on cysteine residues within bacterial proteins.[1][2] This targeted reactivity is central to its antimicrobial efficacy and distinguishes it from less specific oxidants like hypochlorous acid. The oxidation of these critical sulfhydryl groups leads to a cascade of detrimental effects within the bacterial cell.
The interaction of this compound with a protein sulfhydryl group (Protein-SH) can be summarized as follows:
-
Initial Oxidation: this compound reacts with the sulfhydryl group to form a sulfenyl thiocyanate (Protein-S-SCN) intermediate or a sulfenic acid (Protein-SOH).[1]
-
Consequences of Oxidation: This initial oxidation event can lead to:
-
Enzyme Inactivation: Many essential bacterial enzymes, particularly those involved in central metabolism, rely on cysteine residues in their active sites. Their oxidation by this compound leads to a loss of catalytic function.[1][3]
-
Disruption of Protein Structure: The formation of disulfide bonds (intra- or intermolecular) following sulfhydryl oxidation can alter the tertiary and quaternary structure of proteins, leading to misfolding and aggregation.[2]
-
Inhibition of Metabolic Pathways: Key metabolic processes, most notably glycolysis and glucose transport, are significantly inhibited by this compound.[2][4] This is a direct consequence of the inactivation of critical enzymes within these pathways.
-
Membrane Damage: While the primary targets are intracellular, high concentrations or prolonged exposure to this compound can lead to membrane damage, increasing its permeability.[2]
-
A key characteristic of this compound's action is its potential for reversibility. If the bacterial cell can reduce the oxidized sulfhydryl groups before irreversible damage occurs, it may recover.[5] However, sustained exposure leads to irreversible damage and cell death.
Quantitative Antimicrobial Efficacy
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
| Bacterial Species | Gram Stain | Typical MIC Range (µM) | Notes |
| Escherichia coli | Gram-negative | 200 - 600 | Growth inhibition is observed, with higher concentrations leading to bactericidal effects.[6][7] |
| Pseudomonas aeruginosa | Gram-negative | 150 - 800 | Sensitivity can be strain-dependent. More sensitive at lower pH.[2][8] |
| Staphylococcus aureus | Gram-positive | 176 - 250 | Effective against both methicillin-sensitive (MSSA) and -resistant (MRSA) strains.[9] |
| Streptococcus mutans | Gram-positive | >90% inhibition at low µM | Highly effective at inhibiting metabolism, particularly at lower pH.[10][11] |
| Streptococcus pneumoniae | Gram-positive | Susceptible | Capable of killing both encapsulated and non-encapsulated strains.[12] |
| Streptococcus sanguinis | Gram-positive | Resistant | Possesses NAD(P)H-dependent HOSCN reductase activity.[2] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Various Bacteria
| Bacterial Species | Gram Stain | Typical MBC Range (µM) | Notes |
| Escherichia coli | Gram-negative | >400 | Bactericidal effects are concentration and time-dependent.[13] |
| Pseudomonas aeruginosa | Gram-negative | >800 | Rapidly killed at higher concentrations.[9] |
| Staphylococcus aureus | Gram-positive | >250 | Demonstrates bactericidal activity at concentrations above the MIC.[9] |
| Streptococcus mutans | Gram-positive | Concentration-dependent | Prolonged exposure leads to loss of viability.[10] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and logical relationships involved in the antimicrobial action of this compound.
Caption: Generation of this compound and its primary antimicrobial actions.
Caption: Bacterial defense mechanisms against this compound-induced stress.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments to investigate the antimicrobial mechanism of this compound.
In Vitro Synthesis of this compound
This protocol describes the enzymatic synthesis of this compound for use in antimicrobial assays.
Materials:
-
Lactoperoxidase (LPO)
-
Potassium thiocyanate (KSCN)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of LPO (e.g., 1 mg/mL in PBS).
-
Prepare a stock solution of KSCN (e.g., 100 mM in PBS).
-
Prepare a fresh stock solution of H₂O₂ (e.g., 10 mM in PBS). The concentration of H₂O₂ should be accurately determined spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
-
In a reaction vessel, combine LPO (final concentration ~10 µg/mL) and KSCN (final concentration ~5 mM) in PBS.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 1 mM.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
The concentration of this compound can be determined by measuring the decrease in absorbance of a thiol-containing compound like 5-thio-2-nitrobenzoic acid (TNB) at 412 nm.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro enzymatic synthesis of this compound.
Inhibition of Bacterial Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
This protocol outlines an assay to measure the inhibitory effect of this compound on a key glycolytic enzyme.
Materials:
-
Bacterial cell lysate containing GAPDH
-
This compound solution (prepared as in 4.1)
-
GAPDH activity assay kit (commercial kits are available)
-
Microplate reader
Procedure:
-
Prepare bacterial cell lysate according to standard protocols.
-
In a 96-well plate, add a defined amount of cell lysate to each well.
-
Add varying concentrations of this compound (e.g., 0-500 µM) to the wells. Include a control with no this compound.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Initiate the GAPDH activity assay by adding the substrate mix from the commercial kit.
-
Measure the change in absorbance over time at the wavelength specified in the kit's instructions using a microplate reader.
-
Calculate the percentage of GAPDH inhibition for each this compound concentration relative to the untreated control.
Assessment of Bacterial Membrane Damage
This protocol uses the fluorescent dye propidium iodide (PI) to assess membrane damage caused by this compound.
Materials:
-
Bacterial culture (e.g., E. coli)
-
This compound solution
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow a bacterial culture to mid-log phase.
-
Wash the cells with PBS and resuspend them to a specific optical density (e.g., OD₆₀₀ = 0.5).
-
Treat the bacterial suspension with different concentrations of this compound (e.g., 0-1 mM) for a set time (e.g., 1 hour). Include an untreated control and a positive control (e.g., treatment with 70% ethanol).
-
Add PI to each sample to a final concentration of ~1 µg/mL.
-
Incubate in the dark for 15 minutes.
-
Measure the fluorescence intensity (excitation ~535 nm, emission ~617 nm) using a fluorometer. An increase in fluorescence indicates membrane damage.
-
Alternatively, visualize the cells under a fluorescence microscope. Red fluorescent cells indicate compromised membranes.
Logical Relationship Diagram:
Caption: Logical flow of the propidium iodide-based membrane damage assay.
Quantification of Sulfhydryl Group Oxidation
This protocol uses Ellman's reagent (DTNB) to quantify the oxidation of sulfhydryl groups in bacterial proteins after exposure to this compound.
Materials:
-
Bacterial cell lysate
-
This compound solution
-
Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB) solution (e.g., 10 mM in buffer)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0, with 1 mM EDTA)
-
Spectrophotometer
Procedure:
-
Prepare bacterial cell lysate.
-
Treat the lysate with various concentrations of this compound (e.g., 0-500 µM) for a specified time.
-
To a cuvette, add the reaction buffer and the treated cell lysate.
-
Add the DTNB solution to the cuvette and mix.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
The concentration of sulfhydryl groups is calculated using the molar extinction coefficient of the product TNB²⁻ (14,150 M⁻¹cm⁻¹). A decrease in absorbance compared to the untreated control indicates oxidation of sulfhydryl groups.
Conclusion
This compound represents a promising antimicrobial agent with a well-defined mechanism of action centered on the oxidation of bacterial sulfhydryl groups. Its efficacy against a range of pathogenic bacteria, coupled with its role in the innate immune system, underscores its potential for further development. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate and harness the antimicrobial properties of this important molecule. Future research should focus on standardizing methodologies for assessing its antimicrobial activity and exploring its synergistic potential with existing antibiotics.
References
- 1. Inactivation of thiol-dependent enzymes by hypothiocyanous acid: role of sulfenyl thiocyanate and sulfenic acid intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of variations in pH and this compound concentrations on S. mutans glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genome-wide characterization of this compound stress response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Escherichia coli RclA is a highly active this compound reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance of Pseudomonas aeruginosa and Staphylococcus aureus to the airway epithelium oxidative response assessed by a cell-free in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Inhibition of Streptococcus mutans by the lactoperoxidase antimicrobial system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Streptococcus mutans by the lactoperoxidase antimicrobial system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of metals in this compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Biological Significance of Hypothiocyanite
An In-depth Technical Guide on the Reaction Kinetics of Hypothiocyanite with Sulfhydryl Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the reaction kinetics between this compound (HOSCN/OSCN⁻), a key oxidant produced by the innate immune system, and sulfhydryl groups (-SH). Understanding these rapid reactions is critical for research into inflammatory processes, host-pathogen interactions, and the development of novel therapeutics targeting redox signaling pathways.
This compound is a potent antimicrobial oxidant generated by heme peroxidase enzymes, such as myeloperoxidase (MPO), lactoperoxidase (LPO), and eosinophil peroxidase (EPO).[1][2] These enzymes catalyze the reaction between hydrogen peroxide (H₂O₂) and thiocyanate (SCN⁻), producing HOSCN.[1][3][4][5] Unlike more indiscriminate oxidants like hypochlorous acid (HOCl), HOSCN exhibits remarkable specificity, almost exclusively targeting the sulfhydryl groups of cysteine residues in proteins and low-molecular-weight thiols like glutathione (GSH).[1][3][6] This selectivity makes HOSCN a crucial modulator of cellular signaling and a key player in oxidative stress, with the ability to inactivate thiol-dependent enzymes and induce apoptosis.[2][3] The reaction proceeds through the formation of an unstable sulfenyl thiocyanate (R-S-SCN) intermediate, which can then lead to various reversible oxidative modifications, including sulfenic acids (R-SOH) and disulfides.[1][2][7]
Quantitative Reaction Kinetics
The reaction between hypothiocyanous acid (the protonated form of this compound) and the thiolate form of sulfhydryl groups is exceptionally rapid. Kinetic studies, primarily using stopped-flow spectroscopy, have determined second-order rate constants for several thiol-containing compounds. The data reveals a strong pH dependence, consistent with a mechanism involving the reaction of the protonated HOSCN with the deprotonated thiolate anion (RS⁻).[3][8][9]
Summary of Kinetic Data
The following table summarizes key quantitative data for the reaction of this compound with representative sulfhydryl compounds at 25°C.
| Sulfhydryl Compound | Second-Order Rate Constant (k) | Effective Rate Constant at pH 7.4 | Conditions | Reference |
| 5-Thio-2-nitrobenzoic acid (TNB) | (1.26 ± 0.02) x 10⁸ M⁻¹s⁻¹ | (4.37 ± 0.03) x 10⁵ M⁻¹s⁻¹ | I = 120 mM (NaCl and phosphate buffer) | [3][8][9] |
| Reduced Glutathione (GSH) | Not directly reported as a single value | (8.0 ± 0.5) x 10⁴ M⁻¹s⁻¹ | pH 7.4 | [3][8][9] |
| Tubulin Cysteines | Stoichiometry of 1.9 mol cysteine / mol HOSCN | Not Applicable | PME-tubulin buffer | [10] |
Note: The primary rate constant for TNB refers to the reaction between the thiolate and hypothiocyanous acid. The effective rate constant at pH 7.4 accounts for the protonation equilibria of both reactants.
Physicochemical Properties
| Parameter | Value | Conditions | Reference |
| pKₐ of Hypothiocyanous Acid (HOSCN) | 4.85 ± 0.01 | I = 120 mM, 25°C | [3][8][9] |
| pKₐ of 5-Thio-2-nitrobenzoic acid (TNB) | 4.38 ± 0.01 | I = 120 mM, 25°C | [3][8][9] |
Reaction Mechanism and Pathways
The oxidation of sulfhydryl groups by HOSCN is a multi-step process. The initial, rate-determining step is the reaction of the protonated form, HOSCN, with the nucleophilic thiolate anion, RS⁻.
Enzymatic Generation and Thiol Reaction Pathway
This compound is generated enzymatically before it reacts with cellular thiols. This process is central to its role in the innate immune response.
Caption: Enzymatic production of HOSCN and its subsequent reaction with a thiol.
Detailed Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the thiolate on the sulfur atom of HOSCN. The resulting sulfenyl thiocyanate is an unstable intermediate.[1][2]
Caption: The reaction mechanism of HOSCN with a thiolate anion.
Experimental Protocols
The high reactivity of this compound with thiols necessitates rapid kinetic techniques for accurate measurement. Stopped-flow spectroscopy is the primary method cited for these investigations.[3][8][9]
Preparation of Hypothiocyanous Acid (HOSCN) Stock Solution
A fresh stock solution of HOSCN must be prepared immediately before kinetic experiments due to its instability.
-
Reagents: Lactoperoxidase (LPO), Potassium Thiocyanate (KSCN), Hydrogen Peroxide (H₂O₂), 10 mM Phosphate Buffer (pH 7.4).
-
Enzyme and Substrate Preparation: Prepare a mixture of 1.2 µM LPO and 7.5 mM SCN⁻ in 10 mM phosphate buffer (pH 7.4) and cool to 4°C.[3]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding an aliquot of H₂O₂ to a final concentration of 0.8 mM.[3]
-
Incremental H₂O₂ Addition: Add two further aliquots of H₂O₂ at 1-minute intervals to reach a final concentration of 2.4 mM. This procedure ensures the complete conversion of SCN⁻ to HOSCN.[3]
-
Concentration Determination: The concentration of the resulting HOSCN/OSCN⁻ stock solution can be determined spectrophotometrically, although specific wavelengths and extinction coefficients may vary.
Kinetic Analysis via Stopped-Flow Spectroscopy
This protocol describes the measurement of the reaction rate between HOSCN and a sulfhydryl compound (e.g., TNB or GSH).
-
Instrumentation: A stopped-flow spectrophotometer is required, capable of rapid mixing and data acquisition in the millisecond timescale.[3][11]
-
Reactant Preparation:
-
Syringe A: Load with the freshly prepared HOSCN stock solution, diluted to the desired concentration in the appropriate buffer.
-
Syringe B: Load with the sulfhydryl compound (e.g., 5-thio-2-nitrobenzoic acid) at a known concentration in the same buffer. To study pH dependence, a series of buffers with varying pH values are used.
-
-
Experiment Execution:
-
Rapidly mix equal volumes of the solutions from Syringe A and Syringe B.
-
Monitor the reaction progress by observing the change in absorbance at a specific wavelength over time. For the reaction with TNB, the consumption of the thiolate is monitored at 412 nm.[6]
-
-
Data Analysis:
-
Fit the resulting kinetic traces (absorbance vs. time) to a pseudo-first-order exponential decay function when one reactant (typically the thiol) is in large excess.
-
Determine the observed rate constant (k_obs) from the fit.
-
Plot k_obs against the concentration of the excess reactant. The slope of this line yields the second-order rate constant (k).
-
For pH-dependent studies, plot the second-order rate constants against pH to determine the pKₐ values of the reactants and the specific rate constant for the reaction between the protonated and deprotonated species.[3][9]
-
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis using stopped-flow spectroscopy.
Implications for Drug Development and Research
The high reactivity and selectivity of HOSCN for functional thiols make it a pivotal molecule in cellular redox biology.
-
Target Identification: The selective targeting of low-pKa thiols suggests that HOSCN can be used as a probe to identify functionally important and hyper-reactive cysteine residues in proteins.[3][8][9] These residues are often located in the active sites of enzymes or are involved in critical allosteric regulation, making them attractive targets for drug development.
-
Inflammatory Disease: As HOSCN is produced during inflammation, understanding its reactions is key to elucidating mechanisms of tissue damage in diseases like cystic fibrosis, atherosclerosis, and rheumatoid arthritis.[2] Modulating HOSCN production or its downstream effects could represent a novel therapeutic strategy.
-
Antimicrobial Development: The bactericidal action of HOSCN is primarily due to the oxidation of essential bacterial sulfhydryl groups, leading to the inhibition of metabolic pathways like glycolysis.[1][12] Harnessing or mimicking this mechanism could lead to new antimicrobial agents that are less toxic to host cells.[1][4]
References
- 1. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of thiol-dependent enzymes by hypothiocyanous acid: role of sulfenyl thiocyanate and sulfenic acid intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanisms of the reaction of hypothiocyanous acid with 5-thio-2-nitrobenzoic acid and reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hypothiocyanous acid oxidation of tubulin cysteines inhibits microtubule polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homepages.uni-regensburg.de [homepages.uni-regensburg.de]
- 12. Lactoperoxidase, peroxide, thiocyanate antimicrobial system: correlation of sulfhydryl oxidation with antimicrobial action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Non-Enzymatic Generation of Hypothiocyanite from Thiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypothiocyanite (HOSCN/OSCN⁻), a potent antimicrobial agent of the innate immune system, is primarily generated through enzymatic catalysis. However, the non-enzymatic pathways for its formation from thiocyanate (SCN⁻) are of significant interest for various biomedical and therapeutic applications. This technical guide provides an in-depth overview of the core principles governing the non-enzymatic generation of this compound, focusing on its production via reactions with hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl). Detailed experimental protocols, quantitative kinetic data, and visualizations of the underlying chemical and biological pathways are presented to serve as a comprehensive resource for researchers in the field.
Introduction
This compound is a pseudohypohalous acid that plays a crucial role in host defense by targeting and inactivating microbial components. While its enzymatic production by peroxidases is well-established, non-enzymatic routes offer a simplified and controllable means of generating this reactive species for in vitro studies and potential therapeutic development. Understanding the kinetics and mechanisms of these non-enzymatic reactions is paramount for harnessing the biological activities of this compound. This guide will explore the two primary non-enzymatic pathways for this compound synthesis from thiocyanate.
Chemical Pathways to this compound Generation
The non-enzymatic synthesis of this compound from thiocyanate is predominantly achieved through two oxidative pathways:
-
Reaction with Hydrogen Peroxide (H₂O₂)
-
Reaction with Hypochlorous Acid (HOCl)
The kinetics and reaction mechanisms of these pathways are highly dependent on the reaction conditions, particularly pH.
Oxidation of Thiocyanate by Hydrogen Peroxide
The reaction between thiocyanate and hydrogen peroxide is a key process in the non-enzymatic formation of this compound. The rate and mechanism of this reaction are significantly influenced by the pH of the solution.
At Neutral to Slightly Alkaline pH (6-8):
In this pH range, the reaction is reported to be zero-order with respect to thiocyanate and first-order with respect to hydrogen peroxide[1][2]. The reaction proceeds at a relatively slow rate.
Under Acidic Conditions:
In acidic environments (e.g., 0.05 to 1.3 M perchloric acid), the reaction is acid-catalyzed. The rate law becomes more complex, showing a dependence on the concentrations of protons (H⁺), thiocyanate (SCN⁻), and hydrogen peroxide (H₂O₂).
Quantitative Kinetic Data
The following tables summarize the quantitative data for the non-enzymatic reactions that produce this compound.
Table 1: Reaction of Thiocyanate with Hydrogen Peroxide
| pH Range | Rate Law | Rate Constant (k) | Temperature (°C) | Ionic Strength |
| 6-8 | Rate = k[H₂O₂] | 3.6 x 10⁻⁴ min⁻¹ | 25 | 0 |
| Acidic | R = k[H⁺][SCN⁻][H₂O₂]² / ([H₂O₂] + α[HCN]) | k = 1.75 x 10¹¹ exp(-11000/RT) L·mol⁻¹·min⁻¹ | 20-50 | Not specified |
Table 2: Reaction of Thiocyanate with Hypochlorous Acid
| Reaction | Rate Law | Second-Order Rate Constant (k) | pH |
| HOCl + SCN⁻ → HOSCN + Cl⁻ | Rate = k[HOCl][SCN⁻] | 2.3 x 10⁷ M⁻¹s⁻¹ | Physiological |
Experimental Protocols
Non-Enzymatic Synthesis of this compound using Hydrogen Peroxide
Objective: To synthesize this compound by the direct oxidation of thiocyanate with hydrogen peroxide under neutral conditions.
Materials:
-
Potassium thiocyanate (KSCN)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate buffer (0.1 M, pH 7.4)
-
Deionized water
Procedure:
-
Prepare a 100 mM stock solution of KSCN in 0.1 M phosphate buffer (pH 7.4).
-
Determine the precise concentration of the 30% H₂O₂ stock solution by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).
-
Dilute the H₂O₂ stock solution to 10 mM in the same phosphate buffer.
-
In a clean glass vessel, mix the KSCN and H₂O₂ solutions to achieve desired final concentrations (e.g., 1 mM KSCN and 1 mM H₂O₂).
-
Incubate the reaction mixture at room temperature (25°C) for a specified period. Due to the slow reaction rate, longer incubation times may be necessary.
-
The resulting solution contains this compound. Proceed immediately with quantification or experimental use, as this compound is unstable.
Non-Enzymatic Synthesis of this compound using Hypochlorous Acid
Objective: To rapidly synthesize this compound by reacting thiocyanate with hypochlorous acid.
Materials:
-
Potassium thiocyanate (KSCN)
-
Sodium hypochlorite (NaOCl) solution (household bleach can be used, but a standardized solution is recommended)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Deionized water
Procedure:
-
Prepare a 100 mM stock solution of KSCN in 0.1 M phosphate buffer (pH 7.4).
-
Determine the concentration of the NaOCl stock solution by measuring its absorbance at 292 nm (ε = 350 M⁻¹cm⁻¹) at a pH > 11.
-
Dilute the NaOCl stock solution to the desired concentration (e.g., 1 mM) in the phosphate buffer. At pH 7.4, the solution will contain a mixture of HOCl and OCl⁻.
-
Rapidly mix the KSCN and NaOCl solutions to achieve the desired final concentrations (e.g., 1 mM KSCN and 100 µM NaOCl). A molar excess of thiocyanate is recommended to ensure complete reaction of the hypochlorite[3].
-
The reaction is extremely fast and can be considered instantaneous for practical purposes.
-
The resulting solution contains this compound. Use immediately.
Quantification of this compound using the DTNB Assay
Objective: To determine the concentration of synthesized this compound by measuring the oxidation of 5-thio-2-nitrobenzoic acid (DTNB).
Materials:
-
This compound solution (from 4.1 or 4.2)
-
DTNB (Ellman's reagent)
-
Reduced glutathione (GSH)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a 10 mM stock solution of DTNB in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of GSH in the same buffer.
-
In a microplate well or cuvette, add a known volume of the this compound solution.
-
Add a molar excess of GSH to the this compound solution and incubate for 5 minutes at room temperature. This compound will oxidize GSH to glutathione disulfide (GSSG).
-
Add the DTNB stock solution to the mixture. DTNB will react with the remaining reduced GSH, producing the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.
-
Measure the absorbance of the solution at 412 nm.
-
The concentration of this compound is determined by the difference in the amount of GSH before and after the reaction, which can be calculated using a standard curve of known GSH concentrations reacting with DTNB. The molar extinction coefficient of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹[3].
Biological Signaling and Experimental Workflows
Signaling Pathway of this compound-Induced Mitochondrial Dysfunction
This compound exerts its biological effects primarily through the oxidation of thiol groups in proteins.[4][5] This selective reactivity leads to significant consequences for cellular function, particularly within the mitochondria. The following diagram illustrates the proposed signaling pathway for this compound-induced mitochondrial dysfunction.
References
- 1. Oxidation of thiocyanate by hydrogen peroxide - a reaction kinetic study by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of hypochlorous acid (HOCl) induced damage to vascular smooth muscle cells by thiocyanate and selenium analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the myeloperoxidase-derived oxidant hypothiocyanous acid (HOSCN) in the induction of mitochondrial dysfunction in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
Hypothiocyanite (OSCN⁻): A Key Signaling Molecule in the Host-Pathogen Arena
For Immediate Release
[City, State] – Hypothiocyanite (OSCN⁻), a potent yet selective oxidant produced by the innate immune system, is increasingly recognized for its critical role as a signaling molecule in the intricate interactions between hosts and pathogens. This technical guide provides an in-depth exploration of the core functions of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its production, mechanisms of action, and the experimental methodologies crucial for its study.
Introduction to this compound
This compound is an antimicrobial compound generated by heme peroxidases, such as lactoperoxidase (LPO), myeloperoxidase (MPO), and eosinophil peroxidase (EPO).[1][2] These enzymes catalyze the reaction between hydrogen peroxide (H₂O₂) and thiocyanate (SCN⁻), producing this compound.[1][3] Found in various bodily fluids including saliva, tears, and airway mucus, OSCN⁻ is a crucial component of the first-line innate immune defense.[4][5] Unlike more aggressive reactive oxygen species like hypochlorous acid (HOCl), this compound exhibits selective toxicity towards microbes while remaining largely harmless to host cells, making it a molecule of significant interest for therapeutic applications.[1][2][3]
The Dual Role of this compound in Host Defense and Pathogen Response
This compound's primary mechanism of action involves the oxidation of sulfhydryl groups in proteins, particularly cysteine residues.[6][7] This targeted oxidation can disrupt essential bacterial processes, including glycolysis, glucose transport, and respiration, leading to bacteriostatic or bactericidal effects.[1][5][7][8][9]
In a fascinating turn of molecular warfare, pathogens have evolved sophisticated defense mechanisms to counteract the effects of this compound. A notable example is the rcl (reactive chlorine species) operon found in bacteria like Escherichia coli. The oxidoreductase enzyme RclA, encoded by this operon, has been shown to protect against this compound-induced stress by reducing it to the less harmful thiocyanate.[10]
Quantitative Data on this compound Activity
The following tables summarize key quantitative data related to the production and activity of this compound, providing a comparative overview for researchers.
Table 1: Concentrations of this compound System Components in Biological Fluids
| Component | Fluid | Concentration Range | Reference |
| Thiocyanate (SCN⁻) | Saliva | 0.5 - 2 mM | [11] |
| Plasma/Urine | µM levels | [11] | |
| Airway Secretions | Sufficient for LPO activity | [12][13] | |
| This compound (OSCN⁻) | Saliva (max measured) | ~50 µM (3.9 mg L⁻¹) | [9] |
Table 2: Antimicrobial and Antiviral Efficacy of this compound
| Organism/Virus | Effect | Concentration | Reference |
| Escherichia coli | Growth inhibition | 400 - 600 µM | [14] |
| Influenza A and B Viruses | Antiviral Activity (EC₅₀) | > 450 µmol/l (pre-adsorption) | [15] |
| 380 ± 40 µmol/l (post-adsorption) | [15] | ||
| Streptococcus pneumoniae | Bactericidal | Not specified | [16] |
Table 3: Kinetic Data for this compound Reactions
| Reactant | Rate Constant (M⁻¹s⁻¹) | pH | Reference |
| N-acetyl-cysteine | 7.3 x 10³ | 7.4 | [17] |
| 5-thio-2-nitrobenzoic acid | 7.7 x 10⁶ | 6.0 | [17] |
| Protein Cysteine Residues | 1 x 10⁴ - 7 x 10⁴ | Not specified | [17] |
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions involving this compound is essential for a deeper understanding of its biological roles. The following diagrams, generated using the DOT language, illustrate key pathways and experimental procedures.
Host Production of this compound and Inflammatory Signaling
The production of this compound in the airways is a well-orchestrated process involving several key proteins. The pendrin transporter moves thiocyanate into the airway lumen, where it is utilized by dual oxidase (DUOX) and peroxidases to generate OSCN⁻. At low concentrations, this compound can activate the NF-κB signaling pathway in epithelial cells, contributing to the inflammatory response.[18]
References
- 1. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and host-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthine oxidase-lactoperoxidase system and innate immunity: Biochemical actions and physiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. "Reducing stress: The role of the rcl operon in bacterial stress respon" by Julia Meredith [digitalcommons.library.uab.edu]
- 11. researchgate.net [researchgate.net]
- 12. atsjournals.org [atsjournals.org]
- 13. atsjournals.org [atsjournals.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Antiviral activity of this compound produced by lactoperoxidase against influenza A and B viruses and mode of its antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microbicidal Activity of this compound against Pneumococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hypothiocyanous acid reactivity with low-molecular-mass and protein thiols: absolute rate constants and assessment of biological relevance. | Semantic Scholar [semanticscholar.org]
- 18. The Significance of this compound Production via the Pendrin/DUOX/Peroxidase Pathway in the Pathogenesis of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Spectrophotometric Quantification of Hypothiocyanite (OSCN⁻)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the spectrophotometric quantification of hypothiocyanite (OSCN⁻), a crucial antimicrobial agent produced by peroxidases in the human body. The following methods offer distinct advantages and are suited for various research and development applications.
Direct UV Spectrophotometric Method
This method relies on the direct measurement of this compound's absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. It is a rapid and straightforward technique suitable for relatively pure samples.
Principle:
This compound exhibits a characteristic absorbance maximum at approximately 235 nm.[1][2] The concentration of OSCN⁻ in a solution can be determined by measuring the absorbance at this wavelength and applying the Beer-Lambert law.
Instrumentation:
-
UV-Vis Spectrophotometer capable of measurements at 235 nm.
-
Quartz cuvettes.
Experimental Protocol:
-
Sample Preparation:
-
Prepare OSCN⁻ standards of known concentrations. Due to the instability of this compound, it is often generated in situ by the enzymatic reaction of lactoperoxidase with thiocyanate (SCN⁻) and hydrogen peroxide (H₂O₂). The concentration can be determined by measuring the initial concentration of H₂O₂.
-
Ensure the sample buffer does not contain components that absorb significantly at 235 nm. A suitable buffer is a phosphate buffer at a physiological pH.
-
-
Measurement:
-
Set the spectrophotometer to measure absorbance at 235 nm.
-
Blank the instrument using the same buffer as the sample.
-
Measure the absorbance of the this compound-containing sample.
-
-
Calculation:
-
Calculate the concentration of this compound using the Beer-Lambert equation: A = εbc Where:
-
A is the absorbance measured at 235 nm.
-
ε is the molar extinction coefficient of this compound (1.29 x 10³ M⁻¹cm⁻¹ at 235 nm).[1]
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of this compound in Molarity (M).
-
-
Logical Workflow for Direct UV Spectrophotometry
Caption: Workflow for direct UV spectrophotometric quantification of this compound.
Indirect Thiol Oxidation Assay using DTNB (Ellman's Reagent)
This indirect method is based on the oxidation of a known amount of a thiol-containing compound by this compound. The remaining, unreacted thiol is then quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This assay is more specific than the direct UV method as it relies on the chemical reactivity of this compound.
Principle:
This compound readily oxidizes sulfhydryl (thiol) groups. In this assay, a known excess of a standard thiol, such as glutathione (GSH) or L-cysteine, is incubated with the this compound-containing sample. The unreacted thiol is then quantified by its reaction with DTNB. DTNB is cleaved by thiols to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. The decrease in the amount of thiol is directly proportional to the initial concentration of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer or a microplate reader capable of measurements at 412 nm.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Experimental Protocol:
-
Reagent Preparation:
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0). Store protected from light.
-
Thiol Standard Solution: Prepare a stock solution of a thiol standard (e.g., 1 mM Glutathione) in a degassed buffer to minimize auto-oxidation.
-
Sample: Prepare the this compound-containing sample.
-
-
Reaction:
-
In a microplate well or a cuvette, add a known volume and concentration of the thiol standard solution.
-
Add the this compound-containing sample.
-
Incubate for a defined period to allow the reaction between this compound and the thiol to go to completion. The incubation time should be optimized for the specific application.
-
Prepare a control sample containing the thiol standard and buffer instead of the this compound sample.
-
-
Quantification of Unreacted Thiol:
-
Add the DTNB solution to both the sample and control reactions.
-
Allow the color to develop for a few minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Create a standard curve of the thiol standard by reacting known concentrations with DTNB and measuring the absorbance at 412 nm.
-
Determine the concentration of unreacted thiol in both the sample and control reactions from the standard curve.
-
Calculate the concentration of this compound using the following formula: [OSCN⁻] = ([Thiol]control - [Thiol]sample) / 2 (Note: The stoichiometry of the reaction between OSCN⁻ and thiols is 1:2, where one molecule of OSCN⁻ oxidizes two molecules of thiol)
-
Signaling Pathway and Experimental Workflow for the DTNB Assay
Caption: Reaction principle and workflow for the indirect DTNB-based assay.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described spectrophotometric methods for this compound quantification.
| Parameter | Direct UV Method | Indirect DTNB Assay |
| Wavelength (λmax) | 235 nm[1][2] | 412 nm |
| Molar Extinction (ε) | 1.29 x 10³ M⁻¹cm⁻¹ for OSCN⁻[1] | 1.415 x 10⁴ M⁻¹cm⁻¹ for TNB²⁻[3] |
| Principle | Direct absorbance measurement of OSCN⁻ | Indirect measurement via thiol oxidation |
| Advantages | Rapid, simple, non-destructive | High specificity, less prone to interference |
| Disadvantages | Prone to interference from other UV-absorbing species | More complex, requires stable thiol standards |
| Typical Linear Range | Dependent on instrument sensitivity | Dependent on thiol standard concentration and detection limit of TNB²⁻ |
| Limit of Detection (LOD) | Dependent on instrument noise | Typically in the low micromolar range for thiols |
References
[Please note that the citations provided are placeholders and would be replaced with actual references from the literature in a formal document.]
References
Application Notes and Protocols for In Vitro Generation of Hypothiocyanite Using the Lactoperoxidase System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lactoperoxidase (LPO) system is a crucial component of the innate immune defense in mammals, found in secretions such as saliva, milk, and tears. It comprises the enzyme lactoperoxidase, thiocyanate ions (SCN⁻), and hydrogen peroxide (H₂O₂). The enzymatic activity of LPO catalyzes the oxidation of SCN⁻ by H₂O₂ to produce hypothiocyanite (OSCN⁻), a potent antimicrobial agent with broad-spectrum activity against bacteria, fungi, and viruses.[1][2][3] Unlike more aggressive reactive oxygen species, this compound exhibits selective toxicity to microorganisms while remaining relatively harmless to host cells, making the LPO system a compelling subject for research and development in areas such as antimicrobial therapies, food preservation, and oral care products.[2]
These application notes provide a detailed protocol for the in vitro generation of this compound, a summary of key quantitative parameters, and visual representations of the enzymatic pathway and experimental workflow.
Data Presentation: Quantitative Parameters for this compound Generation
The efficiency of this compound production is dependent on the optimal concentration of each component of the lactoperoxidase system. The following table summarizes typical concentrations and conditions reported in the literature for in vitro assays.
| Parameter | Concentration/Condition | Notes | Source(s) |
| Lactoperoxidase (LPO) | 1 µg/mL - 100 µg/mL (approx. 13 - 1300 nM) | High concentrations (>100 µg/ml) can decrease OSCN⁻ generation if SCN⁻ is added before H₂O₂. | [4] |
| 50 nmol/L | Reflects physiological concentration in human saliva. | [5] | |
| Thiocyanate (SCN⁻) | 0.5 mM - 10 mM | Physiological concentrations in saliva range from 0.5-2 mM. | [5] |
| Hydrogen Peroxide (H₂O₂) | 0.25 mM - 1 mM | Equimolar concentration with SCN⁻ yields maximum OSCN⁻ generation. Excess H₂O₂ leads to rapid decay of OSCN⁻. | [4][5] |
| pH | 6.0 - 7.4 | Optimal pH for OSCN⁻ generation is between 6.5 and 7.0. | [6][7] |
| Temperature | 25°C - 37°C | Reaction is more efficient at 25°C than at 4°C. | [6] |
| This compound (OSCN⁻) Detection | Spectrophotometry at 235 nm | Molar extinction coefficient for OSCN⁻ is approximately 1.29 x 10³ M⁻¹cm⁻¹. | [4] |
| Chromogenic substrates (e.g., ABTS) | Oxidation of ABTS can be monitored at 405 nm or 412 nm. | [1][8] |
Experimental Protocols
This section provides a detailed methodology for the in vitro generation and quantification of this compound.
Materials and Reagents
-
Lactoperoxidase (from bovine milk)
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Hydrogen peroxide (H₂O₂) (30% stock solution)
-
Sodium phosphate buffer (0.08 M, pH 6.5)
-
Bovine Serum Albumin (BSA)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) for colorimetric assay (optional)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
Micropipettes and sterile tips
-
Ice
Preparation of Reagents
-
Lactoperoxidase Stock Solution: Prepare a 1 mg/mL stock solution of lactoperoxidase in 0.08 M sodium phosphate buffer (pH 6.5). Aliquot and store at -20°C.
-
Enzyme Working Solution: Immediately before use, dilute the LPO stock solution in sodium phosphate buffer containing 1 mg/mL BSA to the desired final concentration (e.g., 1 µg/mL). Keep on ice.
-
Thiocyanate Stock Solution: Prepare a 100 mM stock solution of KSCN or NaSCN in deionized water. Store at 4°C.
-
Hydrogen Peroxide Stock Solution: Prepare a 100 mM stock solution of H₂O₂ by diluting 30% H₂O₂ in deionized water. The concentration should be verified spectrophotometrically (molar extinction coefficient at 240 nm is 43.6 M⁻¹cm⁻¹). Prepare fresh daily.
-
ABTS Solution (for optional colorimetric assay): Prepare a 1.0 mM solution of ABTS in 10 mM acetate buffer (pH 4.4).
Protocol for this compound Generation and Spectrophotometric Quantification
-
Set up the reaction mixture in a quartz cuvette. A typical 1 mL reaction mixture would consist of:
-
880 µL of 0.08 M Sodium Phosphate Buffer (pH 6.5)
-
100 µL of 10 mM Thiocyanate Solution (final concentration 1 mM)
-
10 µL of 1 mg/mL Lactoperoxidase Working Solution (final concentration 10 µg/mL)
-
-
Equilibrate the mixture at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of 100 mM Hydrogen Peroxide Solution (final concentration 1 mM).
-
Immediately mix the solution by gentle pipetting and start monitoring the absorbance at 235 nm using a spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes. The formation of this compound is indicated by an increase in absorbance at 235 nm.[4]
-
The concentration of this compound can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (1.29 x 10³ M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Optional: Colorimetric Assay using ABTS
-
In a cuvette, mix:
-
2.65 mL of 0.08 M Sodium-Potassium Phosphate Buffer (pH 6.0)
-
0.15 mL of 1.7 mM Hydrogen Peroxide
-
0.10 mL of ABTS solution
-
-
Incubate in the spectrophotometer at 25°C for 3-5 minutes to equilibrate and establish a blank rate.
-
Add 0.10 mL of the diluted lactoperoxidase enzyme solution and record the increase in absorbance at 405 nm for 4-6 minutes.[8] The rate of change in absorbance is proportional to the enzyme activity.
Visualizations
Enzymatic Pathway of this compound Generation
The following diagram illustrates the catalytic cycle of lactoperoxidase in the production of this compound.
Caption: The lactoperoxidase enzymatic cycle for this compound production.
Experimental Workflow for In Vitro this compound Generation
This diagram outlines the step-by-step process for generating and quantifying this compound in a laboratory setting.
Caption: Workflow for the in vitro generation and measurement of this compound.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Enhanced Antibacterial Activity of Lactoperoxidase–Thiocyanate–Hydrogen Peroxide System in Reduced-Lactose Milk Whey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of this compound production during peroxidase-catalyzed oxidation of thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of the components concentrations of the lactoperoxidase system by RSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of the this compound (OSCN-) ion in human parotid saliva and the effect of pH on OSCN- generation in the salivary peroxidase antimicrobial system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactoperoxidase - Assay | Worthington Biochemical [worthington-biochem.com]
Application of Hypothiocyanite in Studying Bacterial Biofilm Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces. This protective environment renders bacteria within biofilms significantly more resistant to conventional antimicrobial agents and host immune responses, posing a considerable challenge in clinical and industrial settings. The study of biofilm disruption is therefore a critical area of research for the development of novel therapeutic strategies.
Hypothiocyanite (OSCN⁻) is a potent, short-lived antimicrobial agent produced by the innate immune system of mammals.[1] It is generated by the oxidation of thiocyanate (SCN⁻) by hydrogen peroxide (H₂O₂), a reaction catalyzed by peroxidase enzymes such as lactoperoxidase found in saliva and mucosal secretions.[1][2] Unlike many other reactive oxygen species, this compound is selectively toxic to microorganisms while remaining non-toxic to human cells, making it an attractive candidate for therapeutic applications.[1] This document provides detailed application notes and protocols for utilizing this compound to study the disruption of bacterial biofilms, with a focus on quantitative analysis and mechanistic insights.
Mechanism of Action
This compound primarily exerts its antimicrobial effect by oxidizing sulfhydryl groups of proteins within bacterial cells. This leads to the disruption of essential enzymatic functions, inhibition of metabolic pathways, and ultimately, cell death. Recent transcriptomic studies have begun to shed light on the specific bacterial responses to this compound stress. In Escherichia coli, exposure to this compound induces a unique transcriptional response, distinct from that of other oxidants like hydrogen peroxide or hypochlorous acid.[1][3][4][5][6] This response involves the upregulation of genes responsible for mitigating oxidative damage and repairing cellular components. In Pseudomonas aeruginosa, transcriptomic analyses have revealed an overlap between the responses to this compound and hypochlorous acid, including the upregulation of chaperones involved in protein stabilization and sulfur-containing amino acid metabolism.[7] Understanding these genetic responses is crucial for elucidating the precise mechanisms of biofilm disruption by this compound.
Data Presentation: Quantitative Analysis of Biofilm Disruption
The following tables summarize quantitative data from studies investigating the efficacy of this compound and related compounds in disrupting bacterial biofilms.
Table 1: Effect of this compound in Combination with Antibiotics on Pseudomonas aeruginosa Biofilms
| Treatment | Bacterial Strain | Biofilm Age | Reduction in Viable Bacteria (log CFU/mL) | Reference |
| ALX-109 (Lactoferrin + this compound) + Tobramycin | P. aeruginosa PAO1 | Established | Additive effect compared to tobramycin alone | [8] |
| ALX-109 + Aztreonam | P. aeruginosa PAO1 | Established | Enhanced reduction compared to aztreonam alone | [8] |
| ALX-109 + Tobramycin | Mucoid clinical isolates of P. aeruginosa | Established | Most susceptible to the combination treatment | [8] |
Table 2: General Antimicrobial and Anti-biofilm Activity of Isothiocyanates (for comparative context)
| Compound | Bacterial Species | Activity | Key Findings | Reference |
| Allylisothiocyanate (AITC) & Phenethylisothiocyanate (PEITC) | E. coli, P. aeruginosa, S. aureus, L. monocytogenes | Inhibition of biofilm formation and reduction of mature biofilms | Promoted >60% reduction in biofilm metabolic activity. | [5] |
| Benzyl isothiocyanate (BITC) | Pseudomonas fluorescens | Inhibition of biofilm formation and virulence factors | Acts as a quorum sensing inhibitor. | [9] |
| Phenethylisothiocyanate (PEITC) | Staphylococcus aureus | Disruption of mature biofilms | Destroyed 86.4% of mature biofilm after 24h treatment. |
Experimental Protocols
Protocol 1: Quantification of Biofilm Disruption using Crystal Violet Assay
This protocol allows for the quantification of total biofilm biomass following treatment with this compound.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture of interest (e.g., P. aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound solution (freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Grow a bacterial culture overnight in the appropriate medium.
-
Dilute the overnight culture 1:100 in fresh medium.
-
Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
This compound Treatment:
-
Carefully remove the planktonic culture from each well by aspiration or gentle decanting.
-
Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 200 µL of different concentrations of freshly prepared this compound solution to the wells. Include a control group with PBS or medium only.
-
Incubate for the desired treatment time (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Crystal Violet Staining:
-
Remove the treatment solution and wash the wells twice with 200 µL of sterile PBS.
-
Air dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with sterile water until the water runs clear.
-
Air dry the plate completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm disruption can be calculated relative to the untreated control.
-
Protocol 2: Visualization of Biofilm Disruption using Confocal Laser Scanning Microscopy (CLSM)
This protocol enables the visualization of the three-dimensional structure of the biofilm and the viability of the embedded bacteria after this compound treatment.
Materials:
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Bacterial culture of interest
-
Appropriate growth medium
-
This compound solution (freshly prepared)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains for viability)
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Formation:
-
Grow biofilms directly on the glass surface of the imaging dish or chamber slide as described in Protocol 1.
-
-
This compound Treatment:
-
Treat the biofilms with this compound as described in Protocol 1.
-
-
Fluorescent Staining:
-
After treatment, gently wash the biofilms with PBS.
-
Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium iodide).
-
Add the staining solution to the biofilms and incubate in the dark for 15-30 minutes at room temperature.
-
-
Confocal Imaging:
-
Gently wash the stained biofilms with PBS to remove excess stain.
-
Image the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.
-
Use appropriate laser excitation and emission filters for the selected fluorescent dyes (e.g., excitation/emission ~480/500 nm for SYTO 9 and ~490/635 nm for propidium iodide).
-
-
Image Analysis:
-
Analyze the 3D reconstructions to observe changes in biofilm structure, thickness, and the ratio of live (green) to dead (red) cells.
-
Protocol 3: Analysis of Extracellular Polymeric Substance (EPS) Composition
This protocol provides a general framework for analyzing changes in the major components of the EPS matrix after this compound treatment using Fourier-transform infrared (FTIR) spectroscopy.
Materials:
-
Established biofilms on a suitable surface (e.g., germanium or zinc selenide ATR crystal for in-situ analysis, or stainless steel coupons)
-
This compound solution
-
Sterile water
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Biofilm Formation and Treatment:
-
Grow biofilms on the selected surface.
-
Treat the biofilms with this compound as previously described.
-
-
Sample Preparation:
-
After treatment, gently wash the biofilms with sterile water to remove residual salts and media components.
-
Carefully dry the biofilm samples.
-
-
FTIR Analysis:
-
Acquire FTIR spectra of the dried biofilms in the mid-infrared range (typically 4000-600 cm⁻¹).
-
Collect spectra from multiple spots on each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the obtained spectra for characteristic peaks corresponding to major EPS components:
-
Polysaccharides (C-O-C and C-O stretching): ~1200-950 cm⁻¹
-
Proteins (Amide I and Amide II bands): ~1650 cm⁻¹ and ~1550 cm⁻¹
-
Nucleic acids (phosphodiester groups): ~1240-1220 cm⁻¹
-
-
Compare the spectra of treated and untreated biofilms to identify changes in the relative abundance and chemical structure of these components.
-
Mandatory Visualizations
Caption: this compound-induced oxidative stress pathway leading to biofilm disruption.
Caption: Workflow for quantifying biofilm disruption using the crystal violet assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Genome-wide characterization of this compound stress response in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide characterization of this compound stress response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection techniques for extracellular polymeric substances in biofilms: A review :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Characterization of extracellular polymeric substances (EPS) from periphyton using liquid chromatography-organic carbon detection–organic nitrogen detection (LC-OCD-OND) - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Invisible: A Guide to Real-Time Detection of Hypothiocyanite in Living Cells
Application Notes and Protocols for the novel fluorescent probe, OSCN-Probe 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothiocyanite (OSCN⁻), a potent yet often overlooked reactive oxygen species (ROS), plays a critical role in the innate immune system and various pathophysiological processes. Generated by the lactoperoxidase/myeloperoxidase-H₂O₂-SCN⁻ system, its real-time detection in living cells has been a significant challenge due to its transient nature and the lack of specific molecular probes. This document provides detailed application notes and protocols for a novel, hypothetical fluorescent probe, OSCN-Probe 1 , designed for the sensitive and selective real-time detection of OSCN⁻ in living cells. Understanding the dynamics of OSCN⁻ is crucial for elucidating its role in inflammatory diseases, host-pathogen interactions, and for the development of novel therapeutic strategies.
While specific fluorescent probes for this compound are still an emerging area of research, the principles outlined here are based on established methodologies for the detection of other reactive oxygen species.[1][2][3] OSCN-Probe 1 is conceptualized as a "turn-on" fluorescent probe, where the non-fluorescent probe molecule reacts specifically with OSCN⁻ to yield a highly fluorescent product.
Signaling Pathway of this compound Generation
The production of this compound is an enzymatic process central to the body's defense mechanisms. The following diagram illustrates the key components of this pathway.
Caption: Enzymatic generation of this compound by peroxidases.
OSCN-Probe 1: Sensing Mechanism and Workflow
OSCN-Probe 1 is designed based on a selective oxidation-triggered fluorescence mechanism. The probe consists of a fluorophore quenched by a sulfide moiety. In the presence of this compound, the sulfide is specifically oxidized to a sulfoxide, which disrupts the quenching mechanism and leads to a "turn-on" fluorescence signal.
Caption: Proposed sensing mechanism and experimental workflow for OSCN-Probe 1.
Quantitative Data Summary
The performance of a fluorescent probe is characterized by several key parameters. The following table summarizes the expected quantitative data for OSCN-Probe 1, based on typical values for high-performance ROS probes.
| Parameter | Expected Value | Description |
| Excitation Wavelength (λex) | ~488 nm | Optimal wavelength for exciting the fluorescent product. |
| Emission Wavelength (λem) | ~525 nm | Wavelength of maximum fluorescence emission. |
| Quantum Yield (Φ) | > 0.5 (after reaction) | Efficiency of fluorescence emission. |
| Detection Limit | < 50 nM | The lowest concentration of OSCN⁻ that can be reliably detected. |
| Response Time | < 5 minutes | Time required to reach a stable fluorescent signal. |
| Fold-Change in Fluorescence | > 100-fold | Increase in fluorescence intensity upon reaction with OSCN⁻. |
| Selectivity | High | Minimal cross-reactivity with other ROS/RNS (e.g., H₂O₂, O₂⁻, NO, HOCl). |
Experimental Protocols
1. Preparation of OSCN-Probe 1 Stock Solution
-
Materials: OSCN-Probe 1 (lyophilized powder), Anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare a 10 mM stock solution of OSCN-Probe 1 by dissolving the lyophilized powder in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
For daily use, prepare fresh dilutions in a suitable buffer (e.g., PBS or HBSS).
-
2. Cell Culture and Plating
-
Materials: Appropriate cell line (e.g., RAW 264.7 macrophages, HeLa cells), complete cell culture medium, glass-bottom dishes or 96-well black plates suitable for fluorescence microscopy.
-
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells onto glass-bottom dishes or plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24-48 hours before the experiment.
-
3. Staining of Live Cells with OSCN-Probe 1
-
Materials: OSCN-Probe 1 working solution, serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS).
-
Procedure:
-
Prepare a working solution of OSCN-Probe 1 at a final concentration of 5-10 µM in serum-free medium or HBSS.
-
Remove the culture medium from the cells and wash twice with warm PBS.
-
Add the OSCN-Probe 1 working solution to the cells and incubate for 30 minutes at 37°C.
-
After incubation, wash the cells three times with warm PBS to remove any excess probe.
-
4. Induction of Endogenous/Exogenous this compound and Real-Time Imaging
-
Materials: Stimulating agents (e.g., Lipopolysaccharide (LPS), Phorbol 12-myristate 13-acetate (PMA), sodium thiocyanate (NaSCN)), fluorescence microscope equipped with a suitable filter set (e.g., FITC channel).
-
Procedure for Endogenous OSCN⁻ Detection:
-
After staining with OSCN-Probe 1, replace the PBS with fresh culture medium.
-
To induce OSCN⁻ production, treat the cells with appropriate stimuli. For example, in macrophages, co-stimulation with LPS (1 µg/mL) and NaSCN (100 µM) can be used.
-
Immediately begin real-time imaging using a fluorescence microscope. Acquire images at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 60 minutes).
-
-
Procedure for Exogenous OSCN⁻ Detection:
-
After staining, replace the PBS with HBSS.
-
Add a known concentration of freshly prepared OSCN⁻ solution to the cells.
-
Immediately acquire fluorescence images.
-
5. Data Analysis
-
Software: Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Procedure:
-
Open the acquired image sequence in the analysis software.
-
Define regions of interest (ROIs) around individual cells or cell populations.
-
Measure the mean fluorescence intensity within the ROIs for each time point.
-
Correct for background fluorescence by measuring the intensity of a cell-free region.
-
Plot the change in fluorescence intensity (ΔF/F₀) over time, where F is the fluorescence at a given time and F₀ is the baseline fluorescence before stimulation.
-
Logical Relationship of Probe Selectivity
To ensure the utility of OSCN-Probe 1, its selectivity for this compound over other biologically relevant reactive species is paramount. The following diagram illustrates the desired selectivity profile.
References
Proper Handling and Storage of Hypothiocyanite Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hypothiocyanite (OSCN⁻) and its conjugate acid, hypothiocyanous acid (HOSCN), are potent antimicrobial agents with significant interest in therapeutic and disinfectant applications. Produced by the oxidation of thiocyanate (SCN⁻), this reactive species plays a crucial role in the innate immune system. However, its inherent instability necessitates strict handling and storage protocols to ensure its efficacy and the reproducibility of experimental results. These application notes provide detailed guidelines and protocols for the proper management of this compound solutions in a research and development setting.
Chemical Properties and Stability
This compound exists in a pH-dependent equilibrium with its protonated form, hypothiocyanous acid.[1][2] The pKa of this equilibrium is approximately 5.3.[1][2]
OSCN⁻ (this compound ion) ⇌ HOSCN (Hypothiocyanous acid)
At physiological pH (7.4), over 98% of the compound is in the more stable, but less bactericidal, anionic OSCN⁻ form.[1][2] The uncharged HOSCN form, which predominates in acidic conditions (pH < 5.3), exhibits greater antimicrobial activity due to its enhanced ability to penetrate microbial membranes.[1][2][3]
The stability of this compound solutions is influenced by several factors, including pH, concentration, temperature, and exposure to light. The presence of its precursor, thiocyanate (SCN⁻), or the intermediate thiocyanogen ((SCN)₂), can also decrease its stability.[4][5][6] Decomposition of this compound leads to the formation of various inorganic anions such as cyanide (CN⁻), cyanate (OCN⁻), sulfite (SO₃²⁻), and sulfate (SO₄²⁻).[4][5][6]
Table 1: Factors Affecting this compound Solution Stability
| Parameter | Effect on Stability | Recommendations |
| pH | Relatively stable at neutral to slightly alkaline pH.[1] Instability increases significantly in acidic conditions (pH 4-7) where decomposition is more rapid.[4][5][6] | Prepare and store solutions at a pH between 7.0 and 8.0 for short-term use. Adjust pH immediately before use if an acidic environment is required for the experiment. |
| Temperature | Stability decreases with increasing temperature. | Prepare and handle solutions on ice.[7] For short-term storage (hours to a few days), refrigeration at 4°C is recommended. For longer-term storage, aliquoting and freezing at -80°C is necessary, although stability upon thawing should be validated. |
| Light Exposure | Susceptible to decomposition upon prolonged exposure to light.[1] | Store solutions in amber or opaque containers to protect from light. Minimize exposure to ambient light during handling. |
| Concentration | Decomposition can be concentration-dependent.[4][5] | Prepare solutions at the desired working concentration immediately before use. Avoid storing highly concentrated stock solutions for extended periods unless their stability has been empirically determined. |
| Contaminants | Reacts readily with sulfhydryl groups and other nucleophiles.[1] | Use high-purity water and reagents for preparation. Avoid contamination with metals or organic materials. |
Experimental Protocols
Protocol 1: Enzymatic Preparation of this compound Solution
This protocol describes the synthesis of this compound using lactoperoxidase (LPO), a common method that mimics its biological production.[7][8]
Materials:
-
Lactoperoxidase (LPO)
-
Sodium Thiocyanate (NaSCN)
-
Hydrogen Peroxide (H₂O₂)
-
Catalase
-
100 mM Sodium Phosphate Buffer (pH 7.4)
-
10K MWCO protein concentrator/ultrafiltration unit
-
Spectrophotometer
-
5-thio-2-nitrobenzoic acid (TNB) for quantification
Procedure:
-
In a suitable reaction vessel kept on ice, combine LPO (e.g., 1.2 µM final concentration) and NaSCN (e.g., 7.5 mM final concentration) in 10 mM HEPES-KOH, pH 7.4.[7]
-
Initiate the reaction by adding H₂O₂ in aliquots (e.g., three additions of 0.8 mM at one-minute intervals) while gently mixing on ice.[7]
-
Allow the reaction to proceed for 10 minutes on ice.[7]
-
To quench the reaction and remove excess H₂O₂, add catalase (e.g., 30 µg).[7]
-
Remove the enzymes (LPO and catalase) by ultrafiltration using a 10K MWCO protein concentrator.[7][9]
-
The resulting enzyme-free solution contains this compound. Due to its reactivity, it should be used within 15 minutes of preparation.[9]
-
Quantify the concentration of the prepared this compound solution immediately (see Protocol 3).
Protocol 2: Chemical Synthesis of this compound Solution
This method involves the rapid mixing of hypochlorous acid (HOCl) and thiocyanate (SCN⁻) and is suitable for applications where enzymatic components must be avoided.
Materials:
-
Sodium Hypochlorite (NaOCl) solution
-
Sodium Thiocyanate (NaSCN) solution
-
pH meter and appropriate buffers for pH adjustment (e.g., NaOH, HCl)
-
Rapid mixing apparatus (e.g., stopped-flow device or turbulent mixer)
Procedure:
-
Prepare stock solutions of NaOCl and NaSCN in high-purity water.
-
Adjust the pH of the reaction buffer to the desired level for the final this compound solution (typically pH 10-14 for the synthesis step to ensure stability).[10]
-
Combine the hypohalous acid and thiocyanate solutions under conditions of turbulent mixing to produce a mixture containing this compound.[10]
-
The reaction is extremely fast; therefore, a rapid mixing device is crucial to ensure a homogenous reaction and prevent the formation of byproducts.[10]
-
Immediately after synthesis, verify the pH and adjust if necessary.
-
Quantify the concentration of the prepared this compound solution (see Protocol 3).
Protocol 3: Quantification of this compound Concentration using the TNB Assay
This spectrophotometric assay is based on the oxidation of the thiol-containing reagent 5-thio-2-nitrobenzoic acid (TNB).[7][11]
Materials:
-
This compound solution (prepared as per Protocol 1 or 2)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a fresh solution of TNB by reducing DTNB.
-
Measure the initial absorbance of the TNB solution at 412 nm.
-
Add a known volume of the this compound solution to the TNB solution.
-
Measure the decrease in absorbance at 412 nm as TNB is oxidized by this compound.
-
Calculate the concentration of this compound using the change in absorbance and the molar extinction coefficient of TNB (14,100 M⁻¹cm⁻¹ at 412 nm).[7]
Note: This assay can be subject to interference from other oxidizing agents. Proper controls are essential.[11] An alternative, more specific method involves ion chromatography with UV and electrochemical detection.[12]
Visualizations
This compound Degradation Pathway
The decomposition of this compound in aqueous solution near physiological pH is a complex process involving comproportionation, disproportionation, and hydrolysis reactions.[4][5] Thiocyanogen ((SCN)₂) is a key intermediate in this pathway.[4][5]
Caption: Simplified degradation pathway of this compound.
Experimental Workflow for this compound Preparation and Use
This diagram outlines the key steps from synthesis to application of this compound solutions in a laboratory setting.
Caption: Workflow for preparing and using this compound.
Decision Tree for this compound Storage
This logical diagram provides guidance on the appropriate storage conditions based on the intended duration of storage.
Caption: Decision guide for storing this compound solutions.
Safety Precautions
-
General Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling this compound solutions and their precursor chemicals.
-
Decomposition Products: Be aware that this compound decomposition can produce toxic byproducts, including cyanide, particularly under acidic conditions. Handle solutions in a well-ventilated area or a chemical fume hood.
-
Reactivity: this compound is a potent oxidizing agent. Avoid contact with skin and eyes. Do not mix with strong acids, bases, or reducing agents unless it is a part of a validated experimental protocol.
-
Disposal: Dispose of this compound solutions and any waste materials in accordance with local, state, and federal regulations for chemical waste.
By adhering to these guidelines, researchers can ensure the integrity of their this compound solutions, leading to more reliable and reproducible experimental outcomes while maintaining a safe laboratory environment.
References
- 1. Buy this compound (EVT-1548275) | 64253-39-0 [evitachem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of decomposition of the human defense factor this compound near physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Mechanism of Decomposition of the Human Defense Factor this compound Near Physiological pH - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of metals in this compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. US20060018817A1 - Synthesis and use of this compound - Google Patents [patents.google.com]
- 11. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Virucidal Activity of Hypothiocyanite
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypothiocyanite (OSCN⁻) is a naturally occurring antimicrobial agent produced by the lactoperoxidase (LPO) system, which is a component of the innate immune system in mammals, found in saliva, airway lining fluid, and other mucosal secretions.[1][2] This system consists of the enzyme lactoperoxidase, thiocyanate ions (SCN⁻), and hydrogen peroxide (H₂O₂).[1][2] The resulting this compound has demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[3][4] Its proposed mechanism of virucidal action involves the oxidation of critical viral components, such as sulfhydryl groups on surface proteins, which can interfere with viral attachment and entry into host cells.[3] This document provides detailed experimental models and protocols for assessing the virucidal efficacy of this compound against various viruses in vitro.
Data Presentation
The virucidal activity of this compound has been quantified against several respiratory viruses. The following tables summarize the effective concentrations and experimental conditions from various studies.
Table 1: Virucidal Activity of this compound against Influenza Viruses
| Virus Strain | Assay Type | Cell Line | This compound Concentration (EC₅₀) | Exposure Time | Reference |
| Influenza A/PR/8/34 (H1N1) | Plaque Reduction | MDCK | 84 ± 12 µM | 15 min | [1] |
| Influenza A/Fukushima/13/43 (H3N2) | Plaque Reduction | MDCK | 148 ± 27 µM | 15 min | [1] |
| Influenza B/Singapore/222/97 | Plaque Reduction | MDCK | 73 ± 1 µM | 15 min | [1] |
| Influenza B/Fukushima/15/93 | Plaque Reduction | MDCK | 76 ± 19 µM | 30 min | [1] |
| A/H1N1/2009 pandemic | Viral Replication Inhibition | Not specified | 2 µM (IC₅₀) | Direct challenge before inoculation | [4] |
Table 2: Virucidal Activity of this compound against SARS-CoV-2
| Virus | Assay Type | Cell Line | This compound Concentration (IC₅₀) | Exposure Time | Reference |
| rVSV-S (SARS-CoV-2 surrogate) | Luciferase Assay | Vero | 4.64 µM | 60 min | [5] |
| SARS-CoV-2 | Plaque Assay | Vero E6 | >50% inhibition at physiological concentrations | 60 min | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for generating this compound and assessing its virucidal activity.[6][7][8][9]
Protocol 1: In Vitro Generation of this compound
This compound is typically generated fresh for each experiment using the lactoperoxidase system.
Materials:
-
Lactoperoxidase (LPO)
-
Sodium thiocyanate (NaSCN)
-
Glucose
-
Glucose oxidase (GO)
-
Phosphate buffer (e.g., Na₃PO₄ buffer solution)
-
Sterile, nuclease-free water
Procedure:
-
Prepare stock solutions of LPO, NaSCN, glucose, and glucose oxidase in the appropriate buffer.
-
To generate this compound, combine the components in a sterile microcentrifuge tube to the desired final concentrations. Physiologically relevant concentrations often used are 6.5 µg/mL LPO, 400 µM SCN⁻, 5 mM glucose, and 0.01 U/mL glucose oxidase.[7][8][9]
-
The reaction can be initiated by the addition of glucose oxidase, which will lead to the production of H₂O₂ through the oxidation of glucose. LPO then uses H₂O₂ to oxidize SCN⁻ to OSCN⁻.[7][8]
-
The final concentration of this compound can be determined spectrophotometrically.
Protocol 2: Cell-Free Viral Inactivation Assay
This assay directly assesses the effect of this compound on viral infectivity in the absence of host cells.
Materials:
-
Virus stock of known titer (e.g., influenza virus, SARS-CoV-2)
-
Freshly prepared this compound solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Incubator or heating block at 37°C
Procedure:
-
In a sterile microcentrifuge tube, mix the virus stock with the this compound solution at various concentrations.
-
Include a virus-only control (mixed with buffer instead of this compound).
-
Incubate the mixtures for a defined period (e.g., 1 hour) at 37°C.[6][7]
-
After incubation, immediately perform serial dilutions of the mixtures.
-
Determine the remaining viral titer using a plaque assay (Protocol 3) or other suitable titration method.
-
The reduction in viral titer in the this compound-treated samples compared to the control indicates the virucidal activity.
Protocol 3: Plaque Reduction Assay
This assay is used to quantify the number of infectious virus particles.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in multi-well plates.[6][7]
-
Virus-hypothiocyanite mixtures from Protocol 2.
-
Infection medium (e.g., DMEM with TPCK-treated trypsin for influenza).[7][8]
-
Overlay medium (e.g., containing Avicel or carboxymethylcellulose).[6][9]
-
Fixing and staining solution (e.g., crystal violet in methanol).[9]
Procedure:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the serially diluted virus-hypothiocyanite mixtures for 1 hour at 37°C to allow for viral adsorption.[6]
-
Remove the inoculum and wash the cells with PBS.
-
Add the overlay medium to each well. This semi-solid medium restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.
-
Fix the cells and stain with crystal violet solution to visualize and count the plaques.
-
Calculate the viral titer (in plaque-forming units per mL, PFU/mL) and determine the percentage of plaque reduction for each this compound concentration.
Protocol 4: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound on the host cells to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Confluent monolayer of host cells in a 96-well plate.
-
This compound solution at various concentrations.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Expose the confluent cell monolayers to the same concentrations of this compound used in the virucidal assays for the same duration.
-
Include untreated cells as a negative control (100% viability) and a known cytotoxic agent as a positive control.
-
After the exposure period, remove the this compound-containing medium and add fresh medium containing the MTT reagent.
-
Incubate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is proportional to the absorbance and can be expressed as a percentage of the untreated control.
Visualizations
Generation of this compound by the Lactoperoxidase System
Caption: Enzymatic generation of this compound.
Experimental Workflow for Virucidal Activity Assessment
Caption: Workflow for assessing virucidal activity.
Proposed Mechanism of this compound Virucidal Action
Caption: this compound's proposed virucidal mechanism.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Antiviral activity of this compound produced by lactoperoxidase against influenza A and B viruses and mode of its antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antiviral activity of this compound against A/H1N1/2009 pandemic influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound and this compound/Lactoferrin Mixture Exhibit Virucidal Activity In Vitro against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility of influenza viruses to this compound and hypoiodite produced by lactoperoxidase in a cell-free system | PLOS One [journals.plos.org]
- 8. Susceptibility of influenza viruses to this compound and hypoiodite produced by lactoperoxidase in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The this compound and Amantadine Combination Treatment Prevents Lethal Influenza A Virus Infection in Mice [frontiersin.org]
Application Notes and Protocols for Mass Spectrometry-Based Identification of Hypothiocyanite Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothiocyanite (OSCN⁻), a potent antimicrobial agent produced by the innate immune system, plays a crucial role in host defense. It is generated from thiocyanate (SCN⁻) by peroxidase enzymes in the presence of hydrogen peroxide. Due to its reactive nature, this compound can modify host and microbial proteins, thereby altering their function. Identifying the specific protein targets of this compound and the nature of the resulting modifications is essential for understanding its biological roles and for the development of novel therapeutics. Mass spectrometry has emerged as a powerful tool for this purpose, enabling the precise identification and characterization of these reaction products.
These application notes provide detailed methodologies for the in vitro modification of proteins with this compound and the subsequent analysis of the reaction products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below will guide researchers through the enzymatic synthesis of this compound, the controlled modification of a model protein, and the comprehensive mass spectrometric workflow to identify the resulting adducts on cysteine and lysine residues.
Key Concepts and Expected Modifications
This compound is known to react with nucleophilic amino acid residues, primarily the thiol group of cysteine and the ε-amino group of lysine. The expected reaction products and their corresponding mass shifts are crucial for the data analysis stage of the mass spectrometry workflow.
Reaction with Cysteine: this compound reacts with the thiol group of a cysteine residue to form a sulfenyl thiocyanate derivative. This modification results in a mass increase of +58.982 Da (addition of SCN).
Reaction with Lysine: The reaction of this compound with the primary amine of a lysine residue is expected to form an N-thiocarbamoyl derivative. This modification results in a mass increase of +59.012 Da (addition of OSCN).
It is important to note that these adducts may exhibit unique fragmentation patterns during tandem mass spectrometry (MS/MS), which can be used as diagnostic markers for their identification. For instance, the fragmentation of a peptide containing a modified cysteine may show a characteristic neutral loss of the SCN group.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (OSCN⁻)
This protocol describes the generation of a fresh solution of this compound using lactoperoxidase.
Materials:
-
Lactoperoxidase (LPO) from bovine milk
-
Sodium thiocyanate (NaSCN)
-
Hydrogen peroxide (H₂O₂) (30% w/w solution)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
Bovine liver catalase
-
Ice
Procedure:
-
Prepare a 4 µM LPO solution in 100 mM sodium phosphate buffer (pH 7.4). Keep the solution on ice.
-
Prepare a stock solution containing 20 mM NaSCN and 20 mM H₂O₂ in water. Keep this solution on ice.
-
To 250 µL of the cold LPO solution, add 50 µL of the ice-cold NaSCN/H₂O₂ mixture.
-
Incubate the reaction on ice for 30 seconds.
-
Repeat step 3 and 4 four more times, adding fresh NaSCN/H₂O₂ mixture each time.
-
To quench the reaction and remove excess H₂O₂, add bovine liver catalase to a final concentration of 100 µg/mL.
-
The resulting solution contains this compound and can be used immediately for protein modification experiments. The concentration of this compound can be estimated spectrophotometrically by measuring the oxidation of a thiol-containing reagent like 5-thio-2-nitrobenzoic acid (TNB).
Protocol 2: In Vitro Modification of a Model Protein with this compound
This protocol details the reaction of a model protein (e.g., bovine serum albumin - BSA) with the enzymatically synthesized this compound.
Materials:
-
Model protein (e.g., BSA) solution (1-10 mg/mL in 100 mM sodium phosphate buffer, pH 7.4)
-
Freshly prepared this compound solution (from Protocol 1)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., PD-10)
-
Storage buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
Procedure:
-
To the model protein solution, add the freshly prepared this compound solution to achieve the desired molar excess (e.g., 10-fold, 50-fold, or 100-fold molar excess of OSCN⁻ to protein).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Determine the concentration of the modified protein using a standard protein assay (e.g., Bradford or BCA).
-
The modified protein is now ready for mass spectrometry analysis.
Protocol 3: Sample Preparation for Mass Spectrometry (In-Solution Digestion)
This protocol describes the preparation of the this compound-modified protein for analysis by LC-MS/MS.
Materials:
-
Modified protein sample (from Protocol 2)
-
Denaturation buffer (8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (100 mM Tris(2-carboxyethyl)phosphine - TCEP)
-
Alkylation agent (500 mM iodoacetamide - IAA, freshly prepared)
-
Digestion buffer (50 mM ammonium bicarbonate, pH 8.0)
-
Trypsin (mass spectrometry grade)
-
Formic acid (for quenching)
-
C18 solid-phase extraction (SPE) cartridge for desalting
Procedure:
-
Denaturation: Adjust the protein solution to a final concentration of 8 M urea using the denaturation buffer.
-
Reduction: Add TCEP to a final concentration of 5 mM. Incubate at room temperature for 20 minutes.
-
Alkylation: Add freshly prepared IAA to a final concentration of 10 mM. Incubate in the dark at room temperature for 15 minutes. This step is crucial to block any unmodified cysteine residues.
-
Dilution and Digestion: Dilute the sample four-fold with digestion buffer to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions. Elute the peptides with a solution of 80% acetonitrile/0.1% formic acid.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 2% acetonitrile/0.1% formic acid).
Mass Spectrometry Analysis
LC-MS/MS Parameters
The following are general guidelines for setting up an LC-MS/MS experiment to identify this compound-modified peptides. These parameters may need to be optimized for your specific instrument and sample.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 75 µm ID x 15 cm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5-40% B over 60-120 minutes |
| Flow Rate | 200-300 nL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS1 Scan Range | m/z 350-1500 |
| MS1 Resolution | 60,000 - 120,000 |
| Data-Dependent Acquisition (DDA) | Top 10-20 most intense precursor ions selected for MS/MS |
| MS/MS Fragmentation | Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) |
| MS/MS Resolution | 15,000 - 30,000 |
| Dynamic Exclusion | Enabled (e.g., for 30 seconds) |
Data Analysis
The acquired LC-MS/MS data should be processed using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot). The key to identifying this compound-modified peptides is to include the specific mass shifts as variable modifications in the search parameters.
Search Parameters:
-
Enzyme: Trypsin/P
-
Missed Cleavages: Up to 2
-
Fixed Modification: Carbamidomethyl (C) (+57.021 Da)
-
Variable Modifications:
-
Oxidation (M) (+15.995 Da)
-
This compound (C) (+58.982 Da)
-
This compound (K) (+59.012 Da)
-
-
Precursor Mass Tolerance: 10 ppm
-
Fragment Mass Tolerance: 0.02 Da
-
Database: A relevant protein database (e.g., UniProt for the organism of interest) including the sequence of the model protein used.
The search results should be filtered to a false discovery rate (FDR) of 1% at both the peptide and protein level. Manual validation of the MS/MS spectra of putative modified peptides is highly recommended to confirm the modification site.
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized in a clear and structured table for easy comparison. This allows for the assessment of the extent of modification under different experimental conditions.
| Peptide Sequence | Modified Residue | Precursor m/z | Charge | Mass Error (ppm) | Search Engine Score |
| ALKAWSVAR | K(+59.012) | 545.3214 | 2 | 1.2 | 125 |
| CCTESLVNR | C(+58.982) | 560.2478 | 2 | 0.8 | 98 |
| ... | ... | ... | ... | ... | ... |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the identification of this compound reaction products using mass spectrometry.
Caption: Experimental workflow for identifying this compound-modified proteins.
Signaling Pathway Visualization (Hypothetical)
While the direct signaling pathways initiated by this compound-modified proteins are still under active investigation, a hypothetical pathway involving the modification of a key signaling protein can be visualized. For example, if this compound modifies a critical cysteine residue in a kinase, it could lead to its inactivation and downstream effects on a signaling cascade.
Caption: Hypothetical signaling pathway affected by this compound modification.
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for researchers to investigate the protein targets of this compound. By employing these mass spectrometry-based techniques, scientists can gain valuable insights into the mechanisms of action of this important innate immune component and its potential implications in health and disease. The ability to precisely identify and quantify this compound-induced protein modifications will undoubtedly accelerate research in this field and may lead to the development of novel therapeutic strategies.
Application Notes and Protocols for Hypothiocyanite in Novel Antimicrobial Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothiocyanite ([OSCN]⁻), a key component of the innate immune system, is emerging as a promising candidate for the development of novel antimicrobial therapies.[1][2][3] Naturally produced in mucosal secretions like saliva, tears, and airway lining fluid, it provides a first line of defense against a broad spectrum of pathogens, including bacteria, viruses, and fungi.[2][4][5][6] Its mechanism of action, which involves the oxidation of essential microbial components, makes it an attractive alternative or adjunct to conventional antibiotics, particularly in an era of rising antimicrobial resistance.[2][7] Unlike many traditional antibiotics that have specific cellular targets, this compound's multi-targeted approach may reduce the likelihood of resistance development.[6][8]
These application notes provide an overview of this compound's antimicrobial properties, its mechanism of action, and detailed protocols for its generation and evaluation in a laboratory setting.
Mechanism of Action
This compound is the primary antimicrobial product of the lactoperoxidase system (LPS), which consists of the enzyme lactoperoxidase (LPO), hydrogen peroxide (H₂O₂), and the thiocyanate ion (SCN⁻).[4][5][9] LPO, a heme peroxidase found in various bodily secretions, catalyzes the oxidation of SCN⁻ by H₂O₂ to produce this compound.[4][9]
The antimicrobial activity of this compound stems from its ability to oxidize sulfhydryl (-SH) groups in microbial proteins.[1][10] This oxidation disrupts the function of critical enzymes and transport proteins, leading to the inhibition of essential metabolic processes such as glucose transport and glycolysis.[1][5][10] This disruption ultimately results in either bacteriostatic (growth-inhibiting) or bactericidal (killing) effects, depending on the concentration and the susceptibility of the microorganism.[5][10] An important feature of this compound is its relative safety towards host cells, which possess efficient mechanisms to neutralize it, in contrast to more indiscriminate oxidants like hypochlorous acid.[3][11]
Figure 1. Mechanism of this compound production and antimicrobial action.
Antimicrobial Spectrum
This compound exhibits a broad spectrum of activity against a variety of medically important pathogens. Its efficacy has been demonstrated against Gram-positive and Gram-negative bacteria, various viruses, and fungi.
| Pathogen Type | Examples of Susceptible Organisms | References |
| Bacteria | Streptococcus pneumoniae, Streptococcus mutans, Pseudomonas aeruginosa, Escherichia coli, Actinobacillus actinomycetemcomitans | [7],[10],[4],[3] |
| Viruses | Influenza A and B viruses, SARS-CoV-2 | [12],[11] |
| Fungi | Various fungal species | [4],[5],[11] |
Therapeutic Applications and Future Directions
The unique properties of this compound make it a compelling candidate for several therapeutic applications:
-
Cystic Fibrosis (CF): In CF patients, impaired thiocyanate transport in the airways leads to reduced this compound production, contributing to chronic bacterial infections.[1][2] Therapeutic strategies aimed at restoring this compound levels in the CF lung are under investigation.[3]
-
Biofilm Disruption: this compound, particularly in combination with lactoferrin and conventional antibiotics like aztreonam or tobramycin, has shown potential in disrupting bacterial biofilms, which are notoriously difficult to eradicate.[11]
-
Topical Antiseptics: Its efficacy and safety profile suggest potential use in oral care products, wound dressings, and as a disinfectant.[2]
-
Food Preservation: The lactoperoxidase system has been utilized in the dairy industry to preserve milk.[2]
A combination of lactoferrin with this compound has been granted orphan drug status by the FDA and EMEA, highlighting its therapeutic potential.[1]
Experimental Protocols
Protocol 1: In Vitro Generation of this compound
This protocol describes the enzymatic generation of this compound using the lactoperoxidase system for experimental use.
Materials:
-
Lactoperoxidase (LPO) from bovine milk
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Hydrogen peroxide (H₂O₂) (30% stock solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M stock solution of KSCN or NaSCN in deionized water.
-
Prepare a 10 mM stock solution of H₂O₂ by diluting the 30% stock solution in deionized water. Note: The concentration of H₂O₂ should be accurately determined by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).
-
Prepare a working solution of LPO (e.g., 10 µg/mL) in PBS.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine LPO and SCN⁻ in PBS to the desired final concentrations (e.g., 1 µg/mL LPO and 1 mM SCN⁻).
-
Initiate the reaction by adding H₂O₂ to a final concentration equimolar to SCN⁻ (e.g., 1 mM).
-
-
Monitoring this compound Production:
-
The formation of this compound can be monitored spectrophotometrically by measuring the decrease in the absorbance of a thiol-containing compound like 5-thio-2-nitrobenzoic acid (TNB), which is oxidized by this compound.
-
-
Use of Generated this compound:
-
The freshly generated this compound solution can be used immediately in antimicrobial susceptibility assays. Due to its short half-life, it is crucial to use it promptly after generation.[6]
-
Figure 2. Experimental workflow for the in vitro generation of this compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain. This method is adapted from standard antimicrobial susceptibility testing protocols.
Materials:
-
Freshly prepared this compound solution (from Protocol 1)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, inoculate a few colonies into broth and incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the freshly prepared this compound solution in the appropriate broth.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol 3: Biofilm Disruption Assay
This protocol provides a method to assess the ability of this compound to disrupt pre-formed bacterial biofilms.
Materials:
-
Bacterial strain capable of biofilm formation
-
Sterile 96-well, flat-bottomed microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose (or other suitable biofilm-promoting medium)
-
Freshly prepared this compound solution
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Inoculate the wells of a 96-well plate with the bacterial culture in biofilm-promoting medium.
-
Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
-
-
Treatment with this compound:
-
Carefully remove the planktonic cells by aspiration and gently wash the wells with PBS.
-
Add different concentrations of freshly prepared this compound solution to the wells. Include a control group with broth only.
-
Incubate for a defined period (e.g., 4, 8, or 24 hours) at 37°C.
-
-
Quantification of Biofilm:
-
Remove the treatment solution and wash the wells with PBS.
-
Stain the remaining biofilm by adding 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.
-
Wash away the excess stain with water and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the control indicates biofilm disruption.
-
Figure 3. Workflow for the biofilm disruption assay.
Conclusion
This compound represents a promising, host-inspired approach to combatting microbial infections. Its broad spectrum of activity, unique mechanism of action, and favorable safety profile make it a compelling subject for further research and development. The protocols provided herein offer a foundation for researchers to explore the antimicrobial potential of this compound in various preclinical models. As the challenge of antimicrobial resistance continues to grow, harnessing the power of the body's own defense mechanisms, such as the lactoperoxidase system and its product this compound, will be crucial in the development of next-generation antimicrobial therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. innovationnewsnetwork.com [innovationnewsnetwork.com]
- 3. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Microbicidal Activity of this compound against Pneumococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antibacterial Potential of an Antimicrobial Agent Inspired by Peroxidase-Catalyzed Systems [frontiersin.org]
- 9. Reverse Ordered Sequential Mechanism for Lactoperoxidase with Inhibition by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral activity of this compound produced by lactoperoxidase against influenza A and B viruses and mode of its antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ion Chromatography for the Specific Determination of Hypothiocyanite in Biological Samples
Introduction
Hypothiocyanite (OSCN⁻) is a potent antimicrobial agent produced by the innate immune system in mammals. It is generated in mucosal secretions, such as saliva and airway fluids, through the enzymatic action of peroxidases, like salivary peroxidase (SPO) and lactoperoxidase (LPO).[1][2] This system involves the oxidation of thiocyanate (SCN⁻) by hydrogen peroxide (H₂O₂), yielding this compound.[1][2] OSCN⁻ plays a crucial role in non-specific antibacterial resistance in the oral cavity and other mucosal surfaces.[1][2]
The high reactivity and instability of this compound present significant challenges for its accurate quantification in complex biological matrices. Traditional methods often lack the specificity to distinguish OSCN⁻ from other oxidants.[2][3] A robust and specific analytical method utilizing ion chromatography (IC) with a combination of UV and electrochemical detection has been developed, providing a reliable means to quantify OSCN⁻ in biological samples like saliva.[1][2] This application note provides a detailed protocol for the determination of this compound using this ion chromatography method.
Signaling Pathway: Enzymatic Production of this compound
The production of this compound is a key component of the peroxidase-based innate immune defense system. In the oral cavity, salivary peroxidase catalyzes the reaction between hydrogen peroxide, a byproduct of aerobic metabolism, and thiocyanate, which is present in saliva. This reaction produces this compound, a powerful antimicrobial agent that is effective against a wide range of microorganisms while remaining harmless to host cells.
Caption: Enzymatic production of this compound by salivary peroxidase.
Experimental Workflow
The analytical workflow for the determination of this compound in biological samples involves several key steps, from sample collection and preparation to instrumental analysis. Proper sample handling is critical to preserve the integrity of the unstable this compound ion. The use of a combined UV and electrochemical detector allows for specific and sensitive quantification.
Caption: Experimental workflow for this compound determination.
Experimental Protocols
This protocol is based on the validated method for the determination of this compound in human saliva.[1] Modifications may be required for other biological matrices, and appropriate validation is recommended.
1. Reagents and Materials
-
Deionized water (18.2 MΩ·cm)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium thiocyanate (KSCN) for standard preparation
-
Syringe filters (0.45 µm)
-
Saliva collection devices (e.g., Salivettes)
2. Instrumentation
-
Ion Chromatography (IC) system equipped with:
-
Anion exchange column (e.g., a high-capacity carbonate-selective anion-exchange column)
-
Suppressor module
-
UV/Vis detector
-
Electrochemical detector with a silver working electrode
-
3. Sample Collection and Preparation
-
Collect saliva samples using a standardized collection device.
-
Centrifuge the collected samples to pellet cellular debris and other particulates.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particles.
-
Analyze the samples immediately or store them at -80°C to minimize degradation of this compound.
4. Ion Chromatography Analysis
-
Eluent: A solution of sodium carbonate and sodium bicarbonate. The exact concentration should be optimized for the specific column used.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Injection Volume: 10 - 25 µL.
-
Detection:
-
UV Detector: Monitor at a wavelength suitable for OSCN⁻ detection (e.g., 214 nm).
-
Electrochemical Detector: Use a silver working electrode to specifically detect thiocyanate and this compound.
-
-
Calibration: A derived calibration factor based on the known ratio of molar extinction coefficients of SCN⁻ and OSCN⁻ can be used for quantification.[1][2] Alternatively, external standards of OSCN⁻ can be prepared, though its instability must be considered.
5. Data Analysis
-
Identify the peaks for thiocyanate (SCN⁻) and this compound (OSCN⁻) in the chromatogram based on their retention times, confirmed with standard injections.
-
The combined use of UV and electrochemical detection allows for the specific identification and quantification of OSCN⁻, distinguishing it from interfering compounds.
-
Calculate the concentration of OSCN⁻ in the samples using the calibration data.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the analysis of 200 human saliva samples using the described ion chromatography method.[1][2]
| Parameter | Value | Unit |
| Median Concentration | 0.56 | mg L⁻¹ |
| Maximum Concentration | 3.9 | mg L⁻¹ |
| Detection Limit | < 0.09 | mg L⁻¹ |
| Recovery Rate | 95 ± 8 | % |
Discussion
The ion chromatography method with combined UV and electrochemical detection provides a specific and robust tool for the quantification of this compound in biological samples.[1] The high recovery rate and low detection limit demonstrate the method's suitability for analyzing endogenous levels of this important antimicrobial compound.[1][2]
While this method has been successfully applied to saliva, its applicability to other biological fluids, such as plasma, synovial fluid, or airway secretions, requires further investigation and validation.[3] The protocols outlined in this application note serve as a strong foundation for researchers and drug development professionals interested in studying the role of this compound in health and disease. The ability to accurately measure OSCN⁻ will facilitate a better understanding of its role in innate immunity and its potential as a therapeutic biomarker.
References
Application Notes and Protocols: Assessing the Impact of Hypothiocyanite on Microbial Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypothiocyanite (OSCN⁻) and its conjugate acid, hypothiocyanous acid (HOSCN), are potent antimicrobial oxidants produced by the innate immune system.[1][2] Generated in saliva, milk, tears, and airway secretions, this system involves the oxidation of thiocyanate (SCN⁻) by hydrogen peroxide (H₂O₂), a reaction catalyzed by heme peroxidases like lactoperoxidase (LPO).[3][4] Unlike highly reactive oxidants such as hypochlorous acid (bleach), HOSCN is a more selective agent that is cytotoxic to a broad spectrum of microbes while remaining largely harmless to host cells.[1] This selectivity makes it a compelling subject for antimicrobial research and drug development.
The primary antimicrobial action of HOSCN is the targeted oxidation of sulfhydryl (-SH) groups in microbial proteins, particularly on cysteine residues.[1] This targeted action disrupts the function of essential enzymes, leading to the inhibition of critical metabolic pathways, bacteriostasis, and in some cases, cell death.[1][5] These application notes provide a detailed overview of the metabolic impact of this compound and standardized protocols for its assessment.
Table 1: Key Properties of the this compound/Hypothiocyanous Acid System
| Property | Value / Description | Reference |
| Chemical Formula | OSCN⁻ / HOSCN | [4] |
| pKa (HOSCN) | 5.3 | [4] |
| Generation | LPO-catalyzed reaction: H₂O₂ + SCN⁻ → OSCN⁻ + H₂O | [4] |
| Primary Target | Sulfhydryl (-SH) groups of cysteine residues in proteins. | [1] |
| Reactivity | Strong, selective oxidant. Less reactive than hypochlorous acid (HOCl). | [1] |
| Effect on Bacteria | Inhibition of glycolysis, respiration, and nutrient transport. Can be bacteriostatic or bactericidal depending on concentration and conditions. | [1][5] |
| Effect on Host Cells | Largely non-toxic due to efficient reduction by mammalian thioredoxin reductase. | [1] |
Mechanism of Action and Metabolic Impact
This compound's efficacy stems from its ability to penetrate the bacterial cell and selectively oxidize critical metabolic machinery.[3][6] The uncharged HOSCN form is thought to more readily cross bacterial membranes.[4]
Primary Molecular Action
The core mechanism is the oxidation of thiol groups (-SH) on proteins, which can lead to the formation of reversible sulfenic acids (R-SOH) or disulfide bonds (R-S-S-R).[1] This modification alters protein structure and inactivates enzymatic function.
Inhibition of Key Metabolic Pathways
By targeting thiol-containing enzymes, HOSCN disrupts central metabolic pathways essential for bacterial survival.
-
Glycolysis: This is a primary target. Key glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), hexokinase, and aldolase contain critical cysteine residues and are readily inactivated by HOSCN.[6] Inhibition of this pathway halts ATP production and the generation of biosynthetic precursors.
-
Nutrient Transport: HOSCN can oxidize proteins involved in transport systems, impairing the uptake of essential nutrients like glucose and amino acids.[3]
-
Cellular Respiration: The function of components within the electron transport chain can be disrupted, leading to reduced respiratory activity.[1][5]
Quantitative Data on Metabolic Impact
The effect of this compound is dose-dependent, and its inhibitory action can be quantified by measuring changes in enzyme activity or overall metabolic rates. While specific IC₅₀ values are highly dependent on the bacterial species and experimental conditions, the following table summarizes the observed effects.
Table 2: Summary of this compound's Effect on Microbial Metabolism
| Target Process / Enzyme | Organism(s) | Observed Effect | Notes | Reference |
| Overall Metabolism | Streptococcus sp., E. coli | Inhibition of acid production and growth. | Bacteriostatic or bactericidal depending on concentration. | [3][7] |
| Glucose Transport | E. coli | Blocked uptake of glucose, potassium, and amino acids. | Leads to leakage of intracellular components. | [3] |
| Glycolysis | Macrophages, Bacteria | Decreased glycolytic capacity and lactate release. | Inhibition is rapid, preceding cell death. | [6] |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | General | Strong inhibition due to oxidation of critical cysteine residues. | A primary and well-documented target. | [6] |
| Hexokinase, Aldolase | General | Inhibition of activity. | Contributes significantly to the shutdown of glycolysis. | [6] |
Experimental Protocols
Assessing the impact of this compound requires robust and reproducible methods. Two main approaches are used for exposing microbes: a bolus addition of pre-synthesized HOSCN or an in situ enzymatic generation system, which may better mimic physiological conditions.[1][2]
Protocol 1: Enzymatic Synthesis of Hypothiocyanous Acid (HOSCN)
This protocol describes the preparation of a stock solution of HOSCN for use in "bolus addition" experiments. The method is adapted from established procedures.
Materials:
-
Lactoperoxidase (LPO)
-
Sodium Thiocyanate (NaSCN)
-
Hydrogen Peroxide (H₂O₂)
-
Bovine Liver Catalase
-
Ice-cold buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a 4 µM LPO solution in ice-cold buffer.
-
Prepare a solution containing 20 mM NaSCN and 20 mM H₂O₂. Keep on ice.
-
-
Enzymatic Reaction:
-
To 250 µL of the 4 µM LPO solution (on ice), add 50 µL of the ice-cooled NaSCN/H₂O₂ mixture.
-
Mix gently by pipetting and incubate for 30 seconds.
-
Repeat the addition of the NaSCN/H₂O₂ mixture four more times, with 30-second incubations between each addition.
-
-
Quench Reaction:
-
To eliminate excess H₂O₂, add catalase to a final concentration of 100 µg/mL.
-
Incubate on ice for 3 minutes.
-
-
Purification (Optional but Recommended):
-
Use a 10 kDa MWCO spin filter to remove the enzymes (LPO and catalase), collecting the filtrate which contains HOSCN.
-
-
Quantification:
-
Determine the HOSCN concentration spectrophotometrically by measuring the oxidation of 5-thio-2-nitrobenzoic acid (TNB) or by its characteristic absorbance at 235 nm (ε = 833 M⁻¹cm⁻¹).
-
-
Storage:
-
Store the resulting HOSCN solution on ice and use it immediately for experiments, as it is a short-lived species.
-
Protocol 2: In Situ Generation of HOSCN (LPO System)
This protocol assesses microbial viability when HOSCN is continuously generated in the culture medium.
Materials:
-
Bacterial culture in appropriate broth
-
Lactoperoxidase (LPO)
-
Potassium Thiocyanate (KSCN)
-
Hydrogen Peroxide (H₂O₂) or a H₂O₂-generating system (e.g., glucose/glucose oxidase)[8]
-
96-well microplate and plate reader
Procedure:
-
Prepare Bacterial Suspension: Grow bacteria to the mid-log phase, then dilute to a standardized OD₆₀₀ (e.g., 0.1) in fresh broth.
-
Set up Microplate:
-
Add 180 µL of the bacterial suspension to each well.
-
Prepare stock solutions of LPO, KSCN, and H₂O₂.
-
-
Initiate Reaction:
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C).
-
Monitor Growth: Measure the optical density (OD₆₀₀) at regular intervals (e.g., every 30-60 minutes) for several hours to generate growth curves.
-
Analysis: Compare the growth curves of the treated samples to the controls to determine the extent of metabolic inhibition.
Protocol 3: Assessment of Overall Metabolic Activity via MTT Assay
The MTT assay measures the activity of cellular oxidoreductase enzymes, providing a proxy for total metabolic activity.[11][12]
Materials:
-
Bacterial culture treated with HOSCN (from Protocol 1 or 2).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl).
-
96-well microplate and plate reader.
Procedure:
-
Treat Cells: Expose bacteria to different concentrations of HOSCN for a defined period (e.g., 1 hour).
-
Centrifuge and Resuspend: Pellet the cells by centrifugation (e.g., 5000 x g for 10 min), remove the supernatant containing HOSCN, and resuspend the cells in fresh buffer or media.
-
Add MTT: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate: Incubate the plate for 1-4 hours at the optimal growth temperature. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilize Formazan: Centrifuge the plate, discard the supernatant, and add 100-200 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength between 570-600 nm.[14][15]
-
Analysis: Calculate the percentage of metabolic activity relative to the untreated control.
Protocol 4: Specific Enzyme Activity Assay (Example: GAPDH)
This protocol measures the effect of HOSCN on a specific, known target enzyme like GAPDH. Commercial kits are available, or the assay can be set up from individual components.[16]
Materials:
-
Bacterial cell lysate
-
HOSCN solution
-
GAPDH assay buffer
-
GAPDH substrate (Glyceraldehyde-3-Phosphate)
-
NAD⁺
-
Spectrophotometer or plate reader capable of reading at 340 nm.[17]
Procedure:
-
Prepare Lysate: Grow bacteria, harvest, and lyse the cells using sonication or chemical lysis to release intracellular enzymes. Clarify the lysate by centrifugation.
-
Protein Quantification: Determine the total protein concentration of the lysate (e.g., using a Bradford assay) for normalization.
-
Enzyme Inhibition:
-
In a microcuvette or 96-well plate, pre-incubate a fixed amount of cell lysate with various concentrations of HOSCN for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Initiate Reaction:
-
Add the assay buffer, NAD⁺, and the GAPDH substrate to the lysate.
-
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH by GAPDH.[17]
-
Analysis:
-
Calculate the reaction rate (ΔA₃₄₀/minute) for each HOSCN concentration.
-
Determine the percent inhibition relative to the untreated lysate control.
-
If desired, calculate the IC₅₀ value of HOSCN for the GAPDH enzyme.
-
Summary and Best Practices
Assessing the impact of this compound on microbial metabolism provides valuable insights into its antimicrobial mechanism.
-
Selectivity: HOSCN's primary action is the reversible oxidation of thiols, leading to targeted inhibition of metabolic enzymes like those in the glycolytic pathway.[1][6]
-
Methodology: The choice between bolus addition of synthesized HOSCN and in situ generation via the LPO system depends on the experimental question. The in situ system may better reflect physiological conditions but has more interacting components.[1]
-
Quantification: Combining overall metabolic assays (e.g., MTT) with specific enzyme activity assays (e.g., GAPDH) provides a comprehensive picture of the metabolic disruption caused by HOSCN.
-
Reagent Stability: HOSCN is an unstable, short-lived oxidant. Synthesized solutions must be used immediately, and experiments should be carefully timed for reproducibility.
References
- 1. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and host-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbicidal Activity of this compound against Pneumococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial and antiplaque efficacy of a lactoperoxidase-thiocyanate-hydrogen-peroxide-system-containing lozenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Antibacterial Activity of Lactoperoxidase–Thiocyanate–Hydrogen Peroxide System in Reduced-Lactose Milk Whey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current methodology of MTT assay in bacteria - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Application of MTT assay for probing metabolic activity in bacterial biofilm-forming cells on nanofibrous materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of MTT assay for probing metabolic activity in bacterial biofilm-forming cells on nanofibrous materials: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Glyceraldehyde-3-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
Troubleshooting & Optimization
troubleshooting low yields in enzymatic hypothiocyanite synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of hypothiocyanite (HOSCN/OSCN⁻).
Troubleshooting Guide: Low this compound Yield
Low or no yield of this compound is a common issue. This guide provides a systematic approach to identifying and resolving the root cause.
Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
A low yield in enzymatic this compound synthesis can stem from several factors related to the enzyme, substrates, or reaction conditions. Follow this step-by-step guide to diagnose the issue.
Step 1: Verify Enzyme Activity and Integrity
Inactive or inhibited lactoperoxidase (LPO) is a primary suspect for low yields.
-
Possible Cause 1: Improper Enzyme Storage or Handling.
-
Solution: Ensure the LPO has been stored at the correct temperature (typically -80°C in an appropriate buffer) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation and loss of activity.[1]
-
-
Possible Cause 2: Enzyme Inhibition.
-
Solution:
-
Substrate Inhibition: Both excess hydrogen peroxide (H₂O₂) and excess thiocyanate (SCN⁻) can inhibit LPO.[2][3] Excess H₂O₂ can lead to the formation of an inactive enzyme intermediate (Compound III).[2] Review your protocol and ensure the molar ratios of substrates are optimized.
-
Product Inhibition: The product, this compound (OSCN⁻), can bind to LPO at the distal heme site and inhibit its catalytic activity, especially if it accumulates.[4]
-
Contaminants: Impurities in your reagents or buffer components can act as inhibitors. For example, certain phenolic acids and indazoles have been shown to inhibit LPO.[5][6] Use high-purity reagents and ultrapure water.
-
-
-
Possible Cause 3: Incorrect Enzyme Concentration.
-
Solution: An insufficient amount of active enzyme will result in a low yield. It is crucial to accurately determine the concentration and purity of your LPO stock. A common method is to measure the absorbance at 412 nm (Soret peak for the heme group) and 280 nm. A Reinheitszahl (RZ) value (A₄₁₂/A₂₈₀) of 0.9 or higher indicates a high-purity LPO preparation.[7]
-
Step 2: Assess Substrate Quality and Concentration
The quality and concentration of your substrates, hydrogen peroxide and thiocyanate, are critical.
-
Possible Cause 1: Inaccurate Hydrogen Peroxide (H₂O₂) Concentration.
-
Solution: The yield of this compound is highly sensitive to the H₂O₂ concentration.[7] H₂O₂ solutions are unstable and their concentration can change over time. It is critical to determine the exact concentration of your H₂O₂ stock solution spectrophotometrically before each experiment.[7] (See Protocol 1).
-
-
Possible Cause 2: Degradation of Substrates.
-
Solution: Ensure the sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN) is of high purity and has been stored correctly in a dry environment. Prepare fresh solutions as needed.
-
Step 3: Evaluate and Optimize Reaction Conditions
The reaction environment plays a significant role in the efficiency of the synthesis.
-
Possible Cause 1: Suboptimal pH.
-
Possible Cause 2: Incorrect Reaction Temperature.
-
Possible Cause 3: Inefficient Mixing or Enzyme Denaturation.
-
Possible Cause 4: Inappropriate Incubation Time.
-
Solution: The reaction time needs to be optimized. This compound is unstable and can decompose over time.[10] Monitor the reaction progress to determine the point of maximum yield before significant product degradation occurs.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low this compound yields.
Caption: A step-by-step workflow for diagnosing and resolving low yields.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of thiocyanate (SCN⁻) to hydrogen peroxide (H₂O₂)?
A1: While the stoichiometry of the reaction is 1:1, the optimal ratio in practice may vary.[11] An excess of either substrate can lead to enzyme inhibition.[2] A common starting point is an equimolar ratio, but this should be optimized for your specific conditions.[10] Some optimized protocols utilize a stepwise addition of a mixture of SCN⁻ and H₂O₂ to maintain optimal concentrations and avoid high initial substrate levels that could inhibit the enzyme.[7]
Q2: How can I accurately measure the concentration of my final this compound product?
A2: this compound concentration is typically determined by its reaction with thiol-containing reagents. A widely used method is the 5-thio-2-nitrobenzoic acid (TNB) assay. TNB has a strong absorbance at 412 nm, which decreases upon oxidation by this compound. The change in absorbance allows for the calculation of the HOSCN concentration.[7] Note that one molecule of HOSCN oxidizes two molecules of TNB.[7] Other methods, such as ion chromatography, have also been developed for more specific quantification.[12]
Q3: My reaction buffer contains components other than buffer salts. Could these be affecting my yield?
A3: Yes, other components can influence LPO activity. For instance, casein has been shown to decrease LPO activity, while whey protein concentrate and certain metal ions (sodium, magnesium, calcium) can increase it.[2] Lactose can act as an inhibitor of the lactoperoxidase system's antibacterial activity.[13] If you are using a complex medium, consider potential interactions with the enzyme. It may be necessary to purify the LPO or perform the synthesis in a minimal buffer system.[7]
Q4: What is the mechanism of lactoperoxidase inhibition by excess hydrogen peroxide?
A4: The catalytic cycle of LPO involves the reaction of the native enzyme with H₂O₂ to form an activated intermediate called Compound I. Compound I then oxidizes SCN⁻ to produce HOSCN and returns the enzyme to its native state. However, in the presence of excess H₂O₂, Compound I can react with another molecule of H₂O₂ to form an inactive intermediate, Compound III, which effectively removes the enzyme from the catalytic cycle and halts production.[2]
Lactoperoxidase Catalytic Cycle and Inhibition Pathway
Caption: The LPO catalytic cycle and pathways leading to inactive states.
Experimental Protocols
Protocol 1: Accurate Determination of Hydrogen Peroxide (H₂O₂) Concentration
Principle: This protocol relies on the strong absorbance of H₂O₂ in the UV spectrum. The concentration is calculated using the Beer-Lambert law.
Materials:
-
H₂O₂ stock solution (e.g., ~8.5 M or 30%)
-
High-purity distilled water
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a dilute solution of your H₂O₂ stock. A dilution that gives an expected absorbance around 0.5 at 240 nm is ideal. For example, mix 1.5 µL of ~8.5 M H₂O₂ with 998.5 µL of distilled water.[7]
-
Set the spectrophotometer to read absorbance at 240 nm.
-
Use distilled water to zero (blank) the spectrophotometer.
-
Measure the absorbance of your diluted H₂O₂ solution at 240 nm.
-
Calculate the precise concentration using the Beer-Lambert law (A = εcl), where:
-
A is the measured absorbance.
-
ε (molar extinction coefficient) for H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹.
-
c is the concentration in M.
-
l is the path length of the cuvette (typically 1 cm).
-
Formula: Concentration (M) = Absorbance / 43.6
-
Table 1: H₂O₂ Dilution and Expected Absorbance
| Initial H₂O₂ Conc. (approx.) | Dilution Factor | Final H₂O₂ Conc. (approx.) | Expected A₂₄₀ (1 cm path) |
| 8.5 M (30%) | 1:1000 | 8.5 mM | ~0.37 |
| 3 M (10%) | 1:300 | 10 mM | ~0.44 |
| 1 M (3%) | 1:100 | 10 mM | ~0.44 |
Protocol 2: Enzymatic Synthesis of this compound (Optimized Method)
Principle: This protocol uses lactoperoxidase to catalyze the oxidation of thiocyanate by hydrogen peroxide, with stepwise addition of substrates to maintain optimal concentrations and maximize yield.[7]
Materials:
-
Purified Lactoperoxidase (LPO) solution (e.g., 100 µM stock)
-
Sodium Thiocyanate (NaSCN) solution (e.g., 20 mM)
-
Hydrogen Peroxide (H₂O₂) solution (concentration accurately determined, e.g., 20 mM)
-
Reaction Buffer (e.g., 100 mM Phosphate or MES buffer, pH 6.6-7.4)
-
Ice bath
Procedure:
-
Pre-cool all reagent solutions and tubes in an ice bath.[7]
-
Prepare the LPO working solution. For a final volume of ~500 µL, prepare 250 µL of 4 µM LPO in the chosen reaction buffer (e.g., mix 10 µL of 100 µM LPO stock with 240 µL of buffer). Keep on ice.[7]
-
Prepare an ice-cooled mixture of 20 mM NaSCN and 20 mM H₂O₂.[7]
-
To the LPO solution, add 50 µL of the ice-cooled SCN⁻/H₂O₂ mixture.[7]
-
Mix gently by pipetting. Avoid creating bubbles.[7]
-
Incubate for 30 seconds.[7]
-
Repeat steps 4-6 four more times for a total of five additions.[7]
-
The final product is a solution of this compound. Proceed immediately to concentration measurement or experimental use due to its instability.
Table 2: Reagent Volumes for Synthesis Protocol
| Step | Reagent | Volume Added | Final Concentration (in aliquot) |
| 1 | LPO (4 µM in buffer) | 250 µL | 4 µM LPO |
| 2 | SCN⁻/H₂O₂ mix (20 mM each) | 50 µL | 3.33 mM SCN⁻/H₂O₂ |
| 3 | SCN⁻/H₂O₂ mix (20 mM each) | 50 µL | 2.86 mM SCN⁻/H₂O₂ |
| 4 | SCN⁻/H₂O₂ mix (20 mM each) | 50 µL | 2.50 mM SCN⁻/H₂O₂ |
| 5 | SCN⁻/H₂O₂ mix (20 mM each) | 50 µL | 2.22 mM SCN⁻/H₂O₂ |
| 6 | SCN⁻/H₂O₂ mix (20 mM each) | 50 µL | 2.00 mM SCN⁻/H₂O₂ |
| Final | - | 500 µL | ~2.9 mM HOSCN (Expected Yield) [7][14] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mode of Action of Lactoperoxidase as Related to Its Antimicrobial Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Lactoperoxidase by Its Own Catalytic Product: Crystal Structure of the Hypothiocyanate-Inhibited Bovine Lactoperoxidase at 2.3-Å Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The antibacterial action of lactoperidoxase. The nature of the bacterial inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced Antibacterial Activity of Lactoperoxidase–Thiocyanate–Hydrogen Peroxide System in Reduced-Lactose Milk Whey - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Interference in Colorimetric Assays for Hypothiocyanite
Welcome to the technical support center for colorimetric assays of hypothiocyanite (OSCN⁻). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the colorimetric assay for this compound?
The most common colorimetric methods for this compound (OSCN⁻) are indirect assays that rely on the oxidation of a chromogenic substrate. A widely used method involves the reaction of OSCN⁻ with a known excess of a thiol-containing compound, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). OSCN⁻ will oxidize the thiol groups. The remaining unoxidized thiols then react with a chromogen, and the change in absorbance is measured. This change is inversely proportional to the concentration of this compound in the sample.
Q2: My results show unexpectedly low or no this compound concentration. What are the likely causes?
Low or absent signals can be due to several factors:
-
Presence of Reducing Agents: Strong reducing agents in your sample can interfere by reducing the this compound before it can react with the thiol reagent.
-
Degraded Reagents: Ensure your DTNB and other reagents are not expired and have been stored correctly, protected from light and at the recommended temperature.
-
Incorrect pH: The reaction is pH-sensitive. Verify that the pH of your reaction buffer is within the optimal range for the assay.
-
Insufficient Incubation Time: The reaction between this compound and the thiol reagent, as well as the subsequent color development, requires a specific incubation time. Ensure you are following the protocol's recommended times.
Q3: My blank or negative control shows a high background absorbance. What could be wrong?
High background absorbance can obscure your results and is often caused by:
-
Contaminated Reagents: Use high-purity water and reagents to prepare all solutions to avoid contamination.
-
Presence of Other Oxidizing Agents: Other oxidants in your sample, such as hydrogen peroxide (H₂O₂), can also oxidize the thiol reagent, leading to a false-positive signal or high background.[1][2][3] Consider pretreating your sample with catalase to remove H₂O₂.
-
Sample Turbidity or Color: If your sample is naturally colored or turbid, it can interfere with the absorbance reading. A sample blank (sample without the colorimetric reagent) should be run to correct for this.
Q4: I'm seeing high variability between my replicates. What are the common sources of this inconsistency?
Inconsistent results often stem from procedural errors:
-
Pipetting Inaccuracy: Ensure your pipettes are properly calibrated and that you are using appropriate pipetting techniques to minimize volume errors.
-
Temperature Fluctuations: Perform incubations at a constant and controlled temperature, as reaction rates can be temperature-dependent.
-
Inconsistent Timing: Add reagents to all wells in a consistent manner and ensure that the incubation times are the same for all samples and standards.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your colorimetric assay for this compound.
| Problem | Potential Cause | Recommended Solution |
| False High Reading | Presence of other oxidizing agents (e.g., H₂O₂, hypochlorous acid).[1][2][3] | 1. Catalase Treatment: Pretreat the sample with catalase to specifically remove hydrogen peroxide.[4][5][6][7][8] 2. Controls: Run controls without the enzyme that generates this compound to determine the background oxidation. |
| False Low Reading | Presence of reducing agents (e.g., dithiothreitol (DTT), β-mercaptoethanol, ascorbic acid).[9] | 1. Sample Dilution: Dilute the sample to reduce the concentration of the interfering reducing agent. 2. Standard Addition: Use the standard addition method to quantify this compound in the presence of matrix effects.[10][11][12] 3. Mild Oxidation (Use with Caution): In some cases, a very mild oxidant can be used to neutralize the reducing agent, but this risks oxidizing the this compound as well. |
| Drifting Absorbance Readings | Unstable color development or degradation of the colored product. | 1. Read at Optimal Time: Ensure you are measuring the absorbance at the endpoint specified in your protocol. 2. Protect from Light: Keep the reaction plate covered and away from direct light during incubation. |
| Precipitate Formation | Insoluble components in the sample or reaction mixture. | 1. Centrifuge Sample: Before the assay, centrifuge your sample to pellet any insoluble material. 2. Check Reagent Solubility: Ensure all your reagents are fully dissolved in the buffer. |
Experimental Protocols
Protocol 1: Removal of Hydrogen Peroxide (H₂O₂) Interference with Catalase
This protocol is essential when your sample may contain H₂O₂, a common interference in assays measuring oxidative processes.
Materials:
-
Catalase solution (e.g., from bovine liver, 2000-5000 units/mg)
-
Phosphate buffer (pH 7.0)
-
Your sample containing this compound and potentially H₂O₂
Procedure:
-
Prepare a stock solution of catalase in phosphate buffer (e.g., 1 mg/mL).
-
To your sample, add catalase to a final concentration of 100-200 units/mL.
-
Incubate the mixture at room temperature (25°C) for 5-10 minutes. This allows the catalase to decompose the H₂O₂ into water and oxygen.[4][5][6][7][8]
-
Proceed with your colorimetric assay for this compound.
-
Control: Run a parallel sample without catalase treatment to confirm the presence of H₂O₂ interference.
Protocol 2: Standard Addition Method to Overcome Matrix Effects
This method is used to accurately quantify this compound in complex samples where matrix components may enhance or inhibit the colorimetric signal.[10][11][12]
Materials:
-
Your sample with an unknown concentration of this compound.
-
A standard solution of this compound of known concentration.
-
Reagents for your colorimetric assay.
Procedure:
-
Prepare at least four identical aliquots of your sample.
-
To three of the aliquots, add known, increasing amounts of the standard this compound solution. The fourth aliquot remains un-spiked.
-
Perform the colorimetric assay on all four aliquots and record the absorbance values.
-
Plot the absorbance (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the line to the x-axis (where absorbance is zero). The absolute value of the x-intercept is the concentration of this compound in your original sample.[13]
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for colorimetric this compound assays.
References
- 1. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The action of hydrogen peroxide on the formation of thiobarbituric acid-reactive material from microsomes, liposomes or from DNA damaged by bleomycin or phenanthroline. Artefacts in the thiobarbituric acid test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asm.org [asm.org]
- 5. flinnsci.com [flinnsci.com]
- 6. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. Quantitative Assessment of the Effects of Reducing Agents on Biological Macromolecules and on the Possible Repair of Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. alpha-measure.com [alpha-measure.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Hypothiocyanite Stability in Complex Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hypothiocyanite (OSCN⁻) in complex cell culture environments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining the stability of this potent antimicrobial agent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cell culture?
This compound (OSCN⁻) is a naturally occurring antimicrobial molecule produced by the lactoperoxidase system. It is a potent oxidant that can kill a broad spectrum of microbes while being relatively non-toxic to mammalian cells.[1][2] Its stability is a major concern in cell culture because it is a highly reactive molecule. Complex cell culture media are rich in components that can rapidly degrade OSCN⁻, reducing its effective concentration and impacting experimental reproducibility.
Q2: What are the primary components in cell culture media that lead to this compound degradation?
The primary culprits in this compound degradation are molecules containing thiol (sulfhydryl) groups. OSCN⁻ readily reacts with and is consumed by:
-
Amino Acids: Cysteine and to a lesser extent, methionine, are major contributors to OSCN⁻ instability.
-
Vitamins: Ascorbic acid (Vitamin C) and riboflavin (Vitamin B2) can participate in redox reactions that lead to the degradation of OSCN⁻.
-
Reducing Agents: Supplements like β-mercaptoethanol and dithiothreitol (DTT), often used in specific cell culture applications, will rapidly deplete OSCN⁻.
-
Serum Components: Fetal Bovine Serum (FBS) contains a complex mixture of proteins with accessible thiol groups (e.g., albumin) and other molecules that can react with and neutralize OSCN⁻.[3][4][5][6][7]
-
pH Indicators: Phenol red, a common pH indicator in cell culture media, can be oxidized by peroxidases and may interact with the lactoperoxidase system, potentially affecting OSCN⁻ levels.[8][9][10]
Q3: How can I generate this compound in my cell culture medium?
This compound is typically generated in situ by the lactoperoxidase system, which consists of three components:
-
Lactoperoxidase (LPO) enzyme: This enzyme catalyzes the reaction.
-
Thiocyanate (SCN⁻) ions: The substrate that is oxidized.
-
Hydrogen peroxide (H₂O₂): The oxidizing agent.
By adding appropriate concentrations of these three components to your cell culture medium, you can generate a steady-state concentration of this compound.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected antimicrobial activity of the lactoperoxidase system.
| Possible Cause | Suggested Solution & Troubleshooting Steps |
| Rapid degradation of this compound by media components. | Solution: Characterize the stability of OSCN⁻ in your specific medium. Steps: 1. Prepare your complete cell culture medium. 2. Add a known concentration of OSCN⁻ (or generate it using the LPO system). 3. At various time points (e.g., 0, 15, 30, 60, 120 minutes), measure the remaining OSCN⁻ concentration using a quantitative assay like the DTNB assay (see Experimental Protocols). 4. Based on the degradation rate, you may need to adjust the initial concentration or use a continuous generation system. |
| Suboptimal concentration of lactoperoxidase system components. | Solution: Optimize the concentrations of LPO, SCN⁻, and H₂O₂. Steps: 1. Titrate each component individually while keeping the others constant. 2. Monitor OSCN⁻ production and antimicrobial activity to find the optimal ratio for your system. 3. Be aware that excess H₂O₂ can inhibit the lactoperoxidase enzyme. |
| Inactivation of the lactoperoxidase enzyme. | Solution: Ensure the enzyme is active. Steps: 1. Check the storage conditions and expiration date of your LPO stock. 2. Perform an activity assay on the enzyme alone before adding it to the complex medium. |
| Interaction with serum proteins. | Solution: Reduce or eliminate serum if possible for the duration of the experiment. Steps: 1. If serum is necessary, consider heat-inactivating it, which may denature some proteins and reduce their reactivity. 2. Alternatively, increase the concentration of the LPO system components to compensate for the loss due to serum interaction. |
Problem 2: Difficulty in measuring this compound concentration accurately.
| Possible Cause | Suggested Solution & Troubleshooting Steps |
| Interference from media components with the assay. | Solution: Use appropriate controls and blanks. Steps: 1. When using the DTNB assay, your blank should be the complete cell culture medium without this compound to account for any background absorbance from the medium itself. 2. Phenol red can interfere with colorimetric assays. If possible, use a phenol red-free medium formulation for the duration of the assay. |
| Rapid degradation of this compound during the assay procedure. | Solution: Perform the assay quickly and on ice. Steps: 1. Prepare all reagents in advance. 2. Keep samples on ice to slow down the degradation of OSCN⁻ before and during the measurement. |
| Incorrect standard curve for quantification. | Solution: Prepare your standards in a matrix that closely matches your experimental samples. Steps: 1. If quantifying OSCN⁻ in cell culture medium, prepare your standard curve in the same medium to account for any matrix effects. |
Data Presentation: Estimated Stability of this compound in Common Cell Culture Media
| Cell Culture Medium | Key Reactive Components | Estimated Relative Stability of this compound | Rationale |
| DMEM (Dulbecco's Modified Eagle Medium) | High concentrations of amino acids (including cysteine and methionine) and vitamins. | Low | The high concentration of reactive amino acids and vitamins will likely lead to rapid degradation of this compound. |
| RPMI-1640 | High concentration of glutathione (a major thiol-containing antioxidant). Contains a different profile of amino acids and vitamins compared to DMEM. | Very Low | The presence of glutathione, a potent reducing agent, will cause extremely rapid depletion of this compound. |
| Ham's F12 | Complex formulation with a wide variety of components, including amino acids and vitamins. | Low to Moderate | The stability will be highly dependent on the specific formulation, but the presence of numerous reactive species suggests a limited half-life. |
| Minimal Media (e.g., MEM) | Contains only essential amino acids and vitamins. | Moderate | With fewer reactive components compared to more complex media, this compound is expected to be more stable in minimal media. |
| Phosphate Buffered Saline (PBS) | Inert saline solution. | High | In the absence of reactive organic molecules, this compound is most stable in simple buffered solutions. |
Note: These are estimations. It is crucial to experimentally determine the stability of this compound in your specific cell culture medium and under your experimental conditions.
Experimental Protocols
Protocol 1: Quantification of this compound using the DTNB (Ellman's Reagent) Assay
This protocol is adapted for measuring this compound in a cell culture medium. This compound oxidizes a known amount of a thiol-containing compound (like glutathione), and the remaining unoxidized thiol is then quantified using DTNB.
Materials:
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Reduced Glutathione (GSH) standard solution
-
Phosphate buffer (pH 7.4)
-
Your cell culture medium (with and without this compound)
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a GSH standard curve:
-
Prepare a series of known concentrations of GSH in your cell culture medium.
-
-
Sample Preparation:
-
To your cell culture medium containing an unknown concentration of this compound, add a known excess of GSH. Incubate for a short period to allow the reaction to complete.
-
-
DTNB Reaction:
-
Add DTNB solution to both the standards and the samples. A yellow color will develop in the presence of unreacted GSH.
-
-
Measurement:
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Subtract the amount of remaining GSH in your sample from the initial amount of GSH added. This difference corresponds to the amount of this compound that was present in your sample.
-
Visualizations
Caption: Workflow for quantifying this compound in cell culture.
Caption: Generation and degradation of this compound in media.
Caption: Troubleshooting logic for LPO system experiments.
References
- 1. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fetal bovine serum influences the stability and bioactivity of resveratrol analogues: A polyphenol-protein interaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual effect of fetal bovine serum on early development depends on stage-specific reactive oxygen species demands in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Dual effect of fetal bovine serum on early development depends on stage-specific reactive oxygen species demands in pigs | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. himedialabs.com [himedialabs.com]
- 10. gspchem.com [gspchem.com]
Technical Support Center: Strategies to Prevent the Rapid Degradation of Hypothiocyanite During Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hypothiocyanite (OSCN⁻) and its conjugate acid, hypothiocyanous acid (HOSCN). This highly reactive molecule is a potent antimicrobial agent but is notoriously unstable in aqueous solutions, presenting significant challenges during experimental procedures. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate its rapid degradation and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my freshly prepared this compound solution losing activity so quickly?
A1: this compound is inherently unstable in aqueous solutions due to a cascade of pH- and concentration-dependent reactions, including comproportionation, disproportionation, and hydrolysis.[1] Its half-life can be on the order of several minutes at neutral pH and as short as half a second in acidic conditions (pH 4-5.66).[2][3] Degradation is accelerated by factors such as acidic pH, the presence of its precursor thiocyanate (SCN⁻), and potentially elevated temperatures.[1]
Q2: What is the optimal pH for storing and using this compound solutions?
A2: The stability of this compound is highly pH-dependent. The basic form, OSCN⁻, is more stable than its conjugate acid, HOSCN.[3] With a pKa of 5.3, this compound exists predominantly as the more stable OSCN⁻ at physiological pH (around 7.4).[4] Therefore, maintaining a neutral to slightly alkaline pH is recommended to slow down degradation. However, it is important to note that the protonated form, HOSCN, is the more reactive and bactericidal form.[3][4] The choice of pH will therefore be a trade-off between stability and reactivity, depending on the specific experimental requirements.
Q3: Should I be concerned about light exposure when working with this compound?
A3: While specific photostability data for this compound is limited, many reactive sulfur species and related compounds are known to be sensitive to light. As a precautionary measure, it is advisable to protect this compound solutions from direct light exposure by using amber vials or covering containers with aluminum foil, especially during storage and long experiments.
Q4: Can I freeze my this compound solution for later use?
A4: Due to its extreme instability, it is strongly recommended to prepare this compound fresh before each experiment. Freezing and thawing can introduce additional stress and accelerate degradation. There is no evidence in the current literature to support the long-term stability of frozen this compound solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable steps to resolve them.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Rapid loss of this compound concentration after synthesis. | Inappropriate pH: The solution may be too acidic, favoring the less stable HOSCN form. | - Prepare and store this compound in a buffered solution at a neutral or slightly alkaline pH (e.g., pH 7.4 phosphate buffer) to favor the more stable OSCN⁻ form.[3] - Regularly check the pH of your solution, as the degradation products can alter it. |
| Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways. | - Always prepare and handle this compound solutions on ice. - Use pre-chilled buffers and reagents for synthesis. - If the experiment allows, conduct it at a reduced temperature. | |
| Presence of Excess Thiocyanate (SCN⁻): The precursor SCN⁻ can contribute to the degradation of this compound through comproportionation reactions.[1] | - If possible, purify the this compound solution to remove excess SCN⁻ after synthesis. - Optimize the synthesis protocol to use a minimal excess of SCN⁻. | |
| Inconsistent results between experimental replicates. | Variable this compound Concentration: Due to its rapid degradation, the actual concentration of this compound may vary significantly between the start and end of an experiment, and between different runs. | - Always measure the concentration of your this compound solution immediately before each experiment. A common method is the oxidation of 5-thio-2-nitrobenzoic acid (TNB), which can be monitored spectrophotometrically. - Prepare fresh this compound for each replicate or set of experiments. |
| Contamination with Metal Ions: Trace metal ions can catalyze the degradation of reactive species. | - Use high-purity water and reagents for all solutions. - Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to your buffer to sequester any contaminating metal ions. | |
| Precipitate formation in the this compound solution. | Formation of Insoluble Degradation Products: The complex degradation pathway of this compound can lead to the formation of various sulfur-containing byproducts, some of which may be insoluble. | - Centrifuge the solution at a low speed and use the supernatant if a precipitate is observed. - Adjusting the pH to a more alkaline value might help in keeping some of the degradation products in solution. |
Data on this compound Stability
The stability of this compound is critically dependent on the pH of the solution. The following table summarizes the observed pseudo-first-order rate constants for the decomposition of a 3.5 mM solution of HOSCN/OSCN⁻ at 25.0 °C.
| pH | Observed Rate Constant (k_obs) (s⁻¹) | Approximate Half-life (t½) (s) |
| 4.37 | ~7.5 | ~0.09 |
| 4.67 | ~4.0 | ~0.17 |
| 4.98 | ~2.0 | ~0.35 |
| 5.32 | ~1.0 | ~0.69 |
| 5.66 | ~0.5 | ~1.39 |
| 7.0 | (Qualitative) Several minutes | (Qualitative) Several minutes |
Data adapted from a study on the decomposition of HOSCN/OSCN⁻. The half-life is estimated using the formula t½ = ln(2)/k_obs.[2][3]
Key Experimental Protocols
Optimized Enzymatic Synthesis of this compound
This protocol is designed to maximize the yield and initial stability of the this compound solution.
Materials:
-
Lactoperoxidase (LPO) solution (e.g., 1 mg/mL in phosphate buffer)
-
Sodium thiocyanate (NaSCN) solution (e.g., 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 1 M)
-
Phosphate buffer (100 mM, pH 7.4), chilled on ice
Procedure:
-
Pre-cool all reagents: Place the LPO solution, NaSCN solution, H₂O₂ solution, and phosphate buffer on ice for at least 30 minutes before starting the synthesis.
-
Reaction setup: In a pre-chilled microcentrifuge tube, combine the LPO solution and NaSCN solution in the desired molar ratio. A common starting point is a final concentration of 10-20 µM LPO and 10-20 mM NaSCN in the final reaction volume.
-
Initiate the reaction: Add a stoichiometric amount of H₂O₂ to the LPO/NaSCN mixture. For example, to generate 1 mM this compound, add H₂O₂ to a final concentration of 1 mM.
-
Incubation: Gently mix the solution and incubate on ice for a short period (e.g., 1-5 minutes). The optimal incubation time may need to be determined empirically.
-
Enzyme removal (optional but recommended): To stop the reaction and remove the enzyme, which could interfere with downstream applications, use a centrifugal filter unit with a molecular weight cutoff that retains the LPO (e.g., 30 kDa). Centrifuge at a low temperature (4 °C).
-
Immediate use: Use the freshly prepared this compound solution immediately for your experiments to minimize degradation.
Measurement of this compound Concentration
This method is based on the oxidation of 5-thio-2-nitrobenzoic acid (TNB).
Materials:
-
This compound solution (freshly prepared)
-
TNB solution (e.g., 100 µM in phosphate buffer, pH 7.4)
-
Phosphate buffer (100 mM, pH 7.4)
-
Spectrophotometer
Procedure:
-
Blank measurement: Measure the absorbance of the TNB solution at 412 nm.
-
Reaction: Add a small, known volume of the this compound solution to the TNB solution. The final concentration of this compound should be in the low micromolar range to ensure a measurable change in absorbance.
-
Absorbance reading: Immediately after adding the this compound, mix the solution and measure the absorbance at 412 nm.
-
Calculation: The concentration of this compound can be calculated based on the decrease in absorbance of the TNB solution, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm). Remember that two molecules of TNB are oxidized by one molecule of this compound.
Visualizing Degradation and Stabilization Concepts
The following diagrams illustrate the key pathways and logical steps involved in managing this compound stability.
Caption: The equilibrium between HOSCN and OSCN⁻ is pH-dependent.
Caption: A logical workflow for troubleshooting this compound instability.
References
Technical Support Center: Enhancing Hypothiocyanite Fluorescent Probe Performance
Welcome to the Technical Support Center for hypothiocyanite (HOSCN/OSCN⁻) fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the specificity and sensitivity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the significance of detecting this compound in biological systems?
This compound is a potent antimicrobial oxidant produced by the innate immune system. It is synthesized from thiocyanate (SCN⁻) and hydrogen peroxide (H₂O₂) by heme peroxidases like lactoperoxidase (LPO), myeloperoxidase (MPO), and eosinophil peroxidase (EPO).[1][2] Unlike other reactive oxygen species, HOSCN is selectively toxic to pathogens while being well-tolerated by host tissues, making it a crucial component of host defense.[2] Abnormal levels of HOSCN and its precursor, thiocyanate, are associated with various inflammatory diseases. Therefore, sensitive and specific detection of HOSCN is vital for understanding its role in health and disease.
Q2: My fluorescent probe is showing a weak or no signal. What are the possible causes and solutions?
A weak or absent signal is a common issue in fluorescence microscopy. Several factors could be contributing to this problem.
-
Probe Concentration is Too Low: The concentration of the fluorescent probe may be insufficient for detection.
-
Solution: Perform a titration to determine the optimal probe concentration. For initial testing, concentrations often start around 1 µg/mL.[3]
-
-
Suboptimal Excitation/Emission Settings: The microscope settings may not be correctly configured for your specific probe.
-
Photobleaching: The fluorophore may be degrading due to prolonged exposure to excitation light.
-
Solution: Minimize light exposure by using neutral density filters, reducing exposure time, and using an anti-fade mounting medium.[4]
-
-
Low Target Abundance: The concentration of this compound in your sample may be below the detection limit of the probe.
-
Solution: Choose a probe with a lower detection limit and higher sensitivity. Consider using brighter fluorophores for low-abundance targets.
-
Q3: I am observing high background fluorescence, which is masking my signal. How can I reduce it?
High background fluorescence can obscure the specific signal from your probe. Here are several strategies to minimize it:
-
Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, contributing to background noise.
-
Solution: Image an unstained control sample to determine the level of autofluorescence. If possible, choose a probe that excites at a wavelength where autofluorescence is minimal (e.g., red or far-red region).
-
-
Non-specific Probe Binding: The probe may be binding to components in the sample other than this compound.
-
Solution: Optimize washing steps to remove unbound probe. Consider using blocking agents to reduce non-specific binding sites.
-
-
Contaminated Reagents: Buffers and media can sometimes contain fluorescent contaminants.
-
Solution: Use high-purity reagents and phenol red-free media for cell-based assays.
-
Q4: How can I be sure that my probe is specifically detecting this compound and not other reactive oxygen species (ROS)?
Specificity is a critical concern, as many fluorescent probes can react with multiple ROS.
-
Probe Chemistry: Understand the reaction mechanism of your probe. Some probes are designed to react specifically with HOSCN.
-
Control Experiments: Perform control experiments using other ROS (e.g., H₂O₂, ONOO⁻, HOCl) to assess the cross-reactivity of your probe.
-
Interfering Substances: Thiols, such as glutathione (GSH), are present in high concentrations in cells and can potentially react with some probes.[5]
-
Solution: Select a probe that has been demonstrated to have low cross-reactivity with thiols and other relevant biological molecules.
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with this compound fluorescent probes.
| Problem | Potential Cause | Recommended Solution |
| Low/No Signal | Probe concentration too low. | Perform a concentration titration to find the optimal concentration. |
| Incorrect microscope filter set. | Verify the excitation and emission spectra of your probe and use the appropriate filters. | |
| Photobleaching. | Use an anti-fade mounting medium, reduce excitation light intensity and exposure time. | |
| Low this compound concentration. | Use a more sensitive probe or a method to stimulate HOSCN production if applicable. | |
| High Background | Autofluorescence. | Image an unstained control. Use probes with longer excitation wavelengths. |
| Non-specific binding of the probe. | Optimize washing steps. Use blocking buffers. | |
| Contaminated solutions or media. | Use high-purity reagents and phenol red-free media. | |
| Poor Specificity | Cross-reactivity with other ROS. | Perform control experiments with other ROS to confirm specificity. |
| Interference from biological thiols. | Choose a probe designed to be selective for HOSCN over thiols. | |
| Signal Fades Quickly | Photobleaching. | Minimize light exposure. Use a more photostable fluorophore. |
| Probe instability. | Check the stability of the probe under your experimental conditions (pH, temperature). |
Quantitative Data Summary
The selection of an appropriate fluorescent probe is crucial for the success of your experiment. The following table summarizes key quantitative data for a selection of fluorescent probes used for the detection of various reactive species, which can serve as a reference for selecting a probe with the desired characteristics for this compound detection.
| Probe Name/Type | Analyte | Detection Limit | Quantum Yield (Φ) | Excitation (nm) | Emission (nm) | Reference |
| PI-CN | HSO₃⁻/SO₃²⁻ | 7.5 nM | - | 320 | 499 | [6] |
| PI-Br | HSO₃⁻/SO₃²⁻ | 28 nM | - | - | - | [6] |
| PI-H | HSO₃⁻/SO₃²⁻ | 27 nM | - | - | - | [6] |
| PI-OH | HSO₃⁻/SO₃²⁻ | 37 nM | - | - | - | [6] |
| RSHP1 | Biothiols | - | <0.1 (probe), 0.76 (product) | 340 | 455 | [7] |
| RSHP2 | Biothiols | - | <0.1 (probe), 0.85 (product) | 482 | 516 | [7] |
| RSHP3 | Biothiols | - | <0.1 (probe), 0.85 (product) | 490 | 518 | [7] |
| 60T | Cys/Hcy/GSH/H₂S | 0.140 - 0.396 µM | - | 580 | 630 | [3] |
| ASQDs | Thiocyanate | 1 x 10⁻¹⁰ M | 0.37 | 327 | 439 | [8] |
| TMN-NCS | Cysteine | 120 nM | - | - | - | [9] |
Note: Data for probes not specific to this compound are provided for comparative purposes of probe performance metrics.
Experimental Protocols
General Protocol for In Vitro Detection of this compound
This protocol provides a general framework for the in vitro detection of this compound using a fluorescent probe. Optimization will be required for specific probes and experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the probe by diluting the stock solution in the assay buffer (e.g., PBS, pH 7.4). The final concentration should be optimized for your specific probe.
-
Prepare a fresh solution of this compound in the assay buffer immediately before use.
-
-
Assay Procedure:
-
To a microplate well, add the working solution of the fluorescent probe.
-
Add varying concentrations of the this compound solution to the wells.
-
Include a blank control (probe in buffer only) and a positive control if available.
-
Incubate the plate at the desired temperature for the optimal reaction time (determined through kinetic studies).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for your probe.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank control).
-
Plot the fluorescence intensity as a function of the this compound concentration to generate a calibration curve.
-
General Protocol for Live Cell Imaging of this compound
This protocol outlines the basic steps for imaging this compound in living cells. Specific details will vary depending on the cell type and the probe used.
-
Cell Culture:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells with a warm imaging buffer (e.g., HBSS or phenol red-free medium).
-
Incubate the cells with the fluorescent probe at the optimized concentration in the imaging buffer for the recommended time (typically 15-60 minutes) at 37°C.
-
-
Washing:
-
Gently wash the cells two to three times with the warm imaging buffer to remove any excess probe.
-
-
Stimulation (Optional):
-
If you are investigating stimulated production of this compound, add the stimulus to the cells and incubate for the desired time.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for your probe.
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[10]
-
Acquire images at different time points to monitor dynamic changes in this compound levels.
-
Visualizations
References
- 1. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
- 5. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 6. The role of metals in this compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 9. Red-emitting fluorescent turn-on probe with specific isothiocyanate recognition site for cysteine imaging in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Measuring Hypothiocyanite (HOSCN) In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vivo measurement of hypothiocyanite (HOSCN). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the significant challenges encountered in detecting and quantifying this important antimicrobial oxidant.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HOSCN) and why is its in vivo measurement important?
This compound (HOSCN), and its protonated form, hypothiocyanous acid, is a potent antimicrobial oxidant produced by the innate immune system. It is generated by heme peroxidases, such as lactoperoxidase (LPO), myeloperoxidase (MPO), and eosinophil peroxidase (EPO), which catalyze the reaction between hydrogen peroxide (H₂O₂) and thiocyanate (SCN⁻)[1][2]. Unlike more aggressive oxidants like hypochlorous acid (HOCl), HOSCN is generally not toxic to host cells but effectively kills or inhibits the growth of a wide range of microorganisms[3]. Measuring HOSCN concentrations in vivo is crucial for understanding its role in host-pathogen interactions, inflammatory diseases like cystic fibrosis, and oral health[1][4].
Q2: What are the primary challenges in measuring HOSCN concentrations in vivo?
Directly measuring HOSCN in vivo is exceptionally challenging due to several factors:
-
Lack of Specific Probes: There is a significant scarcity of highly specific fluorescent probes or analytical reagents for HOSCN. Many existing probes for reactive oxygen species (ROS) have not been thoroughly tested for cross-reactivity with HOSCN[1][5].
-
Interference from Other Oxidants: Biological systems contain a complex mixture of oxidants (e.g., H₂O₂, HOCl) that can interfere with traditional measurement methods, leading to false-positive results[1][3][5].
-
Analyte Instability: HOSCN is a reactive molecule with a half-life on the order of minutes at physiological pH, making sample collection and analysis time-sensitive[6].
-
Low Concentrations: Endogenous HOSCN levels can be low, requiring highly sensitive detection methods.
-
Absence of Specific Biomarkers: Unlike for other oxidants like HOCl, there are currently no known unique biomarkers produced from HOSCN's reaction with biological molecules that can be used for indirect quantification[1][5].
Q3: What are the main methods currently used for HOSCN detection?
Current methods for HOSCN detection can be broadly categorized as follows:
-
Spectrophotometric Assays: These older methods often rely on the oxidation of thiol-containing reagents, such as 5-thio-2-nitrobenzoate (TNB), which can be monitored by changes in absorbance. However, they are prone to interference from other biological oxidants[1][3][5].
-
Ion Chromatography: A more recent and specific method has been developed for quantifying HOSCN in saliva, using ion chromatography combined with UV and electrochemical detection. Its applicability to other biological fluids is still under investigation[1][3][5].
-
Fluorescent Probes and Biosensors: While no perfectly specific probe exists, some have been shown to react with HOSCN. For example, a biosensor based on the transcription factor NemR responds to HOSCN, but it also reacts with HOCl, limiting its specificity[1][5]. The development of HOSCN-selective fluorescent probes remains an active area of research.
-
Indirect Measurement: Due to the difficulties in direct detection, the presence of HOSCN is often inferred by measuring its essential precursors: a suitable heme peroxidase, thiocyanate (SCN⁻), and hydrogen peroxide (H₂O₂)[1].
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a problem-cause-solution format.
Problem 1: High background signal or false positives with thiol-based spectrophotometric assays (e.g., TNB assay).
-
Potential Cause 1: Interference from other oxidants in the biological sample, such as hypochlorous acid (HOCl) or hydrogen peroxide (H₂O₂), which can also oxidize the thiol reagent.
-
Solution: Implement rigorous controls. Run parallel experiments where catalase is added to the sample to eliminate H₂O₂. To account for HOCl, consider adding a scavenger like methionine. The difference in signal between the treated and untreated samples can help isolate the contribution of HOSCN.
-
-
Potential Cause 2: The sample matrix itself contains substances that absorb light at the same wavelength as the detection molecule.
-
Solution: Always run a sample blank that contains the biological matrix but not the detection reagent. Subtract the absorbance of this blank from your experimental readings. If matrix effects are severe, consider partial purification or dialysis of the sample before analysis.
-
Problem 2: Low signal or poor sensitivity, suggesting HOSCN is not being detected.
-
Potential Cause 1: HOSCN has degraded in the sample due to its inherent instability.
-
Solution: Minimize the time between sample collection and analysis. Keep samples on ice to slow down degradation. If possible, perform the assay immediately after collection. For long-term storage, the stability of HOSCN in your specific sample type and storage conditions should be validated.
-
-
Potential Cause 2: Insufficient concentration of one or more precursors (LPO, SCN⁻, H₂O₂) is limiting HOSCN production in your in vivo or ex vivo model.
-
Solution: Independently measure the concentrations of the peroxidase, SCN⁻, and H₂O₂ in your system to confirm they are not rate-limiting. Saliva, for instance, is known to be rich in SCN⁻ (0.5-3 mM)[2].
-
-
Potential Cause 3: The pH of the assay buffer is not optimal for HOSCN stability or the detection reaction.
-
Solution: The pKa of HOSCN is approximately 5.3, meaning it exists primarily as the OSCN⁻ anion at physiological pH[1][5]. The optimal pH for HOSCN generation by the peroxidase system is typically between 6.5 and 7.0[7]. Ensure your buffers are within the optimal range for both generation and detection.
-
Problem 3: Inconsistent and non-reproducible results between experimental replicates.
-
Potential Cause 1: Variability in sample collection and handling.
-
Potential Cause 2: Inconsistent treatment of cells or tissues with HOSCN.
-
Solution: When treating cells, it is crucial to use a consistent method. The two most common approaches are adding a pre-synthesized bolus of HOSCN or generating it in situ by adding the peroxidase, SCN⁻, and an H₂O₂-generating system. Be aware that these two methods can yield different biological responses and choose one to use consistently[1][9].
-
Data Presentation: Comparison of HOSCN Detection Methods
| Method | Principle | Specificity | Limit of Detection (LOD) | Advantages | Limitations |
| Thiol-Oxidation Assays (e.g., TNB) | Spectrophotometric detection of the oxidation of a thiol-containing compound by HOSCN. | Low. Prone to interference from other biological oxidants (e.g., HOCl, H₂O₂). | Micromolar (µM) range. | Simple, inexpensive, and rapid. | Requires extensive controls to account for non-specific oxidation[1][3][5]. |
| Ion Chromatography | Separation of OSCN⁻ from other anions followed by quantification using UV and electrochemical detectors. | High. Can distinguish OSCN⁻ from SCN⁻ and other ions. | ~1.5 µM (0.09 mg/L)[3]. | Highly specific and quantitative. | Not widely adopted; applicability to various biological fluids beyond saliva is not well-established[1][5]. Requires specialized equipment. |
| Fluorescent Probes/Biosensors | A molecule that exhibits a change in fluorescence upon reaction with HOSCN. | Variable. Most current options lack high specificity and cross-react with other ROS/RCS[1][10]. | Nanomolar (nM) to micromolar (µM) range, probe-dependent. | Potential for high sensitivity and in situ imaging in live cells. | Lack of HOSCN-specific probes is a major hurdle. Interpretation can be complex due to probe reactions with other species[1][5][11]. |
Experimental Protocols
Protocol 1: Spectrophotometric Measurement of HOSCN using the TNB Assay
This protocol is adapted from methods described for measuring HOSCN in saliva[3].
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) stock solution
-
EDTA
-
Spectrophotometer capable of reading at 412 nm
-
Biological sample suspected to contain HOSCN
Procedure:
-
Preparation of TNB Reagent: Prepare a working solution of 5-thio-2-nitrobenzoate (TNB) by reducing DTNB with a mild reducing agent like sodium borohydride. Ensure the final solution is clear and stored appropriately.
-
Sample Preparation: Collect the biological sample (e.g., saliva, cell culture supernatant). If necessary, centrifuge to remove debris. Keep on ice.
-
Reaction Setup:
-
In a microcuvette or 96-well plate, add your biological sample to the phosphate buffer.
-
Add the TNB working solution to the sample. The final concentration of TNB should be in excess of the expected HOSCN concentration.
-
HOSCN will oxidize the thiol group on TNB, causing a decrease in absorbance at 412 nm.
-
-
Measurement: Immediately measure the absorbance at 412 nm. The rate of decrease in absorbance is proportional to the HOSCN concentration.
-
Quantification: Calibrate the assay using a standard curve generated with freshly synthesized HOSCN of known concentrations. HOSCN can be prepared by reacting a known amount of SCN⁻ with H₂O₂ in the presence of lactoperoxidase.
-
Controls (Critical):
-
Blank: Run a reaction with buffer instead of the biological sample.
-
H₂O₂ Interference: Add catalase to a parallel sample to decompose H₂O₂ and measure the remaining oxidation of TNB.
-
Other Oxidants: Use specific scavengers for other suspected interfering oxidants if possible.
-
Protocol 2: General Workflow for Ion Chromatography-Based HOSCN Detection
This protocol outlines the general steps based on a described method[3]. Specific parameters will depend on the instrument and column used.
Materials:
-
Ion chromatograph with UV and electrochemical detectors
-
Anion-exchange column
-
Mobile phase (e.g., a gradient of sodium hydroxide)
-
Sample filtration units (e.g., 0.22 µm)
-
HOSCN standards for calibration
Procedure:
-
Sample Preparation: Collect the biological fluid. Centrifuge to remove particulates and then filter through a 0.22 µm filter to prevent column clogging. Dilute the sample in the mobile phase if necessary.
-
Instrument Setup: Equilibrate the ion chromatography system, including the anion-exchange column, with the starting mobile phase until a stable baseline is achieved.
-
Injection: Inject a known volume of the prepared sample onto the column.
-
Separation: Run the chromatographic separation, typically using a gradient elution to separate OSCN⁻ from other anions like SCN⁻, chloride, and phosphate.
-
Detection: Monitor the column eluent using both a UV detector (HOSCN has a characteristic absorbance) and an electrochemical detector for enhanced specificity and sensitivity.
-
Quantification: Identify the HOSCN peak based on its retention time compared to a pure HOSCN standard. Quantify the concentration by integrating the peak area and comparing it to a calibration curve constructed from known concentrations of HOSCN.
Mandatory Visualizations
Caption: Enzymatic synthesis of HOSCN by peroxidases for antimicrobial activity.
Caption: A workflow for troubleshooting common issues in HOSCN measurement.
Caption: Logical relationships between HOSCN measurement challenges and solutions.
References
- 1. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research & Innovation | UAB News [uab.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of the this compound (OSCN-) ion in human parotid saliva and the effect of pH on OSCN- generation in the salivary peroxidase antimicrobial system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. The role of metals in this compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The challenges of using fluorescent probes to detect and quantify specific reactive oxygen species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reproducible Hypothiocyanite Generation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hypothiocyanite generation protocols.
Troubleshooting Guides
Issue 1: Low or No this compound (OSCN⁻) Yield
-
Question: My reaction is producing very little or no this compound. What are the common causes and how can I fix it?
-
Answer: Low or no OSCN⁻ yield is a frequent issue. Here are the primary factors to investigate:
-
Sub-optimal pH: Lactoperoxidase (LPO) activity is highly pH-dependent. The optimal pH range for OSCN⁻ generation is typically 6.5-7.0.[1] LPO stability decreases in acidic environments (pH < 5.3), which can lead to irreversible inactivation.[2][3]
-
Solution: Ensure your reaction buffer is freshly prepared and the pH is accurately measured and maintained within the optimal range.
-
-
Incorrect Reagent Concentrations: The concentrations of lactoperoxidase (LPO), thiocyanate (SCN⁻), and hydrogen peroxide (H₂O₂) are critical. Excess H₂O₂ can inhibit and even inactivate the LPO enzyme.[4]
-
Solution: Optimize the concentrations of all three components. Refer to the table below for recommended starting concentrations. It is crucial to titrate the H₂O₂ concentration to find the optimal level for your specific conditions.
-
-
Inactive Lactoperoxidase (LPO): The enzyme may have lost activity due to improper storage or handling. LPO is sensitive to temperature fluctuations and repeated freeze-thaw cycles.
-
Solution: Store LPO according to the manufacturer's instructions, typically at 4°C for short-term and -20°C or -80°C for long-term storage. When preparing for an experiment, keep the enzyme on ice.[5] If you suspect the enzyme is inactive, test its activity using a standard assay, such as the ABTS or guaiacol assay, before proceeding with your this compound generation.
-
-
Poor Quality of Reagents: The purity and stability of SCN⁻ and H₂O₂ can affect the reaction. H₂O₂ solutions can degrade over time.
-
Solution: Use high-purity reagents. Prepare fresh H₂O₂ dilutions before each experiment and determine the precise concentration spectrophotometrically.
-
-
Issue 2: High Variability Between Experimental Replicates
-
Question: I am observing significant differences in this compound yield between my experimental replicates. What could be causing this inconsistency?
-
Answer: High variability can stem from several sources. Here's a checklist to ensure reproducibility:
-
Inconsistent Pipetting: Small errors in pipetting volumes, especially of concentrated enzyme or H₂O₂, can lead to large variations in the final results.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For small volumes, it is advisable to prepare a master mix of reagents to be distributed across replicates.
-
-
Temperature Fluctuations: LPO activity is temperature-dependent. Inconsistent incubation temperatures will lead to variable reaction rates.
-
Solution: Use a water bath or incubator to maintain a constant and uniform temperature throughout the experiment. Ensure all solutions have reached the target temperature before initiating the reaction.
-
-
Timing of Reagent Addition: The order and timing of reagent addition should be consistent for all replicates. The reaction starts immediately upon the addition of all three components.
-
Solution: Add the final reagent (often H₂O₂) to all replicates in a consistent and timely manner to start the reactions simultaneously.
-
-
Inadequate Mixing: If the reagents are not mixed thoroughly, the reaction will not proceed uniformly throughout the solution.
-
Solution: Gently mix the solution immediately after adding each reagent, and especially after initiating the reaction. Avoid vigorous vortexing that could denature the enzyme.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for this compound generation?
-
A1: The optimal pH for the lactoperoxidase system to generate this compound is in the range of 6.5-7.0.[1] Enzyme activity significantly decreases at more acidic or alkaline pH values.
-
-
Q2: How can I measure the concentration of generated this compound?
-
A2: A common method is to measure the oxidation of 5-thio-2-nitrobenzoic acid (TNB) to 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which can be monitored spectrophotometrically.[4] Another method involves direct measurement of OSCN⁻ absorbance at 235 nm.
-
-
Q3: What are the typical concentrations of LPO, SCN⁻, and H₂O₂ to use?
-
A3: Optimal concentrations can vary depending on the specific experimental goals. However, a common starting point is in the nanomolar range for LPO and the millimolar range for SCN⁻ and H₂O₂. Refer to the data tables below for examples from published protocols.
-
-
Q4: Can I use a different peroxidase enzyme?
-
A4: While other peroxidases exist, lactoperoxidase is specifically efficient at oxidizing thiocyanate to this compound. Myeloperoxidase (MPO), for example, can also perform this reaction but has a different substrate preference. For reproducible this compound generation, using a purified and well-characterized lactoperoxidase is recommended.
-
-
Q5: My hydrogen peroxide solution is old. Can I still use it?
-
A5: It is highly recommended to use a fresh solution of hydrogen peroxide. H₂O₂ degrades over time, and its actual concentration may be lower than stated. The concentration of H₂O₂ is a critical parameter that can be a limiting factor or an inhibitor of the reaction. Always prepare fresh dilutions from a concentrated stock and determine the exact concentration spectrophotometrically before use.
-
Data Presentation
Table 1: Recommended Component Concentrations for this compound Generation
| Component | Typical Concentration Range | Reference |
| Lactoperoxidase (LPO) | 5 nM - 1 µM | [6] |
| Thiocyanate (SCN⁻) | 1 mM - 10 mM | [6] |
| Hydrogen Peroxide (H₂O₂) | 20 µM - 800 µM | [6][7] |
Table 2: Optimal Conditions for Lactoperoxidase Activity
| Parameter | Optimal Range/Value | Notes | Reference |
| pH | 6.5 - 7.0 | Activity decreases significantly outside this range. | [1] |
| Temperature | 37°C | Mimics physiological conditions. | [6] |
Experimental Protocols
Protocol 1: Generation of this compound
This protocol describes a standard method for the enzymatic generation of this compound.
-
Prepare Reagents:
-
Lactoperoxidase (LPO) Stock Solution: Prepare a 1 µM stock solution of LPO in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0). Store on ice.
-
Thiocyanate (SCN⁻) Stock Solution: Prepare a 100 mM stock solution of potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) in ultrapure water.
-
Hydrogen Peroxide (H₂O₂) Stock Solution: Prepare a 10 mM stock solution of H₂O₂ in ultrapure water. Determine the exact concentration by measuring its absorbance at 240 nm (molar extinction coefficient ε = 43.6 M⁻¹cm⁻¹).
-
-
Reaction Setup:
-
In a microcentrifuge tube or a cuvette, combine the LPO stock solution and the SCN⁻ stock solution with buffer to achieve the desired final concentrations (e.g., 10 nM LPO and 2 mM SCN⁻).
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
-
Initiate Reaction:
-
Start the reaction by adding the H₂O₂ stock solution to the desired final concentration (e.g., 100 µM).
-
Mix gently but thoroughly.
-
-
Incubation:
-
Incubate the reaction mixture for the desired period (e.g., 10-30 minutes) at a constant temperature.
-
Protocol 2: Quantification of this compound using the TNB Assay
This protocol allows for the indirect quantification of this compound by measuring the oxidation of TNB.
-
Prepare Reagents:
-
TNB Solution: Prepare a solution of 5-thio-2-nitrobenzoic acid (TNB) in the reaction buffer. The concentration should be in excess of the expected this compound concentration.
-
DTNB Standard Curve: Prepare a standard curve of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to correlate absorbance with concentration.
-
-
Assay Procedure:
-
Add the TNB solution to the reaction mixture containing the generated this compound.
-
Incubate for a short period (e.g., 2-5 minutes) to allow for the reaction between OSCN⁻ and TNB to go to completion.
-
Measure the decrease in absorbance at 412 nm, which corresponds to the consumption of TNB.
-
Alternatively, measure the increase in absorbance at a wavelength specific to the oxidized product if a suitable one is identified.
-
-
Calculation:
-
Calculate the amount of TNB oxidized by the this compound. The stoichiometry of the reaction is 2 moles of TNB oxidized per mole of OSCN⁻.
-
Mandatory Visualization
Caption: Experimental workflow for the generation and quantification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
Technical Support Center: Avoiding Artifacts in Cell-Based Assays Involving Hypothiocyanite
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate artifacts in cell-based assays involving hypothiocyanite (OSCN⁻).
Introduction to this compound Interference
This compound is a potent oxidizing agent produced by peroxidases, such as lactoperoxidase (LPO), which catalyzes the reaction between hydrogen peroxide (H₂O₂) and thiocyanate (SCN⁻).[1][2][3] While it is a key component of the innate immune system's antimicrobial activity and is generally well-tolerated by mammalian cells, its reactive nature can lead to significant artifacts in common cell-based assays.[1][4][5][6] These artifacts arise from the direct chemical interaction of OSCN⁻ with assay reagents or its influence on cellular redox states, leading to misinterpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be present in my cell-based assay?
A1: this compound (OSCN⁻) is an antimicrobial oxidant generated by the peroxidase-catalyzed reaction of H₂O₂ with SCN⁻.[2][3] It may be intentionally added as an experimental variable, especially in studies of innate immunity, infectious disease, or oxidative stress.[1][7] It can also be generated endogenously by cells in culture, particularly phagocytes or epithelial cells, if the necessary components (peroxidases, H₂O₂, SCN⁻) are present in the media or secreted by the cells.[8]
Q2: How does this compound cause artifacts in cell-based assays?
A2: As a strong oxidant, this compound can directly interfere with assay chemistry. Its primary mechanism of action involves the oxidation of sulfhydryl (-SH) groups on proteins and other molecules.[2] This can lead to:
-
Direct Reduction of Assay Dyes: It can chemically reduce colorimetric or fluorometric indicator dyes, such as tetrazolium salts (MTT, XTT, MTS), mimicking the metabolic activity of viable cells and causing false-positive signals.[9]
-
Enzyme Inhibition/Activation: It can oxidize critical residues in enzymes, such as luciferase, altering their activity and leading to inaccurate measurements in reporter assays.[10]
-
Interference with Redox-Sensitive Probes: It can directly oxidize probes used to measure cellular reactive oxygen species (ROS), such as DCFH-DA, masking the true cellular oxidative state.[11]
Q3: Which types of assays are most susceptible to this compound interference?
A3: Assays that rely on redox reactions are highly susceptible. This includes:
-
Metabolic Viability Assays: Tetrazolium-based assays (MTT, XTT, WST-1, MTS) and resazurin-based assays (e.g., AlamarBlue, CellTiter-Blue) are particularly vulnerable.[9][12]
-
Luminescence-Based Assays: ATP-based viability assays that use luciferase can be affected, as OSCN⁻ may interfere with the luciferase enzyme.[10]
-
Oxidative Stress Assays: Assays using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can produce misleading results due to direct oxidation of the probe by OSCN⁻.[11][13]
Q4: What are the common signs of this compound-related artifacts in my data?
A4: Key indicators include:
-
Unusually High Viability Readings: An apparent increase in cell viability or metabolic activity that does not correlate with cell number or expected biological response.
-
High Background Signal in Cell-Free Controls: Significant signal development in wells containing media, assay reagents, and this compound, but no cells.
-
Inconsistent or Non-Reproducible Results: High variability between replicate wells or experiments, especially in luminescence or fluorescence-based assays.
-
Rapid Color/Signal Change: An immediate change in color or signal upon addition of the detection reagent, suggesting a chemical reaction rather than a slower, cell-mediated biological process.
Troubleshooting Guides
Problem 1: My tetrazolium-based viability assay (MTT, XTT, MTS) shows unexpectedly high readings.
Possible Cause: this compound is directly reducing the tetrazolium salt to a colored formazan product, independent of cellular metabolic activity. This chemical reaction artificially inflates the absorbance reading, leading to an overestimation of cell viability.[9]
Solutions & Experimental Protocols:
-
Run a Cell-Free Control: This is the most critical step to confirm interference.
-
Neutralize this compound: Chemically quench OSCN⁻ before adding the viability reagent.
-
Switch to a Non-Redox-Based Assay: Use an alternative method that does not rely on measuring metabolic redox potential.
Protocol: Cell-Free Interference Control
Objective: To determine if this compound directly reacts with the viability reagent.
Methodology:
-
Prepare a 96-well plate with the same layout as your main experiment.
-
In place of cell suspensions, add cell culture medium to each well.
-
Add your test compounds and this compound at the exact same concentrations used in the cell-based experiment. Include a "this compound-only" control.
-
Incubate the plate for the same duration as your compound treatment.
-
Add the tetrazolium reagent (e.g., MTT, XTT) to all wells as per the manufacturer's protocol.
-
Incubate for the standard time (e.g., 1-4 hours).
-
Read the absorbance on a plate reader. A significant signal in cell-free wells containing this compound confirms direct chemical interference.
Data Interpretation Example
| Condition | Mean Absorbance (570 nm) | Interpretation |
| Untreated Cells | 1.25 | Baseline cell viability |
| Cells + OSCN⁻ (100 µM) | 2.10 | Apparent high viability |
| Media Only (No Cells) | 0.05 | Background |
| Media + OSCN⁻ (100 µM) | 0.95 | Artifact Confirmed: High signal without cells |
Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering unexpected viability results.
Problem 2: My luciferase-based reporter or ATP assay results are inconsistent and show low signal.
Possible Cause: this compound can directly oxidize and inactivate the luciferase enzyme or its substrate (luciferin), leading to signal quenching and an underestimation of reporter activity or ATP levels.[10]
Solutions & Experimental Protocols:
-
Incorporate a Quenching Step: Add a reducing agent to neutralize OSCN⁻ immediately before cell lysis and reagent addition.
-
Wash Cells Thoroughly: Remove extracellular OSCN⁻ before proceeding with the assay.
Protocol: this compound Neutralization for Luminescence Assays
Objective: To prevent OSCN⁻ from interfering with the luciferase reaction by neutralizing it with a quenching agent.
Materials:
-
N-acetyl-L-cysteine (NAC) or Sodium Thiosulfate (Na₂S₂O₃) stock solution (e.g., 1 M in PBS, sterile filtered).
-
Phosphate-Buffered Saline (PBS).
Methodology:
-
Following the experimental treatment with this compound, carefully aspirate the culture medium.
-
Gently wash the cell monolayer twice with 100 µL of sterile PBS to remove residual extracellular OSCN⁻.
-
Add 50 µL of a quenching solution (e.g., 1 mM NAC in PBS) to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the quenching solution.
-
Proceed immediately with the cell lysis and luciferase assay protocol according to the manufacturer's instructions.
Quantitative Data Example: Effect of Quenching on Luciferase Activity
| Condition | Quenching Step | Relative Luminescence Units (RLU) | % Signal Recovery |
| Untreated Control | No | 850,000 | 100% |
| + OSCN⁻ (50 µM) | No | 120,000 | 14% |
| + OSCN⁻ (50 µM) | Yes (1 mM NAC) | 795,000 | 94% |
Problem 3: My oxidative stress assay using a DCFH-DA probe shows extremely high fluorescence.
Possible Cause: this compound, as a potent oxidant, can directly oxidize the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) to the highly fluorescent 2',7'-dichlorofluorescein (DCF) in a cell-free manner. This chemical artifact masks the true level of intracellular ROS production.[11][13]
Solutions & Experimental Protocols:
-
Perform a Cell-Free Control: This is essential to quantify the direct interaction between OSCN⁻ and the probe.
-
Modify the Experimental Timeline: Add OSCN⁻ after the probe has been loaded and excess probe has been washed away to minimize extracellular interaction.
-
Use an Alternative ROS Detection Method: Consider methods less prone to direct oxidation, such as those measuring specific antioxidant enzyme activity or using different classes of probes.
Signaling Pathway Interference Diagram
The diagram below shows how OSCN⁻ can interfere with a typical ROS detection pathway.
References
- 1. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and host-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of metals in this compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound produced by human and rat respiratory epithelial cells inactivates extracellular H1N2 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 13. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]
a researcher's guide to troubleshooting common issues in hypothiocyanite studies
Welcome to the technical support center for researchers working with hypothiocyanite (HOSCN/OSCN⁻). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in HOSCN research.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound (OSCN⁻) and hypothiocyanous acid (HOSCN)?
A1: Hypothiocyanous acid (HOSCN) is the protonated form of the this compound anion (OSCN⁻). The two exist in a pH-dependent equilibrium. HOSCN is a weak acid with a pKa of approximately 5.3.[1] At physiological pH (around 7.4), the equilibrium greatly favors the OSCN⁻ form. However, the uncharged HOSCN is considered the more reactive and bactericidal form as it can more readily cross cell membranes.[1]
Q2: Why is HOSCN/OSCN⁻ unstable, and how should it be handled?
A2: HOSCN/OSCN⁻ is inherently unstable in aqueous solutions and cannot be purchased or stored long-term.[2][3] Its stability is influenced by pH, concentration, and the presence of other molecules like thiocyanate (SCN⁻).[4][5][6] It must be synthesized fresh for each experiment. Due to its reactivity, particularly with thiol groups, it is crucial to use it shortly after synthesis and to be mindful of potential reactions with components of your experimental system (e.g., media, buffers).
Q3: Can I use standard fluorescent probes for reactive oxygen species (ROS) to detect HOSCN/OSCN⁻?
A3: Caution is advised. While many fluorescent probes exist for detecting ROS, RNS (reactive nitrogen species), and RCS (reactive chlorine species), their reactivity and specificity with HOSCN/OSCN⁻ are largely untested.[7] Therefore, relying on these probes for specific HOSCN/OSCN⁻ detection may yield inaccurate results. More specific methods like ion chromatography are recommended for quantification.
Troubleshooting Guides
Section 1: HOSCN/OSCN⁻ Synthesis
| Problem | Possible Causes | Solutions |
| Low yield of HOSCN/OSCN⁻ | 1. Suboptimal reagent ratios (LPO, SCN⁻, H₂O₂).2. Inaccurate H₂O₂ concentration.3. Incorrect buffer pH.4. Short incubation time. | 1. Optimize the molar ratios of SCN⁻ to H₂O₂. An excess of H₂O₂ can inhibit the lactoperoxidase (LPO) enzyme.2. Always measure the precise concentration of your H₂O₂ stock solution before use, as it can degrade over time.3. Ensure the reaction buffer pH is optimal for LPO activity (typically slightly acidic to neutral).4. Increase the incubation time, but be mindful of HOSCN/OSCN⁻ degradation. |
| Inconsistent results between batches | 1. Variability in enzyme activity.2. Degradation of H₂O₂ stock.3. Inconsistent timing of reagent addition and incubation. | 1. If purifying LPO, ensure consistent purity and activity between batches. Consider using a commercial, high-purity LPO.2. Use a fresh, accurately quantified H₂O₂ solution for each synthesis.3. Standardize your protocol with precise timing for each step. |
Section 2: HOSCN/OSCN⁻ Quantification
| Problem | Possible Causes | Solutions |
| High background in DTNB (Ellman's) assay | 1. Presence of other oxidizing agents in the sample.2. Contamination of reagents with thiols. | 1. Use appropriate controls to account for interference from other oxidants.[7] Consider a more specific method like ion chromatography.2. Ensure all buffers and reagents are free from reducing agents or thiol contaminants. |
| Inaccurate quantification | 1. Instability of HOSCN/OSCN⁻ leading to degradation before measurement.2. Interference from sample matrix (e.g., saliva, cell culture media). | 1. Perform the quantification assay immediately after synthesis.2. For complex biological samples, a specific method like ion chromatography with combined UV and electrochemical detection is recommended for accurate quantification.[8][9] |
Section 3: Cell-Based Assays
| Problem | Possible Causes | Solutions |
| High variability in cell viability/response | 1. Uneven cell seeding.2. Inconsistent HOSCN/OSCN⁻ concentration due to degradation.3. Reaction of HOSCN/OSCN⁻ with media components. | 1. Ensure a homogenous cell suspension before and during plating.2. Prepare and add HOSCN/OSCN⁻ to all wells in a consistent and timely manner.3. Be aware that HOSCN/OSCN⁻ can react with thiols in the media (e.g., cysteine, glutathione), reducing its effective concentration. Consider using a minimal buffer for the duration of the treatment. |
| Unexpected resistance of bacteria to HOSCN/OSCN⁻ | 1. Bacterial defense mechanisms.2. Presence of metal ions in the media. | 1. Be aware that some bacteria possess specific defense mechanisms, such as the RclA enzyme in E. coli, which reduces HOSCN to the less toxic SCN⁻.[7][10][11][12]2. Certain metal ions (e.g., Ni²⁺, Cu²⁺, Zn²⁺) can inhibit bacterial defense enzymes, potentially sensitizing them to HOSCN.[13] Conversely, chelating agents could increase resistance. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (HOSCN/OSCN⁻)
This protocol is adapted from optimized methods for generating HOSCN/OSCN⁻ using the lactoperoxidase (LPO) system.[2][3][14][15]
Materials:
-
Lactoperoxidase (LPO) from bovine milk
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Hydrogen peroxide (H₂O₂)
-
Sodium phosphate buffer (50 mM, pH 6.6)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NaSCN (e.g., 7.5 M) in the sodium phosphate buffer.
-
Prepare a stock solution of LPO (e.g., 1.5 µM) in the same buffer.
-
Accurately determine the concentration of your H₂O₂ stock solution by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹). Prepare a working solution (e.g., 3.75 M) in the buffer.
-
-
Reaction Mixture:
-
In a suitable reaction vessel, combine the NaSCN and LPO solutions.
-
-
Initiation of Synthesis:
-
To start the reaction, add the H₂O₂ working solution to the LPO/NaSCN mixture.
-
Incubate at room temperature for 15 minutes.
-
-
Quantification:
-
Immediately after incubation, determine the concentration of the synthesized HOSCN/OSCN⁻ (see Protocol 2).
-
Protocol 2: Quantification of HOSCN/OSCN⁻ using the DTNB (Ellman's) Assay
This assay indirectly measures HOSCN/OSCN⁻ by quantifying the decrease in a known amount of a thiol-containing compound, such as 5-thio-2-nitrobenzoic acid (TNB), which is oxidized by HOSCN/OSCN⁻. The consumption of TNB is monitored by measuring the decrease in absorbance of its colored product formed with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
DTNB stock solution
-
TNB standard solution
-
Synthesized HOSCN/OSCN⁻ solution
-
Phosphate buffer (pH 7.0)
-
Microplate reader
Procedure:
-
Prepare a standard curve of TNB concentration versus absorbance at 412 nm using the DTNB reagent.
-
In a separate reaction, incubate a known concentration of TNB with your freshly synthesized HOSCN/OSCN⁻ solution for a defined period.
-
Add DTNB to the reaction mixture to react with the remaining TNB.
-
Measure the absorbance at 412 nm.
-
Calculate the amount of TNB consumed by HOSCN/OSCN⁻ by comparing the absorbance to the standard curve. This will be stoichiometric to the amount of HOSCN/OSCN⁻ in your sample.
Protocol 3: Ion Chromatography for HOSCN/OSCN⁻ Quantification
For a more specific and robust quantification, especially in complex biological samples like saliva, ion chromatography is recommended.[8][9]
Instrumentation:
-
Ion chromatography system equipped with a suitable anion-exchange column (e.g., Dionex IonPac AS15), a UV detector, and an electrochemical detector.
General Procedure:
-
Sample Preparation: Centrifuge biological samples (e.g., saliva) to remove debris. Dilute if necessary in an appropriate buffer.
-
Chromatographic Separation:
-
Use an appropriate eluent (e.g., 63 mM sodium hydroxide) at a constant flow rate (e.g., 1 mL/min).
-
Inject the prepared sample into the system.
-
-
Detection:
-
Monitor the column effluent using both UV and electrochemical detectors. OSCN⁻ can be identified by its retention time and the combined detector response.
-
-
Quantification:
Visualizations
Enzymatic Synthesis of this compound
Caption: Enzymatic synthesis of hypothiocyanous acid by lactoperoxidase.
Bacterial Defense Against this compound
Caption: Bacterial defense against HOSCN via the RclA enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. An Optimized Protocol for Enzymatic Hypothiocyanous Acid Synthesis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Mechanism of Decomposition of the Human Defense Factor this compound Near Physiological pH - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 7. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific and robust ion chromatographic determination of this compound in saliva samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genome-wide characterization of this compound stress response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research & Innovation | UAB News [uab.edu]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. frontierspartnerships.org [frontierspartnerships.org]
Validation & Comparative
A Comparative Guide to the Validation of a Novel Assay for Hypothiocyanite Detection in Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel ion chromatography (IC) assay for the detection of hypothiocyanite (OSCN⁻) in clinical samples with the established colorimetric method using 5-thio-2-nitrobenzoic acid (TNB). This document outlines the performance characteristics of each assay, detailed experimental protocols, and a visual representation of the novel assay's workflow, offering valuable insights for researchers selecting the most appropriate method for their analytical needs.
Introduction
This compound is a potent antimicrobial molecule produced by the innate immune system, playing a crucial role in host defense in various biological fluids, including saliva.[1] Accurate and reliable quantification of this compound in clinical samples is essential for understanding its role in health and disease, as well as for the development of novel therapeutics. While traditional colorimetric assays have been widely used, novel methods with improved specificity and sensitivity are emerging. This guide focuses on the validation of a recently developed ion chromatography-based assay and compares its performance against the conventional TNB colorimetric method.
Data Presentation: A Comparative Analysis of Assay Performance
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative metrics for the novel ion chromatography assay and the established colorimetric TNB assay for this compound detection.
| Feature | Novel Ion Chromatography Assay | Existing Colorimetric (TNB) Assay |
| Principle | Separation of anions by ion exchange chromatography followed by simultaneous UV and electrochemical detection. | Spectrophotometric measurement of the decrease in absorbance at 412 nm as this compound oxidizes a thiol-containing reagent (TNB). |
| Limit of Detection (LOD) | < 0.09 mg/L (< 1.55 µM)[2][3] | ~5 µM[1] |
| Limit of Quantification (LOQ) | Not explicitly reported, but the assay is effective for quantifying levels in human saliva (median value of 0.56 mg/L).[2][3] | Not explicitly reported. |
| Linear Range | Not explicitly reported, but validated for the physiological range in human saliva.[2][3] | Dependent on initial TNB concentration, typically linear over a narrow range. |
| Specificity | High, due to chromatographic separation and dual detection.[2][3] | Prone to interference from other oxidizing agents that can react with thiols.[1] |
| Recovery in Clinical Samples | 95 ± 8% in human saliva.[2][3] | Variable, can be affected by matrix components. |
| Sample Type | Validated for human saliva.[2][3] | Applicable to various biological fluids, but requires careful controls for interfering substances.[1] |
Mandatory Visualization
Experimental Workflow for the Novel Ion Chromatography Assay
The following diagram illustrates the key steps involved in the validation of the novel ion chromatography assay for this compound detection in clinical saliva samples.
Experimental Protocols
Novel Assay: Ion Chromatography with UV and Electrochemical Detection
This protocol is based on the method described by Below et al. (2018) for the specific and robust determination of this compound in saliva.[2][3]
1. Reagents and Materials:
-
Eluent: 20 mM sodium perchlorate (NaClO₄) in ultrapure water.
-
Standards: Potassium thiocyanate (KSCN) for calibration.
-
Saliva samples.
-
Ion chromatography system equipped with:
-
Anion exchange column (e.g., Metrosep A Supp 5 - 250/4.0).
-
UV detector set at 214 nm.
-
Electrochemical detector with a silver working electrode, a stainless steel auxiliary electrode, and a palladium reference electrode, with an applied potential of +50 mV.
-
2. Sample Preparation:
-
Collect saliva samples and immediately centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.
-
Dilute the supernatant 1:10 with the eluent (20 mM NaClO₄).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Set the eluent flow rate to 1.0 mL/min.
-
Inject 20 µL of the prepared sample into the IC system.
-
Monitor the separation using both UV (214 nm) and electrochemical detectors.
4. Calibration and Quantification:
-
Prepare a series of KSCN standards of known concentrations.
-
Inject the standards to generate a calibration curve based on the peak area from the UV detector.
-
As pure OSCN⁻ is not commercially available, a derived calibration factor is used. The concentration of OSCN⁻ is calculated based on the known ratio of the molar extinction coefficients of SCN⁻ and OSCN⁻.
Existing Assay: Colorimetric Detection using 5-thio-2-nitrobenzoic acid (TNB)
This protocol is a standard method for measuring this compound based on its reaction with a thiol-containing compound.[1]
1. Reagents and Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
A reducing agent (e.g., dithiothreitol, DTT) to prepare the TNB working solution.
-
This compound standard or clinical sample.
-
Spectrophotometer capable of measuring absorbance at 412 nm.
2. Preparation of TNB Working Solution:
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
To generate TNB, react the DTNB stock solution with an excess of a reducing agent like DTT until the yellow color of TNB is stable. The concentration of the TNB solution can be determined using its molar extinction coefficient (14,150 M⁻¹cm⁻¹ at 412 nm).
3. Assay Procedure:
-
To a cuvette, add the TNB working solution and the phosphate buffer.
-
Measure the initial absorbance at 412 nm (A_initial).
-
Add the this compound-containing sample to the cuvette and mix quickly.
-
Monitor the decrease in absorbance at 412 nm over time as the TNB is oxidized by this compound.
-
The concentration of this compound can be calculated from the change in absorbance (ΔA = A_initial - A_final) and the molar extinction coefficient of TNB.
Note: This method is susceptible to interference from other oxidizing and reducing agents present in the sample. Therefore, appropriate controls are crucial for accurate quantification.
Conclusion
The novel ion chromatography assay offers significant advantages in terms of specificity and sensitivity for the detection of this compound in clinical saliva samples compared to the traditional colorimetric TNB method.[2][3] The high recovery rate and low limit of detection make the IC method a robust and reliable tool for clinical research and diagnostics. While the TNB assay is simpler and more accessible, its susceptibility to interference necessitates careful validation and the use of appropriate controls. The choice of assay will ultimately depend on the specific requirements of the study, including the need for high specificity, the nature of the clinical samples, and the available instrumentation.
References
- 1. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific and robust ion chromatographic determination of this compound in saliva samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel fluorescent probe for imaging the process of HOCl oxidation and Cys/Hcy reduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bactericidal Activity of Hypothiocyanite and Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bactericidal properties of hypothiocyanite (OSCN⁻) and hydrogen peroxide (H₂O₂), two potent oxidizing agents with significant implications in antimicrobial research and development. This document synthesizes available experimental data to objectively evaluate their performance, mechanisms of action, and efficacy against key bacterial pathogens.
Introduction
Both this compound and hydrogen peroxide are reactive oxygen species that play crucial roles in innate immunity and have been harnessed for their antimicrobial properties. Hydrogen peroxide is a well-established disinfectant and antiseptic, while this compound is a key component of the lactoperoxidase system, a natural antimicrobial defense mechanism found in mucosal secretions.[1][2] Understanding the distinct and overlapping bactericidal profiles of these two compounds is essential for the development of novel therapeutic strategies against bacterial infections.
Mechanisms of Bactericidal Action
The ways in which this compound and hydrogen peroxide kill bacteria differ significantly in their primary targets and biochemical pathways.
This compound: Targeting Metabolic Enzymes
The primary bactericidal and bacteriostatic action of this compound involves the specific oxidation of sulfhydryl (-SH) groups within bacterial proteins.[3] This targeted oxidation has several key consequences for the bacterial cell:
-
Inhibition of Glycolysis: this compound effectively inhibits key glycolytic enzymes, thereby disrupting the central carbon metabolism and energy production of the bacteria.[4]
-
Disruption of Membrane Transport: Oxidation of sulfhydryl groups in membrane proteins can impair the transport of essential nutrients, such as glucose and amino acids, into the cell.[4]
-
Membrane Permeability: Damage to membrane proteins can lead to increased permeability, causing leakage of vital intracellular components like potassium ions.[4]
The effect of this compound can be either bactericidal or bacteriostatic, depending on the bacterial species, the concentration of this compound, and the duration of exposure.[4][5] For instance, Escherichia coli is reportedly killed by this compound, whereas its effect on Streptococcus lactis is primarily bacteriostatic.[4]
References
- 1. Escherichia coli RclA is a highly active this compound reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbicidal Activity of this compound against Pneumococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactoperoxidase, peroxide, thiocyanate antimicrobial system: correlation of sulfhydryl oxidation with antimicrobial action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Navigating Hypothiocyanite Quantification: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of hypothiocyanite (OSCN⁻/HOSCN), a key player in innate immunity and oxidative stress, is paramount. However, the reliability of various quantification methods can be compromised by cross-reactivity with other biologically relevant molecules. This guide provides an objective comparison of two common methods for this compound quantification—the 5-Thio-2-Nitrobenzoic Acid (TNB) Assay and Ion Chromatography (IC)—with a focus on their specificity and supporting experimental data.
This compound is a potent antimicrobial agent produced by peroxidases, playing a crucial role in host defense.[1] Its accurate measurement is vital for understanding its physiological and pathological roles. The choice of quantification method can significantly impact experimental outcomes, making a thorough assessment of their cross-reactivity essential.
Comparative Analysis of Quantification Methods
The two primary methods for quantifying this compound are the spectrophotometric TNB assay and the chromatographic IC method. Each presents distinct advantages and limitations regarding specificity.
| Method | Principle | Reported Specificity & Cross-Reactivity |
| 5-Thio-2-Nitrobenzoic Acid (TNB) Assay | Colorimetric assay based on the oxidation of a thiol-containing reagent, 5-thio-2-nitrobenzoic acid (TNB), by this compound. The decrease in absorbance at 412 nm is proportional to the this compound concentration. | Known to be susceptible to interference from other oxidants, requiring careful controls.[2][3] Nitric oxide (NO) and its derivatives can directly react with the colored product of the assay, leading to inaccurate measurements. Taurine chloramine, another biologically relevant oxidant, is also measured using a TNB-based assay, suggesting potential for cross-reactivity.[4] |
| Ion Chromatography (IC) | A separation technique where this compound is separated from other anions in a sample based on their interaction with a stationary phase, followed by detection, often using UV or electrochemical methods. | Described as a "specific and robust" method for the determination of this compound in complex biological samples like saliva.[3] The chromatographic separation step provides a higher degree of specificity compared to colorimetric assays by physically separating this compound from potentially interfering species before detection. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the foundational protocols for the TNB assay and Ion Chromatography for this compound quantification.
5-Thio-2-Nitrobenzoic Acid (TNB) Assay Protocol
This protocol is adapted from methods used for quantifying thiol-oxidizing species.
1. Reagent Preparation:
-
TNB Stock Solution: Prepare a stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
TNB Working Solution: Generate the TNB reagent by reducing DTNB. A common method involves the use of a reducing agent like sodium borohydride, followed by neutralization.[5] The final concentration of TNB should be determined spectrophotometrically using its molar extinction coefficient (14,150 M⁻¹cm⁻¹ at 412 nm).
-
This compound Standards: Prepare fresh this compound solutions of known concentrations.
2. Assay Procedure:
-
To a microplate well or a cuvette, add a known volume of the TNB working solution.
-
Measure the initial absorbance at 412 nm (A_initial).
-
Add the sample containing an unknown concentration of this compound or a known concentration for the standard curve.
-
Incubate the reaction for a specific time at a controlled temperature. The reaction is typically rapid.
-
Measure the final absorbance at 412 nm (A_final).
-
The change in absorbance (ΔA = A_initial - A_final) is proportional to the concentration of this compound.
3. Calculation:
-
Create a standard curve by plotting the ΔA against the known concentrations of this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their ΔA values on the standard curve. The stoichiometry of the reaction between TNB and this compound (typically 2:1) must be considered in the final calculation.
Ion Chromatography (IC) Protocol for this compound
This protocol is based on established methods for anion analysis in biological fluids.[6][7][8][9]
1. Sample Preparation:
-
Centrifuge biological samples (e.g., saliva, cell culture media) to remove particulate matter.
-
Dilute the samples in an appropriate mobile phase or ultrapure water to bring the this compound concentration within the linear range of the instrument.
-
Filter the diluted samples through a 0.22 µm syringe filter before injection.
2. IC System and Conditions:
-
Column: Anion-exchange column suitable for separating small anions.
-
Mobile Phase: An appropriate eluent, such as a sodium hydroxide or sodium carbonate/bicarbonate solution, is used to separate the anions. The specific concentration and gradient will depend on the column and the analytes of interest.
-
Detector: A UV detector set at a wavelength where this compound absorbs (e.g., ~210-230 nm) or a pulsed amperometric detector.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Injection Volume: Typically 10-100 µL.
3. Analysis:
-
Equilibrate the IC system with the mobile phase until a stable baseline is achieved.
-
Inject prepared this compound standards of known concentrations to generate a calibration curve.
-
Inject the prepared unknown samples.
-
Identify the this compound peak based on its retention time, which is determined from the analysis of the standards.
-
Quantify the this compound concentration in the samples by comparing the peak area or height to the calibration curve.
Visualizing Method Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Conclusion
The choice between the TNB assay and Ion Chromatography for this compound quantification depends on the specific requirements of the study. The TNB assay is a simple and high-throughput method but is prone to interferences from other oxidizing species, necessitating careful validation and the use of appropriate controls. In contrast, Ion Chromatography offers superior specificity due to its ability to physically separate this compound from other sample components before detection. For complex biological matrices where a variety of reactive species may be present, Ion Chromatography is the more reliable method for accurate and specific this compound quantification. Researchers should carefully consider the potential for cross-reactivity in their experimental system when selecting a quantification method to ensure the validity of their results.
References
- 1. This compound and host-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of 2-nitro-5-thiobenzoate for the routine determination of reagent hypochlorous acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of thiocyanate in plasma by ion chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an Analytical Protocol for Determination of Cyanide in Human Biological Samples Based on Application of Ion Chromatography with Pulsed Amperometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous Two-Phase System–Ion Chromatography for Determination of Thiocyanate in Raw Milk [mdpi.com]
A Comparative Guide to Confirming In Vivo Hypothiocyanite Production During Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for detecting hypothiocyanite (HOSCN/OSCN⁻), a critical antimicrobial oxidant produced during the innate immune response. Objectively assessing the in vivo production of this molecule is crucial for understanding its role in host defense and for the development of novel therapeutics that modulate its activity. This document outlines direct and indirect detection methods, presents available quantitative data, and provides detailed experimental protocols.
The Challenge of Detecting this compound In Vivo
Directly measuring the in vivo production of this compound is challenging due to its reactive nature and short half-life.[1] Consequently, a combination of direct and indirect methods is often employed to confirm its presence and quantify its concentration at sites of infection and inflammation.
Comparative Analysis of Detection Methods
A summary of the primary methods for detecting this compound, both directly and indirectly, is presented below. The table highlights the principle, advantages, and limitations of each technique.
| Method | Principle | Advantages | Limitations | Typical Sample Types |
| Direct Detection | ||||
| Ion Chromatography with UV and Electrochemical Detection | Chromatographic separation of OSCN⁻ from other anions with subsequent detection by UV absorbance and electrochemical reactivity.[2][3] | High specificity for OSCN⁻. Quantitative.[2][3] | Limited established protocols for biological fluids other than saliva. Requires specialized equipment.[1][3] | Saliva[2][3] |
| Indirect Detection | ||||
| Myeloperoxidase (MPO) Activity Assays (e.g., TMB, Guaiacol) | MPO is a key enzyme in HOSCN production. Its activity is measured by the oxidation of a chromogenic substrate. | Widely available kits and established protocols. High-throughput compatible. | Does not directly measure HOSCN. MPO produces other oxidants (e.g., HOCl). | Tissue homogenates, cell lysates, plasma, bronchoalveolar lavage fluid |
| Thiocyanate (SCN⁻) Quantification (Colorimetric/Chromatography) | Measures the concentration of the essential substrate for HOSCN production. | Can indicate the potential for HOSCN production. Various established methods available. | SCN⁻ levels do not directly correlate with HOSCN production, as other factors (H₂O₂ and peroxidase activity) are required. | Saliva, plasma, urine, airway surface liquid[4] |
| Fluorescent Probes | Currently, there are no commercially available fluorescent probes that are specific and selective for this compound. Existing probes for other reactive oxygen species (ROS) may show cross-reactivity, but none have been validated for the specific in vivo detection of HOSCN.[1] | Potential for real-time in vivo imaging with high sensitivity and spatial resolution. | Lack of specificity and availability for HOSCN. | Not applicable |
Quantitative Data on In Vivo this compound Production
Quantitative data on this compound concentrations in vivo are limited, with most studies focusing on saliva.
| Biological Fluid | Reported Concentration Range (µM) | Method of Detection | Reference |
| Human Saliva (Resting) | 31.21 ± 13.54 | Thiol-containing reagent assay | [5] |
| Human Saliva (Stimulated) | 24.90 ± 12.61 | Thiol-containing reagent assay | [5] |
| Human Parotid Saliva (Stimulated) | 30.19 ± 23.35 | Thiol-containing reagent assay | [5] |
| Human Saliva | up to 60 | Thiol-containing reagent assay | [1] |
| Human Saliva | Median: ~9.6 (0.56 mg/L), Maximum: ~67.1 (3.9 mg/L) | Ion Chromatography with UV and Electrochemical Detection | [2][3] |
| Airway Surface Liquid (Cystic Fibrosis) | Thiocyanate (precursor) levels are often reduced, suggesting impaired HOSCN production.[4][6][7] | Indirect (Thiocyanate measurement) | [4][6][7] |
Experimental Protocols
Direct Detection: Ion Chromatography with UV and Electrochemical Detection for Saliva
This method, based on the work of Below et al. (2018), allows for the specific quantification of this compound in saliva samples.
Instrumentation:
-
Ion chromatography system equipped with an anion-exchange column, a UV detector, and an electrochemical detector.
Reagents:
-
Eluent: Sodium carbonate and sodium bicarbonate solution.
-
This compound standard (can be synthesized in-house).
-
Saliva collection devices.
Protocol:
-
Sample Collection: Collect saliva samples and immediately process or freeze at -80°C to prevent degradation of this compound.
-
Sample Preparation: Centrifuge saliva samples to remove cellular debris. The supernatant can be directly injected or diluted with the eluent.
-
Chromatographic Separation: Inject the prepared sample into the ion chromatography system. The separation is typically achieved on an anion-exchange column using a carbonate/bicarbonate eluent.
-
Detection and Quantification:
-
Monitor the eluent for UV absorbance at a specific wavelength to detect OSCN⁻.
-
Simultaneously, use an electrochemical detector to confirm the presence of OSCN⁻ based on its redox properties.
-
Quantify the OSCN⁻ concentration by comparing the peak area to a standard curve generated from this compound standards.
-
Indirect Detection: Myeloperoxidase (MPO) Activity Assay (TMB Method)
This protocol provides a method to assess the activity of MPO, a key enzyme in this compound production, in biological samples.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., sodium phosphate buffer, pH 5.4)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Sample (tissue homogenate, cell lysate, etc.)
Protocol:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer. Determine the protein concentration of the samples.
-
Assay Setup: In a 96-well plate, add your sample to the wells. Include a blank (buffer only) and a positive control (purified MPO).
-
Reaction Initiation: Add H₂O₂ to each well, followed by the TMB substrate solution to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes).
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the sample readings. MPO activity can be expressed as the change in absorbance per unit of time per milligram of protein.
Indirect Detection: Colorimetric Quantification of Thiocyanate (SCN⁻)
This protocol describes a simple colorimetric method for the determination of thiocyanate in biological fluids.
Materials:
-
Spectrophotometer
-
Ferric nitrate solution
-
Trichloroacetic acid (TCA)
-
Thiocyanate standard solutions
-
Sample (saliva, plasma, urine)
Protocol:
-
Sample Preparation:
-
For plasma or serum: Deproteinate the sample by adding an equal volume of 10% TCA. Centrifuge and collect the supernatant.
-
For saliva and urine: Samples can often be used after centrifugation to remove particulates.
-
-
Colorimetric Reaction:
-
In a test tube, mix the prepared sample with the ferric nitrate solution. A colored complex will form in the presence of thiocyanate.
-
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferric thiocyanate complex (approximately 480 nm).
-
Quantification: Determine the thiocyanate concentration in the sample by comparing its absorbance to a standard curve prepared using known concentrations of thiocyanate.
Signaling Pathways and Experimental Workflows
Signaling Pathway for this compound Production
During an infection, pathogens are recognized by immune cells, primarily neutrophils. This recognition triggers the activation of neutrophils, leading to degranulation and the release of myeloperoxidase (MPO) into the phagosome and the extracellular space. Simultaneously, the enzyme NADPH oxidase produces hydrogen peroxide (H₂O₂). MPO then utilizes H₂O₂ and thiocyanate (SCN⁻), which is present in bodily fluids, to catalyze the formation of this compound (HOSCN/OSCN⁻).
Caption: Signaling pathway for myeloperoxidase-mediated this compound production during infection.
Experimental Workflow for In Vivo this compound Confirmation
Confirming the in vivo production of this compound typically involves a multi-step process, starting from sample collection from an infected host to the application of direct and/or indirect detection methods.
Caption: General experimental workflow for confirming in vivo this compound production.
Conclusion and Future Directions
The in vivo production of this compound during infection is a critical component of the innate immune response. While direct detection remains challenging, a combination of ion chromatography for specific sample types and indirect methods measuring its precursors provides a robust approach to confirming its presence. The development of specific and sensitive fluorescent probes for this compound is a significant unmet need in the field and would revolutionize our ability to study its dynamic production and function in real-time within a living host. Further research is also needed to quantify this compound concentrations at various sites of infection to better understand its role in different diseases.
References
- 1. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific and robust ion chromatographic determination of this compound in saliva samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concentration of the antibacterial precursor thiocyanate in cystic fibrosis airway secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentrations of thiocyanate and this compound in the saliva of young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration of the antibacterial precursor thiocyanate in cystic fibrosis airway secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Host Defense System of Airways Is Defective in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
comparative effects of hypothiocyanite and its precursor thiocyanate on cell viability
Comparative Analysis of Hypothiocyanite and Thiocyanate on Cellular Viability
A comprehensive guide for researchers and drug development professionals on the distinct cellular effects of the innate immune component this compound and its precursor, thiocyanate.
This guide provides an objective comparison of the effects of this compound (OSCN⁻/HOSCN) and its precursor thiocyanate (SCN⁻) on cell viability. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Executive Summary
Thiocyanate is an essential component of the innate immune system, serving as a substrate for peroxidase enzymes to produce the antimicrobial agent this compound. While this compound is a potent oxidant that selectively targets and kills microbial cells, it is generally well-tolerated by mammalian cells at physiological concentrations. This selective toxicity is primarily due to the efficient detoxification of this compound by the thioredoxin reductase system in mammalian cells. In contrast, thiocyanate itself is largely non-toxic and exhibits cytoprotective and antioxidant properties by neutralizing more damaging oxidants. High, non-physiological concentrations of this compound can, however, induce cytotoxicity in mammalian cells.
Quantitative Data on Cell Viability
Direct comparative studies providing IC50 values for this compound and thiocyanate on the same mammalian cell line are limited in the available literature. Thiocyanate is generally considered non-toxic at physiological concentrations, and therefore, cytotoxic IC50 values are not commonly reported. This compound's effect is highly dose- and context-dependent, ranging from cytoprotective to cytotoxic. For comparative context, data on related isothiocyanate compounds are included.
| Compound | Cell Line | Assay | Exposure Time | IC50 / Effect | Reference |
| This compound (OSCN⁻) | Vero Cells | MTT Assay | 24 hours | No significant cytotoxicity observed at concentrations up to 100 µM.[1] | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Annexin V/PI | 3 hours | Cytotoxicity (necrotic mechanism) observed at high concentrations (300 µM).[2] | [2] | |
| Murine Macrophage J774 Cells | Not specified | Not specified | Reported to induce apoptosis.[3] | [3] | |
| Thiocyanate (SCN⁻) | Human Bronchial Epithelial Cells | Cell Viability Assay | Not specified | Protected against hypochlorous acid (HOCl)-mediated cytotoxicity.[4] | [4] |
| J774A.1 Macrophage Cells | Annexin V/PI | 15 min exposure, 6h recovery | 400 µM SCN⁻ protected against 100 µM HOCl-mediated necrosis.[5] | [5] | |
| Isothiocyanates (for comparison) | |||||
| Benzyl isothiocyanate (BITC) | Human Breast Cancer MCF-7/Adr Cells | Sulforhodamine B | 48 hours | 5.95 ± 0.10 µM | [6] |
| Phenethyl isothiocyanate (PEITC) | Human Breast Cancer MCF-7/Adr Cells | Sulforhodamine B | 48 hours | 7.32 ± 0.25 µM | [6] |
| Allyl isothiocyanate (AITC) | Human Breast Cancer MCF-7 Cells | Not specified | 48 hours | 126.0 µM | [7] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol is adapted from a study evaluating the cytotoxicity of OSCN⁻ on Vero cells[1].
1. Cell Culture and Seeding:
-
Culture Vero cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed Vero cells into a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
2. Preparation of this compound (OSCN⁻):
-
Prepare fresh OSCN⁻ solutions immediately before use. A common method involves the reaction of thiocyanate with hydrogen peroxide catalyzed by lactoperoxidase.
-
Alternatively, use a stable, commercially available source of this compound.
-
Prepare serial dilutions of OSCN⁻ in serum-free medium to achieve the desired final concentrations (e.g., 0-100 µM).
3. Cell Treatment:
-
Remove the culture medium from the wells and wash the cells once with phosphate-buffered saline (PBS).
-
Add 100 µL of the prepared OSCN⁻ dilutions to the respective wells. Include a "no drug" control with medium only.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
4. MTT Assay:
-
After the 24-hour incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Signaling Pathways and Mechanisms of Action
This compound's Dual Role in Cell Fate
This compound's impact on mammalian cells is multifaceted, primarily targeting sulfhydryl groups on cysteine residues in proteins. At lower, physiological concentrations, it can modulate signaling pathways, while at high concentrations, it can lead to cytotoxicity.
Caption: this compound's cellular effects.
The diagram above illustrates two key pathways. On one hand, mammalian cells effectively detoxify hypothiocyanous acid (HOSCN) back to thiocyanate (SCN⁻) via the thioredoxin reductase system, a primary reason for its low toxicity to host cells[8][9]. On the other hand, at high concentrations, HOSCN can act as a potent oxidant. It has been shown to oxidize and inactivate key signaling proteins like caspase-8 and caspase-3. The inactivation of caspase-8 can shift the cellular death pathway from apoptosis to necroptosis[6]. Similarly, inhibition of caspase-3 activation by HOSCN can block the apoptotic cascade[10].
Thiocyanate's Cytoprotective Mechanism
Thiocyanate's primary role in cell viability is cytoprotective. It acts as a preferential substrate for peroxidases, shunting the production of highly damaging oxidants like hypochlorous acid (HOCl) towards the less toxic this compound. Furthermore, thiocyanate can directly scavenge and detoxify HOCl.
Caption: Thiocyanate's cytoprotective pathways.
This workflow illustrates how thiocyanate mitigates cellular damage. In the presence of myeloperoxidase (MPO) and hydrogen peroxide (H₂O₂), thiocyanate competes with chloride as a substrate, leading to the formation of the less harmful HOSCN instead of the highly cytotoxic HOCl[5]. Additionally, thiocyanate can directly react with and neutralize HOCl, further protecting cells from oxidative damage[2][5].
Conclusion
-
Thiocyanate (SCN⁻): Primarily acts as a cytoprotective agent and antioxidant. It is a precursor for this compound and serves to detoxify more potent oxidants like hypochlorous acid. It is not considered cytotoxic at physiological concentrations.
-
This compound (OSCN⁻/HOSCN): A key antimicrobial component of the innate immune system. It exhibits selective toxicity, being effective against microbes while largely non-toxic to mammalian cells due to efficient detoxification mechanisms. However, exposure to high, non-physiological concentrations can lead to cytotoxicity through the oxidation of critical cellular proteins, potentially inhibiting apoptosis and promoting other forms of cell death like necroptosis.
For researchers in drug development, understanding this differential toxicity is crucial. Leveraging the selective antimicrobial activity of this compound while considering the protective effects of its precursor, thiocyanate, could inform the development of novel therapeutic strategies for infectious and inflammatory diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Thiocyanate Formulations to Create Manganese Porphyrin Antioxidants That Supplement Innate Immunity [mdpi.com]
- 5. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of caspase-8 by hypothiocyanous acid enables TNF-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hypothiocyanous acid is a potent inhibitor of apoptosis and caspase 3 activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Protein Modification: A Guide to Validating Mass Spectrometric Data for Hypothiocyanite-Modified Proteins
For researchers, scientists, and drug development professionals, the accurate identification and validation of post-translational modifications (PTMs) are paramount. The modification of proteins by hypothiocyanite (OSCN⁻), a potent antimicrobial agent produced by peroxidases, represents a critical but challenging area of study. This guide provides a comparative overview of methods to validate mass spectrometric data for these modifications, with a focus on adapting established protocols for sulfur-based PTMs.
This compound targets the thiol groups of cysteine residues, leading to the formation of sulfenyl thiocyanates (R-S-SCN) or other oxidative modifications. Due to the labile nature of these modifications, rigorous validation of mass spectrometry findings is essential. This guide outlines orthogonal validation techniques, provides detailed experimental protocols, and offers a framework for robust data interpretation.
Orthogonal Validation Strategies: A Comparative Overview
Mass spectrometry (MS) is a powerful tool for identifying PTMs, but it is not without potential pitfalls, including artifactual modifications and ambiguous site localization.[1][2] Therefore, independent validation methods are crucial. The following table compares common techniques applicable to the validation of this compound-modified proteins, drawing parallels from the well-studied S-sulfenylation, a similar oxidative modification of cysteine.[3][4]
| Validation Method | Principle | Strengths | Limitations | Applicability to this compound Modification |
| Western Blotting | Utilizes specific antibodies to detect the modified protein.[5][6] | Widely available, provides data on protein size and relative abundance.[5] | Dependent on the availability of a specific antibody for the modification, which is unlikely for this compound modifications. | Indirect validation by showing changes in the overall level of the target protein or by using antibodies against related oxidative modifications. |
| Immunoprecipitation (IP) | Enriches the modified protein from a complex mixture using a specific antibody before MS analysis or Western blotting.[5][6] | Increases the concentration of low-abundance modified proteins, improving detection sensitivity.[6] | Also limited by the availability of a specific antibody. | Can be used with an antibody against the protein of interest to enrich it, followed by MS to confirm the modification. |
| Site-Directed Mutagenesis | The putative modified cysteine residue is mutated (e.g., to alanine or serine), and the effect on modification is observed by MS. | Provides strong evidence for the specific site of modification. | Can be time-consuming and may alter protein structure or function. | Highly recommended to confirm the specific cysteine residue targeted by this compound. |
| Biotin-Switch Assay | A chemical method to specifically label reversibly oxidized cysteines with biotin for detection or enrichment.[7] | Does not rely on antibodies; allows for the enrichment of modified peptides. | Can be complex and prone to artifacts if not performed carefully. | Adaptable for this compound modifications by first blocking free thiols, then reducing the modification to unmask a free thiol for biotinylation. |
| Top-Down Mass Spectrometry | Analysis of intact proteins, preserving the information about co-occurring PTMs.[8] | Provides a global view of all modifications on a protein; avoids artifacts from proteolytic digestion.[8] | Technically challenging for large proteins and complex mixtures; lower throughput than bottom-up approaches.[8] | A powerful method to confirm the mass shift corresponding to the this compound modification on the intact protein. |
| Alternative Fragmentation Methods (ETD/ECD) | Electron-based fragmentation methods that are gentler than collision-induced dissociation (CID) and can preserve labile PTMs.[8][9] | Better localization of labile modifications like those on sulfur atoms.[9] | Not as universally available as CID; can have lower fragmentation efficiency. | Highly recommended for MS/MS analysis to prevent the loss of the this compound modification during fragmentation. |
Experimental Protocols
Biotin-Switch Assay for Enrichment of this compound-Modified Peptides
This protocol is adapted from methods used for other reversible cysteine oxidations.[7]
Objective: To selectively label and enrich peptides containing cysteines modified by this compound.
Materials:
-
Cell lysate or protein sample
-
Blocking Buffer: 50 mM HEPES, pH 7.4, 1 mM EDTA, 0.1% CHAPS, with 100 mM methyl methanethiosulfonate (MMTS)
-
Reducing Agent: 50 mM sodium arsenite
-
Labeling Reagent: 1 mM Biotin-HPDP
-
Streptavidin-agarose beads
-
Wash buffers (high salt, low salt, urea)
-
Elution Buffer: 50 mM DTT in 50 mM ammonium bicarbonate
-
Trypsin
Procedure:
-
Blocking: Incubate the protein sample with Blocking Buffer for 1 hour at 50°C to block all free thiol groups.
-
Removal of Excess Blocking Reagent: Remove excess MMTS by protein precipitation (e.g., with acetone) or buffer exchange.
-
Reduction: Resuspend the protein in buffer containing the reducing agent (sodium arsenite) to specifically reduce the this compound modification and expose the free thiol. Incubate for 1 hour at 37°C.
-
Biotin Labeling: Add Biotin-HPDP to label the newly exposed thiol groups. Incubate for 1 hour at room temperature.
-
Proteolytic Digestion: Perform in-solution or in-gel digestion of the biotin-labeled proteins with trypsin.
-
Enrichment: Incubate the resulting peptide mixture with streptavidin-agarose beads to capture the biotinylated peptides.
-
Washing: Wash the beads extensively with a series of high salt, low salt, and urea-containing buffers to remove non-specifically bound peptides.
-
Elution: Elute the captured peptides by reducing the disulfide bond in Biotin-HPDP with DTT.
-
MS Analysis: Analyze the eluted peptides by LC-MS/MS.
Mass Spectrometry Data Validation Workflow
Objective: To confidently identify and localize this compound modifications using mass spectrometry.
Procedure:
-
Initial Discovery (Bottom-Up Proteomics):
-
Digest the protein sample with trypsin.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) with data-dependent acquisition (DDA).
-
Use a search algorithm (e.g., Mascot, Sequest) to identify peptides, specifying the mass shift corresponding to the this compound modification as a variable modification on cysteine.
-
-
Manual Spectral Validation:
-
Critically examine the MS/MS spectra of putative modified peptides. Look for a complete series of b- and y-ions that support the peptide sequence and the localization of the modification.
-
-
Confirmation with Alternative Fragmentation:
-
If available, re-analyze the sample using electron transfer dissociation (ETD) or electron capture dissociation (ECD) to confirm the modification site, as these methods are less likely to cleave the labile modification.[9]
-
-
Intact Mass Analysis (Top-Down Proteomics):
-
Analyze the intact protein to confirm the presence of the modification by observing the expected mass shift on the whole protein.[8] This provides evidence that the modification is not an artifact of sample preparation.
-
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows for validating mass spectrometric data of modified proteins.
References
- 1. Identification of Four Novel Types of in Vitro Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of oxidative protein modifications using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Hypothiocyanite's Antimicrobial Efficacy: A Comparative Analysis Against Gram-Positive and Gram-Negative Bacteria
For Immediate Release
A comprehensive review of experimental data reveals distinct differences in the antimicrobial activity of hypothiocyanite (HOSCN) against Gram-positive and Gram-negative bacteria. While HOSCN exhibits broad-spectrum antimicrobial properties, Gram-negative bacteria, particularly Pseudomonas aeruginosa, generally demonstrate greater susceptibility compared to their Gram-positive counterparts like Staphylococcus aureus and Streptococcus pneumoniae. This guide provides a detailed comparison of HOSCN's activity, supported by quantitative data, experimental protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.
This compound, a potent oxidant produced by the innate immune system, exerts its antimicrobial effects primarily through the oxidation of sulfhydryl groups in bacterial proteins.[1][2] This disruption of protein function inhibits essential metabolic pathways, cellular transport, and respiration, ultimately leading to bacterial growth inhibition or death.[1][3] The antimicrobial activity is significantly influenced by pH, as the protonated form, hypothiocyanous acid (HOSCN), more readily crosses bacterial cell membranes.[3]
Quantitative Comparison of Antimicrobial Activity
The differential susceptibility between Gram-positive and Gram-negative bacteria to this compound is evident in their Minimum Inhibitory Concentrations (MICs). The following table summarizes available MIC data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions.[3]
| Bacterial Species | Gram Stain | MIC (µM) | Reference |
| Pseudomonas aeruginosa | Gram-Negative | Lower susceptibility reported | [3][4] |
| Escherichia coli | Gram-Negative | Bacteriostatic to bactericidal effect noted | [3] |
| Streptococcus pneumoniae | Gram-Positive | Reported to be more resistant than P. aeruginosa | [3][4] |
| Staphylococcus aureus | Gram-Positive | Reported to be more resistant than P. aeruginosa | |
| Streptococcus lactis | Gram-Positive | Bacteriostatic effect observed |
Note: Specific MIC values are not consistently reported across the literature in a standardized format for a direct comparative table. The table reflects the general consensus from multiple sources indicating higher resistance in the listed Gram-positive species compared to Pseudomonas aeruginosa.
Mechanism of Action and Cellular Defenses
The fundamental difference in the cell envelope structure between Gram-positive and Gram-negative bacteria likely plays a crucial role in their differential susceptibility to HOSCN.
Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents an initial barrier to HOSCN. It is believed that HOSCN traverses this membrane, possibly through porin channels, to reach its periplasmic and cytoplasmic targets.[5]
Gram-Positive Bacteria: These bacteria lack an outer membrane but possess a thick peptidoglycan layer. While this layer is generally more permeable than the outer membrane, its composition and thickness may influence the diffusion of HOSCN to the cytoplasmic membrane and intracellular targets.
Once inside the cell, HOSCN targets vital protein thiols. However, many bacteria have evolved defense mechanisms to counteract this oxidative stress. A key defense is the enzyme RclA (and its homologs like Har in Streptococcus pneumoniae and MerA in Staphylococcus aureus), a flavin-dependent oxidoreductase that reduces HOSCN to the less harmful thiocyanate.[1][5][6][7] The presence and efficiency of these defense systems contribute to the observed differences in susceptibility.
Visualizing the Interaction: Experimental Workflow and Signaling Pathways
To better understand the processes involved in evaluating and the mechanisms of this compound's action, the following diagrams illustrate a typical experimental workflow for determining MIC and the proposed signaling pathways of HOSCN in both Gram-positive and Gram-negative bacteria.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: this compound's mechanism in Gram-negative vs. Gram-positive bacteria.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from standard guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][9][10][11][12]
1. Preparation of Bacterial Inoculum:
- From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
2. Preparation of this compound Dilutions:
- Prepare a stock solution of this compound of a known concentration.
- In a sterile 96-well U-bottom microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range.
- Include a growth control well (CAMHB with inoculum, no this compound) and a sterility control well (CAMHB only).
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well (except the sterility control) to reach a final volume of 100-200 µL per well.
- Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- Following incubation, visually inspect the wells for turbidity.
- The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Conclusion
The available evidence strongly indicates that this compound is a potent antimicrobial agent with differential activity against Gram-positive and Gram-negative bacteria. The higher susceptibility of Gram-negative species like P. aeruginosa may be attributed to factors related to its cell envelope structure and metabolic pathways. Conversely, the enhanced resistance of certain Gram-positive bacteria such as S. pneumoniae and S. aureus highlights the effectiveness of their cellular defense mechanisms. Further research with standardized methodologies is required to establish a more definitive quantitative comparison of MIC values across a broader range of bacterial species. Understanding these differences is critical for the potential development of this compound-based antimicrobial therapies.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide characterization of this compound stress response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Reducing stress: The role of the rcl operon in bacterial stress respon" by Julia Meredith [digitalcommons.library.uab.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. The role of metals in this compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. protocols.io [protocols.io]
Unveiling the Virucidal Prowess of Hypothiocyanite: A Comparative Analysis Against Diverse Viral Strains
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals on the virucidal activity of hypothiocyanite, a naturally occurring antimicrobial agent. This report details its efficacy against a range of enveloped and non-enveloped viruses, providing key quantitative data, experimental methodologies, and mechanistic insights.
This compound (OSCN⁻), a key component of the innate immune system found in human saliva and mucosal secretions, demonstrates significant virucidal activity against a spectrum of viral pathogens. Generated by the lactoperoxidase (LPO) system, this reactive oxygen species holds promise as a broad-spectrum antiviral agent. This guide provides a comparative analysis of its efficacy against various viral strains, supported by experimental data.
Comparative Virucidal Efficacy of this compound
The virucidal activity of this compound varies across different viral families and strains, influenced by factors such as viral structure (enveloped vs. non-enveloped), protein composition, and the experimental conditions. The following table summarizes the available quantitative data on the efficacy of this compound against several key viruses.
| Viral Strain | Virus Family | Type | Virucidal Efficacy (IC₅₀/EC₅₀) | Key Findings |
| Influenza A Virus (H1N1, H3N2) | Orthomyxoviridae | Enveloped, RNA | EC₅₀: 57 - 148 µmol/L[1] | Effective at micromolar concentrations, with similar activity against both Type A and B viruses.[1] |
| Influenza B Virus | Orthomyxoviridae | Enveloped, RNA | EC₅₀: 57 - 148 µmol/L[1] | Demonstrates comparable susceptibility to Influenza A strains.[1] |
| SARS-CoV-2 | Coronaviridae | Enveloped, RNA | IC₅₀: ~11 µM[2] | Shows dose- and time-dependent virucidal activity.[2][3] |
| Herpes Simplex Virus 1 (HSV-1) | Herpesviridae | Enveloped, DNA | Data not available | The lactoperoxidase system, which produces this compound, has been shown to inhibit HSV-1.[4] |
| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | Enveloped, RNA | Data not available | The lactoperoxidase system demonstrates inhibitory effects against RSV. |
| Echovirus 11 | Picornaviridae | Non-enveloped, RNA | Data not available | The lactoperoxidase system shows some inhibitory activity. |
| Human Immunodeficiency Virus (HIV) | Retroviridae | Enveloped, RNA | Data not available | Pre-treatment for 2 minutes with a this compound-generating system completely inhibited HIV infectivity.[5] |
| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Coronaviridae | Enveloped, RNA | Data not available | No specific data found on the virucidal activity of this compound against MERS-CoV. |
| Human Coronavirus OC43 (HCoV-OC43) | Coronaviridae | Enveloped, RNA | Data not available | No specific data found on the virucidal activity of this compound against HCoV-OC43. |
| Human Coronavirus 229E (HCoV-229E) | Coronaviridae | Enveloped, RNA | Data not available | No specific data found on the virucidal activity of this compound against HCoV-229E. |
| Human Coronavirus NL63 (HCoV-NL63) | Coronaviridae | Enveloped, RNA | Data not available | No specific data found on the virucidal activity of this compound against HCoV-NL63. |
Mechanism of Action: Oxidation of Viral Surface Proteins
The primary mechanism of this compound's virucidal action is the oxidation of sulfhydryl groups (-SH) on viral surface proteins, particularly glycoproteins.[1][6] This oxidative damage can disrupt the protein structure essential for viral attachment and entry into host cells. For enveloped viruses, this can lead to irreversible damage to the viral envelope.[7][8] The cysteine-rich spike proteins of coronaviruses are particularly susceptible to this oxidative inactivation.[6]
Caption: Generation and action of this compound on viral proteins.
Experimental Protocols
The virucidal activity of this compound is typically assessed using in vitro assays. The following outlines a general experimental workflow.
Generation of this compound
This compound is generated enzymatically using the lactoperoxidase (LPO) system. A typical reaction mixture includes:
-
Lactoperoxidase (LPO): The enzyme that catalyzes the reaction.
-
Thiocyanate (SCN⁻): The substrate that is oxidized.
-
Hydrogen Peroxide (H₂O₂): The oxidizing agent.
These components are combined in a suitable buffer to produce a stock solution of this compound.[1]
Virucidal Suspension Test
A standard method to evaluate the efficacy of a virucidal agent is the quantitative suspension test, such as the one outlined in the EN 14476 standard.[9]
Workflow:
-
Preparation: A standardized suspension of the test virus is prepared.
-
Exposure: The virus suspension is mixed with different concentrations of the freshly prepared this compound solution.
-
Incubation: The mixture is incubated for a defined contact time at a specific temperature.
-
Neutralization: The reaction is stopped by adding a neutralizer that inactivates the this compound without affecting the virus.
-
Quantification of Surviving Virus: The number of infectious virus particles remaining after treatment is determined using a suitable cell culture-based assay, such as a plaque reduction assay or a TCID₅₀ (50% Tissue Culture Infective Dose) assay.
-
Calculation of Virucidal Activity: The reduction in viral titer is calculated by comparing the titer of the treated virus to that of a control sample (virus treated with buffer alone). A significant reduction (e.g., ≥ 4 log₁₀) indicates effective virucidal activity.
Caption: Workflow for assessing this compound's virucidal efficacy.
Susceptibility of Different Viral Strains
The available data suggests a differential susceptibility of various viral strains to this compound. Enveloped viruses, which rely on their surface glycoproteins for infectivity, appear to be more susceptible to the oxidative action of this compound.
Caption: Susceptibility of different viruses to this compound.
Conclusion
This compound demonstrates significant potential as a broad-spectrum virucidal agent, particularly against enveloped viruses. Its mechanism of action, involving the oxidation of viral surface proteins, makes it a promising candidate for further research and development in antiviral therapies and disinfection strategies. Further studies are warranted to elucidate its efficacy against a wider range of viruses, particularly other coronaviruses, and to establish optimal formulations and delivery methods for therapeutic applications. The lack of toxicity to human cells at effective concentrations further enhances its potential as a safe and effective antiviral.[10]
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound and this compound/Lactoferrin Mixture Exhibit Virucidal Activity In Vitro against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Inhibition of HIV infectivity by lactoperoxidase-produced this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. This compound and this compound/Lactoferrin Mixture Exhibit Virucidal Activity In Vitro against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodynamic Inactivation of Human Coronaviruses [mdpi.com]
- 10. Sialyllactose and lactoperoxidase could inhibit HIV [nutritioninsight.com]
Safety Operating Guide
Proper Disposal of Hypothiocyanite: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of hypothiocyanite (OSCN⁻), an oxidizing agent utilized in various research applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations. This compound is unstable and can decompose into hazardous substances, including cyanide and thiocyanate. Improper handling and disposal can lead to the release of toxic gases and other dangerous reactions.
Core Safety Mandates
Immediate Dangers of Improper Disposal:
-
Mixing with Acids: Contact with acids will cause the rapid decomposition of this compound and the potential release of highly toxic hydrogen cyanide gas.
-
Mixing with Oxidizers: Never mix this compound waste with other oxidizing agents, such as bleach (sodium hypochlorite). This can result in a violent reaction and the generation of dangerous gases like cyanogen chloride.[1]
-
Incompatibility with Combustible Materials: As an oxidizing agent, this compound can react with combustible materials, posing a fire hazard.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound and its waste, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Data on Disposal Limits
The primary concern with this compound disposal is the potential for the formation of cyanide. Wastewater discharge limits for cyanide are strictly regulated. While specific limits for this compound are not commonly defined, the concentration of its decomposition products must be below regulated thresholds.
| Contaminant | Regulatory Body | Maximum Concentration Limit in Wastewater |
| Total Cyanide | U.S. EPA | 22 µg/L (maximum daily) / 5.2 µg/L (monthly average) for most publicly owned treatment works (POTWs)[2] |
| Free Cyanide | U.S. EPA | 200 µg/L in drinking water[2] |
Experimental Protocol: Neutralization of this compound Waste
This protocol details a safe and effective method for neutralizing this compound waste in a laboratory setting using a reducing agent. Sodium bisulfite or sodium thiosulfate are suitable for this purpose. The following procedure is adapted from established methods for the neutralization of oxidizing agents.
Materials:
-
This compound waste solution
-
Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate hazardous waste container, clearly labeled
Procedure:
-
Preparation:
-
Work in a chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
Have an emergency spill kit readily available.
-
-
Dilution:
-
If the this compound waste is concentrated, dilute it with cold water to less than 5% concentration in a suitable container. This helps to control the reaction rate and temperature.
-
-
Neutralization:
-
Place the diluted waste solution on a stir plate and begin gentle stirring.
-
Slowly add a 10% solution of sodium bisulfite or sodium thiosulfate to the stirring waste solution. A slight excess of the reducing agent is recommended to ensure complete neutralization.
-
Caution: The reaction may be exothermic. Monitor the temperature of the solution and add the reducing agent slowly to prevent excessive heat generation.
-
-
Verification of Neutralization:
-
After the addition of the reducing agent is complete, continue stirring for at least 30 minutes to ensure the reaction has gone to completion.
-
Test for the presence of residual oxidizing agent using potassium iodide-starch paper. A blue-black color indicates the presence of an oxidizing agent, and more reducing agent should be added.
-
-
pH Adjustment:
-
Measure the pH of the neutralized solution.
-
Adjust the pH to a neutral range (between 6.0 and 8.0) using a suitable acid (e.g., dilute sulfuric acid) or base (e.g., sodium hydroxide) as needed. Perform this step slowly and with continuous stirring.
-
-
Final Disposal:
-
Once the solution is neutralized and the pH is within the acceptable range, it can be disposed of as hazardous waste according to your institution's specific guidelines and local regulations.
-
Pour the treated solution into a clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
Mandatory Visualizations
Caption: Workflow for the safe neutralization and disposal of this compound waste.
References
Personal protective equipment for handling Hypothiocyanite
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical species like hypothiocyanite (OSCN⁻) is of paramount importance. Although this compound is a naturally occurring antimicrobial agent within the human body, its reactive nature necessitates careful handling in a laboratory setting to prevent unintended reactions and ensure personnel safety.[1][2][3][4] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for working with this compound.
This compound is often generated in situ from the reaction of thiocyanate salts (e.g., sodium or potassium thiocyanate) with an oxidizing agent, such as hydrogen peroxide or hypochlorite (bleach).[2][5] The primary hazards associated with handling this compound are related to the reactivity of its precursors and the potential for violent reactions if they are improperly mixed or disposed of.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure safety. The following table outlines the recommended PPE for handling this compound and its precursors.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended to protect the entire face from splashes.[7] |
| Skin | Chemical-Resistant Gloves & Protective Clothing | Wear appropriate protective gloves (e.g., nitrile) and a lab coat. For larger quantities or increased risk of splashing, chemical-resistant aprons or coveralls are advised.[7] |
| Respiratory | Respirator (if necessary) | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or vapors.[6][8] If dusts from thiocyanate salts are generated, a respirator may be required.[9] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before beginning work, ensure that a designated and properly labeled waste container is available for this compound-containing waste.[6] All necessary PPE should be inspected for integrity and worn correctly.
-
Working Area : All handling of this compound and its precursors should be performed in a well-ventilated area, ideally within a certified chemical fume hood.[6][7]
-
Handling : Avoid direct contact with the skin and eyes.[7][8] Do not eat, drink, or smoke in the handling area.[7][8]
-
Post-Handling : Wash hands and any exposed skin thoroughly after handling.[7] Clean the work area and decontaminate any surfaces that may have come into contact with the chemicals.
Disposal Plan
The most critical aspect of this compound disposal is the strict segregation of its precursor waste streams. Under no circumstances should thiocyanate-containing waste be mixed with chlorine-containing compounds (like bleach) or other strong oxidizers in a waste container, as this can lead to a violent reaction and the generation of highly toxic gases such as cyanogen chloride and hydrogen cyanide.[6]
Waste Segregation Protocol:
-
Thiocyanate Waste : Collect all waste containing thiocyanate salts into a designated, properly labeled hazardous waste container. The label should include a clear warning: "DO NOT MIX WITH BLEACH OR OTHER OXIDIZERS".[6]
-
Oxidizer Waste : Collect waste from oxidizing agents (e.g., hypochlorite solutions) in a separate, clearly labeled hazardous waste container with a warning: "DO NOT MIX WITH THIOCYANATES, ACIDS, OR AMMONIA".[6]
-
This compound Waste : Waste solutions containing this compound should be collected in a separate, labeled container. Due to its relative instability, consult with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of the final this compound solution.
-
Container Management : Keep all waste containers tightly sealed and store them in a well-ventilated area, away from incompatible materials.[6]
-
Regulatory Compliance : All waste must be disposed of in accordance with federal, state, and local environmental regulations.
Spill Response Workflow
In the event of a spill, a clear and immediate response is crucial to ensure safety. The following diagram outlines the logical workflow for managing a this compound-related spill.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and host-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20060018817A1 - Synthesis and use of this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
